BDP R6G amine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJFICGJSOWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BDP R6G Amine: A Technical Guide for Researchers and Drug Development Professionals
Introduction:
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their high fluorescence quantum yields, sharp excitation and emission peaks, and good photostability, BODIPY dyes are invaluable tools in biological research and drug development. This compound is specifically designed to be spectrally similar to Rhodamine 6G (R6G), a widely used fluorescent label. The key feature of this compound is the presence of a primary amine group, which allows for its covalent conjugation to a wide variety of molecules, particularly those containing electrophilic functional groups such as activated esters (e.g., NHS esters) and isothiocyanates. This reactivity makes it a versatile tool for labeling proteins, antibodies, peptides, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Core Chemical and Physical Properties
This compound is characterized by its distinct chemical structure and favorable photophysical properties. These attributes contribute to its utility as a robust fluorescent probe in various research applications.
Chemical Structure and Properties
The core structure of this compound is based on the boron-dipyrromethene scaffold. The primary amine group is typically attached via a linker to the BODIPY core, providing a reactive handle for bioconjugation.
Chemical Formula: C₂₄H₃₀N₄BClF₂O[1][2]
Molecular Weight: 474.78 g/mol [1][2]
Solubility: this compound exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[1]
Storage and Stability: For long-term storage, it is recommended to keep this compound at -20°C in a desiccated and dark environment. When stored properly, the compound is stable for extended periods.
Spectral Properties
The fluorescence characteristics of this compound are a key aspect of its utility, offering high brightness and detectability.
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Molar Extinction Coefficient (ε) | Not explicitly found for the amine derivative, but related NHS ester has ε of 76,000 M⁻¹cm⁻¹ | |
| Appearance | Orange to brown solid |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules. The following section provides a generalized protocol for the conjugation of this compound to proteins, which can be adapted for other molecules.
General Protein Labeling Protocol
This protocol outlines the fundamental steps for conjugating this compound to a protein of interest. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling without compromising protein function.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add a calculated amount of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any unreacted dye.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~530 nm). The calculation will also require the molar extinction coefficients of the protein at 280 nm and the dye at its absorbance maximum, as well as a correction factor for the dye's absorbance at 280 nm.
-
Logical Workflow for Biomolecule Labeling
The following diagram illustrates the general workflow for labeling a biomolecule with this compound.
Caption: General workflow for labeling biomolecules with this compound.
Potential Applications in Research and Drug Development
While specific research articles citing the use of this compound were not identified during the literature search, its properties suggest its utility in a variety of applications common for amine-reactive fluorescent dyes.
Fluorescence Microscopy and Immunofluorescence
Conjugating this compound to antibodies allows for the specific visualization of target proteins in fixed or live cells. The high quantum yield and photostability of the BDP core are advantageous for imaging applications that require high sensitivity and resistance to photobleaching.
Flow Cytometry
Antibodies labeled with this compound can be used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.
Drug Delivery and Targeting
This compound can be conjugated to drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution and cellular uptake. This allows researchers to visualize the delivery process and assess the targeting efficiency of their drug delivery systems.
The following diagram illustrates a conceptual signaling pathway that could be investigated using a this compound-labeled antibody.
Caption: Conceptual MAPK signaling pathway visualization with a this compound-labeled antibody.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should consult relevant literature and safety data sheets before using any chemical reagents.
References
BDP R6G Amine: A Comprehensive Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectral properties of BDP R6G amine, a borondipyrromethene dye analogous to Rhodamine 6G (R6G). Renowned for its brightness and photostability, this compound is a valuable tool in various research and drug development applications, particularly in fluorescence-based assays.[1][2][3][4] This document outlines its key spectral characteristics, provides standardized experimental protocols for their determination, and visualizes the application of this fluorophore in bioconjugation.
Core Spectral Properties
This compound exhibits exceptional fluorescence characteristics, making it an excellent alternative to traditional fluorophores like Rhodamine 6G.[2] Its high fluorescence quantum yield and extinction coefficient contribute to its bright signal in fluorescence microscopy and polarization assays. The spectral properties of this compound are summarized in the table below.
| Property | Value | Unit |
| Maximum Excitation Wavelength (λex) | 530 | nm |
| Maximum Emission Wavelength (λem) | 548 | nm |
| Fluorescence Quantum Yield (Φ) | 0.96 | - |
| Molar Extinction Coefficient (ε) | 76,000 | M⁻¹cm⁻¹ |
| Correction Factor (CF₂₆₀) | 0.17 | - |
| Correction Factor (CF₂₈₀) | 0.18 | - |
Note: The Molar Extinction Coefficient is for the closely related BDP R6G NHS ester, which is expected to be comparable to the amine form.
Physicochemical Properties
Beyond its spectral characteristics, the physical and chemical properties of this compound are crucial for its application.
| Property | Description |
| Molecular Formula | C₂₄H₃₀N₄BClF₂O |
| Molecular Weight | 474.78 |
| Appearance | Orange to brown solid |
| Solubility | Good in DMF, DMSO, and alcohols |
| Storage | Store at -20°C in the dark, desiccated |
Experimental Protocols
Accurate determination of the spectral properties of this compound is essential for its effective use. The following are generalized protocols for measuring key spectral parameters.
Measurement of Absorption Spectrum
The absorption spectrum is measured to determine the maximum absorption wavelength (λex) and the molar extinction coefficient (ε).
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a dilution series with concentrations that will result in absorbance values between 0.1 and 1.0 at the expected λex.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution across a wavelength range that includes the expected maximum (e.g., 400-600 nm).
-
The wavelength at which the highest absorbance is recorded is the λex.
-
The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Emission Spectrum
The fluorescence emission spectrum is measured to determine the maximum emission wavelength (λem).
Materials:
-
This compound solution (with absorbance < 0.1 at λex to avoid inner filter effects)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Place the cuvette with the sample in the fluorescence spectrophotometer.
-
Set the excitation wavelength to the determined λex (530 nm).
-
Scan the emission wavelengths over a range that includes the expected emission maximum (e.g., 520-700 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the λem.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is typically determined using a relative method, by comparing the fluorescence of this compound to a well-characterized fluorescence standard.
Materials:
-
This compound solution
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare solutions of both the this compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 for both.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard across their respective emission spectra.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the general workflow for determining the key spectral properties of a fluorophore like this compound.
Caption: A flowchart outlining the key steps in characterizing the spectral properties of this compound.
Bioconjugation of this compound
The primary aliphatic amine group of this compound allows for its covalent attachment to various molecules, a process known as bioconjugation. This is particularly useful for labeling proteins and other biomolecules. A common reaction involves the amine group reacting with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Caption: A diagram illustrating the reaction between this compound and an NHS ester to form a stable amide bond.
References
BDP R6G Amine: A Technical Guide to Excitation and Emission Spectra for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the spectral properties and applications of BDP R6G amine, a high-performance borondipyrromethene (BODIPY) dye. Tailored for researchers, scientists, and drug development professionals, this document details the core photophysical characteristics, experimental protocols for its use, and standardized workflows for labeling and fluorescence analysis.
This compound is a fluorescent dye analogous to Rhodamine 6G (R6G), offering exceptional brightness and photostability.[1] Its utility in various biological applications stems from its amine-reactive nature, allowing for covalent labeling of biomolecules.[1][2]
Core Spectral and Photophysical Properties
The defining characteristics of this compound are its excitation and emission spectra, which dictate its suitability for specific experimental setups. The dye exhibits a strong absorption peak in the green region of the visible spectrum and emits in the yellow-green region. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | [2][3] |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | |
| CF₂₆₀ | 0.17 | |
| CF₂₈₀ | 0.18 |
Table 1: Key spectral and photophysical properties of this compound.
Experimental Protocols
Accurate and reproducible experimental design is paramount in fluorescence-based research. The following sections provide detailed methodologies for the characterization and application of this compound.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, DMSO)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (around 548 nm).
-
Scan the excitation monochromator across a range of wavelengths (e.g., 400 nm to 540 nm).
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (around 530 nm).
-
Scan the emission monochromator across a range of wavelengths (e.g., 530 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.
-
-
Data Correction: Correct the raw spectra for instrument-specific factors, such as lamp intensity and detector response, to obtain the true excitation and emission spectra.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the dye to a standard of known quantum yield, is commonly employed.
Materials:
-
This compound solution (sample)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Absorbance Measurements: Prepare a series of dilutions for both the this compound and the standard solution. Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. Ensure the absorbance values are in the linear range (typically < 0.1).
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each of the prepared solutions of the sample and the standard.
-
The excitation wavelength must be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) where Φₛₜ is the quantum yield of the standard, mₓ and mₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different).
-
Conjugation of this compound to Proteins
The primary amine group on this compound allows for its covalent attachment to biomolecules, such as proteins, through their primary amines (e.g., the ε-amino group of lysine residues). This protocol is a general guideline for labeling proteins.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Slowly add a calculated molar excess of the reactive dye solution to the stirring protein solution. The optimal dye-to-protein molar ratio should be determined empirically but can start in the range of 10:1 to 20:1.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Degree of Labeling (DOL) Calculation: Determine the concentration of the protein and the dye in the purified conjugate by measuring the absorbance at 280 nm and the absorption maximum of the dye (530 nm). The DOL can then be calculated.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
A Technical Guide to BDP R6G Amine: Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. These dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability. BDP R6G is specifically designed to match the spectral characteristics of Rhodamine 6G (R6G), a widely used fluorescent dye, making it an excellent alternative in various applications. The amine functional group on BDP R6G allows for its covalent conjugation to biomolecules, enabling their use as fluorescent probes in biological research and drug discovery. This technical guide provides an in-depth overview of the fluorescence quantum yield of this compound, detailed experimental protocols for its characterization and use, and a summary of its key applications.
Photophysical Properties of this compound
This compound exhibits excellent brightness and photostability.[1] Its core photophysical parameters are summarized in the table below. The high fluorescence quantum yield indicates a very efficient conversion of absorbed light into emitted fluorescence.
| Parameter | Value | Reference |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |
| Absorption Maximum (λabs) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Molar Extinction Coefficient (ε) | ~70,000 cm-1M-1 | [1] |
| Solubility | Good in DMF, DMSO, and alcohols |
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield of this compound can be determined using a comparative method, with a well-characterized fluorescent standard such as Rhodamine 6G.
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. The equation used is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.
Materials:
-
This compound
-
Rhodamine 6G (as a standard, Φ = 0.95 in ethanol)
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and Rhodamine 6G in ethanol.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the this compound and Rhodamine 6G in ethanol. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 510 nm for both dyes).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 510 nm.
-
For each dilution, record the fluorescence emission spectrum.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both this compound and Rhodamine 6G, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the slope (gradient).
-
Using the equation above and the known quantum yield of Rhodamine 6G, calculate the fluorescence quantum yield of this compound. Since the same solvent is used for both the sample and the standard, the refractive index term (η2X / η2ST) equals 1.
-
Amine-Reactive Protein Labeling
The primary amine group of this compound allows for its conjugation to proteins, typically through the use of crosslinking reagents that create a reactive site on the dye (e.g., conversion to an NHS ester) or by directly reacting with activated carboxyl groups on a protein. The following is a general protocol for labeling a protein with an amine-reactive dye.
Materials:
-
BDP R6G NHS ester (amine-reactive form of the dye)
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in the Reaction Buffer. Amine-containing buffers like Tris must be avoided.
-
Dye Preparation: Immediately before use, dissolve the BDP R6G NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Slowly add the dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically elute in the first colored fractions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (530 nm).
Key Applications
Fluorescence Polarization Assays
BODIPY dyes, including BDP R6G, are particularly well-suited for fluorescence polarization (FP) assays due to their relatively long fluorescence lifetimes. FP is a powerful technique for studying molecular interactions in solution, such as protein-ligand binding.
Principle: When a small fluorescent molecule (the tracer, e.g., this compound-labeled ligand) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When the tracer binds to a larger molecule (e.g., a protein receptor), its tumbling is slowed, and the emitted light remains more polarized. This change in polarization can be used to monitor binding events.
A common format is a competitive binding assay, where a labeled ligand and an unlabeled test compound compete for the same binding site on a receptor. An effective inhibitor will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.
Cellular Imaging
The high brightness and photostability of BODIPY dyes make them excellent probes for cellular imaging. This compound can be conjugated to antibodies, peptides, or other molecules to visualize specific targets within cells. Its relatively nonpolar and neutral nature can also facilitate cell permeability in certain contexts. The ability to fine-tune the chemical structure of BODIPY dyes allows for the development of probes that localize to specific organelles.
Conclusion
This compound is a high-performance fluorescent dye with an exceptional quantum yield and spectral properties that make it a valuable tool for researchers. Its amine functionality allows for straightforward conjugation to a wide range of biomolecules, enabling applications in fluorescence polarization assays, cellular imaging, and other fluorescence-based detection methods. The detailed protocols provided in this guide offer a starting point for the characterization and application of this compound in a laboratory setting.
References
An In-depth Technical Guide to the Fluorescence Lifetime of BDP R6G Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photophysical properties. Spectrally similar to Rhodamine 6G (R6G), BDP R6G exhibits bright fluorescence, high photostability, and a characteristically long fluorescence lifetime, making it a valuable tool in a variety of advanced fluorescence-based applications.[1][2] This technical guide provides a comprehensive overview of the fluorescence lifetime of this compound, including its quantitative characteristics, factors influencing its lifetime, detailed experimental protocols for its measurement, and its application in cellular imaging and drug discovery.
Core Properties of this compound
This compound is characterized by its excellent extinction coefficient and high fluorescence quantum yield.[2] Its fluorescence is largely independent of pH, a desirable feature for applications in biological systems where pH can vary.[1] The amine functional group allows for straightforward conjugation to biomolecules, enabling targeted labeling of proteins, peptides, and other molecules of interest.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and its derivatives. It is important to note that the fluorescence lifetime of BODIPY dyes, including this compound, is highly sensitive to the local environment, particularly solvent polarity and viscosity.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~530 nm | |
| Emission Maximum (λem) | ~548 nm | |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | For the NHS ester derivative. |
| Fluorescence Quantum Yield (Φf) | ~0.96 | For the NHS ester derivative. |
| Fluorescence Lifetime (τ) | Typically > 5 ns | Highly dependent on the environment. Lifetimes of other BODIPY derivatives can range from <1 ns in polar solvents to >5 ns in non-polar or viscous media. |
Factors Influencing this compound Fluorescence Lifetime
The fluorescence lifetime of this compound is not an immutable constant but is dynamically influenced by its molecular surroundings. This sensitivity is a key feature that is exploited in many of its applications.
-
Solvent Polarity: For many BODIPY dyes, an increase in solvent polarity leads to a decrease in fluorescence lifetime. This is due to the stabilization of non-radiative decay pathways.
-
Viscosity: In probes designed as "molecular rotors," an increase in the viscosity of the microenvironment restricts intramolecular rotation, a non-radiative decay pathway. This leads to a significant increase in both fluorescence intensity and lifetime. This relationship allows for the quantitative mapping of intracellular viscosity.
-
Quenching: The fluorescence lifetime can be shortened by various quenching processes, including Förster Resonance Energy Transfer (FRET) to a suitable acceptor molecule. This phenomenon is the basis for using this compound in FRET-based assays to study molecular interactions.
-
Conjugation: Covalent attachment of this compound to a biomolecule can alter its fluorescence lifetime depending on the local environment of the conjugation site.
Experimental Protocols
Measurement of this compound Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the gold-standard technique for measuring fluorescence lifetimes with high precision.
Objective: To determine the fluorescence lifetime of this compound in a specific solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide)
-
TCSPC Spectrofluorometer equipped with:
-
Pulsed light source with an excitation wavelength close to 530 nm (e.g., a picosecond pulsed diode laser)
-
A fast single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode)
-
TCSPC electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter)
-
-
Quartz cuvette (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to 530 nm.
-
Set the emission monochromator to 548 nm.
-
Adjust the laser repetition rate to be significantly longer than the expected fluorescence lifetime of the sample to prevent pile-up effects.
-
Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the this compound solution until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using appropriate software.
-
Fit the decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Cellular Imaging of Intracellular Viscosity using FLIM with a BDP R6G-based Molecular Rotor
Fluorescence Lifetime Imaging Microscopy (FLIM) combines TCSPC with microscopy to create a spatial map of fluorescence lifetimes within a sample.
Objective: To visualize and quantify the microviscosity in different compartments of live cells using a BDP R6G-based molecular rotor.
Materials:
-
A BDP R6G derivative designed as a molecular rotor (e.g., with a rotatable group attached to the BODIPY core).
-
Live cells cultured on a glass-bottom dish suitable for microscopy.
-
Cell culture medium.
-
A confocal or multiphoton microscope equipped with a FLIM system (pulsed laser, single-photon detector, and TCSPC electronics).
-
FLIM data analysis software.
Procedure:
-
Cell Preparation and Staining:
-
Incubate the live cells with the BDP R6G-based molecular rotor at an appropriate concentration and for a sufficient duration to allow for cellular uptake and localization.
-
Wash the cells with fresh medium to remove any unbound probe.
-
-
FLIM Imaging:
-
Place the dish on the microscope stage.
-
Excite the sample with the pulsed laser at a wavelength appropriate for the BDP R6G chromophore (~530 nm).
-
Collect the fluorescence emission using a bandpass filter centered around the emission maximum (~550 nm).
-
Acquire FLIM data for a region of interest, ensuring sufficient photon counts per pixel for accurate lifetime determination.
-
-
Data Analysis:
-
For each pixel in the image, fit the fluorescence decay data to an appropriate model to calculate the fluorescence lifetime.
-
Generate a false-color lifetime map where the color of each pixel represents its fluorescence lifetime.
-
Correlate the lifetime map with a calibration curve of fluorescence lifetime versus viscosity (pre-determined by measuring the lifetime of the probe in solutions of known viscosity) to generate a quantitative map of intracellular viscosity.
-
Applications in Research and Drug Development
The long and environmentally sensitive fluorescence lifetime of this compound makes it a powerful tool for a range of applications.
-
Fluorescence Polarization Assays: The long lifetime of this compound is advantageous for fluorescence polarization assays, which are used to study molecular binding events, such as protein-protein or protein-ligand interactions.
-
Fluorescence Lifetime Imaging (FLIM): As detailed in the protocol above, BDP R6G derivatives can be used as sensors for the intracellular environment. FLIM can provide information on local viscosity, ion concentrations, and pH, independent of probe concentration.
-
FRET-FLIM for Studying Protein-Protein Interactions: this compound can serve as a donor or acceptor in FRET pairs. FLIM is a robust method for quantifying FRET efficiency by measuring the decrease in the donor's fluorescence lifetime in the presence of the acceptor. This allows for the study of protein-protein interactions in living cells with high spatial and temporal resolution.
-
Enzyme Activity Assays: this compound can be incorporated into substrates for enzymes such as kinases or proteases. Cleavage or modification of the substrate by the enzyme can lead to a change in the fluorescence lifetime of the BDP R6G moiety, providing a direct readout of enzyme activity.
-
High-Throughput Screening (HTS) in Drug Discovery: Fluorescence lifetime-based assays are well-suited for HTS due to their robustness and reduced susceptibility to artifacts that affect intensity-based readouts. This compound's favorable photophysical properties make it a candidate for the development of such assays.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: A simplified signaling pathway of Src kinase, which can be visualized using a BODIPY-conjugated inhibitor like dasatinib.
Caption: A typical experimental workflow for measuring intracellular viscosity using FLIM and a BODIPY-based molecular rotor.
Caption: The logical relationship illustrating how increased environmental viscosity leads to a longer fluorescence lifetime for a molecular rotor.
References
An In-Depth Technical Guide to the Photostability Characteristics of BDP R6G Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photophysical properties.[][2] Spectrally similar to Rhodamine 6G (R6G), this compound offers a bright, photostable alternative for a variety of applications in biological imaging and diagnostics.[3][4] Its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH make it a valuable tool for researchers.[] This technical guide provides a comprehensive overview of the photostability characteristics of this compound, including its core properties, factors influencing its stability, and detailed experimental protocols for its characterization.
Core Photophysical and Chemical Properties
This compound possesses a robust chemical structure centered around the boron-dipyrromethene core, which is responsible for its bright fluorescence and high photostability. The amine functional group allows for covalent conjugation to various biomolecules, enabling targeted labeling of cellular components.
Table 1: Core Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₂₄H₃₀BCIF₂N₄O | N/A |
| Molecular Weight | 474.78 g/mol | N/A |
| Absorption Maximum (λ_abs) | ~528 nm | |
| Emission Maximum (λ_em) | ~547 nm | |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ_f) | ~0.96 | N/A |
| Appearance | Orange to brown solid | N/A |
| Solubility | Good in DMF, DMSO, and alcohols | N/A |
Photostability Characteristics
Photobleaching of BODIPY dyes is thought to occur primarily from the first excited singlet state and often involves photooxidation. The rate of photobleaching can be influenced by several factors:
-
Excitation Intensity: Higher laser power leads to a faster rate of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can enhance photobleaching through the formation of reactive oxygen species.
-
Solvent Environment: The polarity and viscosity of the solvent can affect the photobleaching kinetics. For instance, the photostability of rhodamine dyes, which are structurally related to BDP R6G, has been shown to be highest in heavy water, followed by normal water and ethanol.
-
Presence of Quenchers: Certain molecules can quench the excited state of the fluorophore, either reducing or enhancing photobleaching depending on the mechanism.
Table 2: Comparison of Photostability-Related Properties
| Property | This compound / BODIPY Dyes | Rhodamine 6G | Fluorescein |
| General Photostability | High | Moderate | Low |
| Photobleaching Mechanism | Primarily from excited singlet state, photooxidation | Involves triplet state and radical anions | Complex, involves triplet state |
| Factors Influencing Stability | Excitation intensity, oxygen, solvent | Excitation intensity, oxygen, solvent, temperature | Excitation intensity, oxygen, pH |
Experimental Protocols
Determination of Photobleaching Quantum Yield (Φ_b)
This protocol describes a method for determining the photobleaching quantum yield of this compound in solution by monitoring the decrease in fluorescence intensity over time.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, PBS)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer with a stable light source (e.g., Xenon lamp or laser)
-
Stir bar and magnetic stirrer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a dilute solution from the stock solution with an absorbance of approximately 0.1 at the excitation wavelength.
-
-
Initial Measurements:
-
Measure the initial absorbance (A₀) of the dilute solution at the excitation wavelength.
-
Measure the initial fluorescence intensity (F₀) by exciting the sample at its absorption maximum and recording the emission spectrum.
-
-
Photobleaching Experiment:
-
Place the cuvette in the fluorometer and continuously illuminate the sample with the excitation light source at a constant intensity.
-
Continuously stir the solution to ensure uniform bleaching.
-
Record the fluorescence intensity (F(t)) at regular time intervals until the intensity has significantly decreased.
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time (t).
-
The initial slope of this plot is the photobleaching rate constant (k_b).
-
The photobleaching quantum yield (Φ_b) can be calculated using the following equation: Φ_b = k_b / (σ * I) where:
-
k_b is the photobleaching rate constant (s⁻¹)
-
σ is the absorption cross-section at the excitation wavelength (cm²)
-
I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)
-
-
Protocol for Cellular Imaging with this compound Conjugates
This protocol outlines a general procedure for staining and imaging cells using a biomolecule conjugated to this compound.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
This compound-conjugated antibody or other targeting molecule
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for BDP R6G
Procedure:
-
Cell Preparation:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA for 30 minutes.
-
-
Staining:
-
Dilute the this compound conjugate to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted conjugate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS to remove unbound conjugate.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for BDP R6G.
-
Visualizations
Caption: Workflow for Determining Photobleaching Quantum Yield.
Caption: Experimental Workflow for Cellular Imaging.
Conclusion
This compound stands out as a highly photostable and bright fluorescent probe with significant potential in various research and drug development applications. Its robust photophysical characteristics, detailed in this guide, provide a solid foundation for its use in demanding imaging techniques. While a precise photobleaching quantum yield for this compound is not yet established in the literature, the provided protocols offer a clear path for researchers to quantify this and other photostability parameters in their specific experimental contexts. The continued exploration and characterization of such high-performance fluorophores will undoubtedly advance our capabilities in visualizing and understanding complex biological processes.
References
A Technical Guide to the Solubility of BDP R6G Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BDP R6G amine, a versatile fluorescent dye. Understanding the solubility of this fluorophore is critical for its effective use in various applications, from cellular imaging to bioconjugation. This document outlines its qualitative solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound is a borondipyrromethene-based fluorescent dye that is spectrally similar to Rhodamine 6G (R6G).[1][2] It features a reactive aliphatic amine group, making it suitable for conjugation with various electrophiles.[1][2] Its bright fluorescence and high quantum yield make it a valuable tool in biological research.
Solubility of this compound
Currently, specific quantitative solubility data for this compound in various solvents is not widely published in peer-reviewed literature or technical data sheets. However, qualitative solubility information is available from various suppliers.
Qualitative Solubility
This compound is generally described as having good solubility in several common organic solvents. This information is summarized in the table below.
| Solvent | Qualitative Solubility | Source |
| Dimethylformamide (DMF) | Good | [1] |
| Dimethyl sulfoxide (DMSO) | Good | |
| Alcohols (e.g., Ethanol, Methanol) | Good | |
| Water | May be soluble |
It is a common practice to prepare concentrated stock solutions of this compound in DMSO for subsequent dilution in aqueous buffers or other media for experimental use. For other dyes in the BDP family, such as BDP R6G carboxylic acid and BDP R6G maleimide, good solubility is also reported in DMF, DMSO, and dichloromethane (DCM).
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following protocols provide a framework for determination.
Protocol 1: Qualitative Solubility Determination by Visual Inspection
This protocol is a straightforward method to quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMF, DMSO, ethanol, methanol, water, PBS)
-
Vortex mixer
-
Water bath sonicator
-
Thermostatic water bath
-
Clear glass vials
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of clear glass vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent to achieve a high starting concentration (e.g., 10 mg/mL).
-
Initial Dissolution Attempt:
-
Gently swirl the vials.
-
Vortex each vial at room temperature for 1-2 minutes.
-
Visually inspect for any undissolved solid against a dark background. If the solution is clear, the compound is soluble at this concentration.
-
-
Sonication: If the compound is not fully dissolved, place the vials in a water bath sonicator for 5-10 minutes. Visually inspect again.
-
Heating: If undissolved solid remains, warm the solution to 37°C in a water bath for 15-30 minutes and vortex again. Some compounds have increased solubility at higher temperatures.
-
Serial Dilution: If the compound remains insoluble, perform a serial dilution. Add a known volume of the same solvent to decrease the concentration (e.g., to 5 mg/mL, 1 mg/mL, 0.1 mg/mL) and repeat steps 3-5 at each concentration until the compound fully dissolves.
-
Documentation: Record the solvent and the highest concentration at which this compound fully dissolves.
Protocol 2: Quantitative Solubility Determination by UV-Visible Spectrophotometry
This method provides a quantitative measure of solubility by creating a standard curve and measuring the concentration of a saturated solution.
Materials:
-
This compound
-
Chosen solvent in which the dye is soluble (e.g., DMSO)
-
UV-Visible spectrophotometer
-
Cuvettes or UV-transparent microplate
-
Vortex mixer
-
Centrifuge
-
0.2 µm syringe filters
Procedure:
Part A: Preparation of a Standard Curve
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Create a Dilution Series: Perform serial dilutions of the stock solution to create a series of standards with decreasing, known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of this compound (~530 nm).
-
Plot the Standard Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the standard curve. The slope of this line is the extinction coefficient.
Part B: Determination of Solubility
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest.
-
Equilibration: Vortex the solution vigorously and then agitate it at a constant temperature (e.g., room temperature) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
Measure Absorbance: Measure the absorbance of the filtered supernatant at the λmax.
-
Calculate Concentration: Use the equation of the line from the standard curve to calculate the concentration of this compound in the saturated solution. This concentration is the solubility of the dye in that solvent at that temperature.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A flowchart of the qualitative solubility determination process.
Caption: A workflow for quantitative solubility determination.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Purification of BDP R6G Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of BDP R6G amine, a valuable fluorescent tool in biomedical research and drug development. BDP (borondipyrromethene) dyes, analogous to BODIPY®, are known for their high fluorescence quantum yields, photostability, and sharp absorption and emission spectra. The R6G variant is spectrally similar to Rhodamine 6G. The introduction of an aliphatic amine functional group allows for covalent conjugation to various biomolecules, making it a versatile building block for creating targeted fluorescent probes.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step process. A direct amination of the BDP R6G core is challenging. Therefore, a more controlled and higher-yielding approach involves the initial synthesis of a carboxylic acid derivative, which is then converted to the desired primary amine.
This strategy involves two primary stages:
-
Synthesis of BDP R6G Carboxylic Acid: This precursor is synthesized from appropriate pyrrole and aldehyde starting materials.
-
Conversion to this compound: The carboxylic acid is activated and reacted with a protected diamine, followed by the removal of the protecting group to yield the final amine product.
Experimental Protocols
Synthesis of BDP R6G Carboxylic Acid
The synthesis of BDP R6G carboxylic acid serves as the foundational step. This protocol is adapted from established methods for creating meso-substituted BODIPY dyes.
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dimethyl-3-ethylpyrrole | 123.20 | 2.2 mmol | 2.2 |
| 4-Carboxybenzaldehyde | 150.13 | 1.0 mmol | 1.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 2-3 drops | - |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.5 mmol | 1.5 |
| Triethylamine (TEA) | 101.19 | 5.0 mmol | 5.0 |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 5.0 mmol | 5.0 |
Procedure:
-
To a solution of 2,4-dimethyl-3-ethylpyrrole (2.2 mmol) and 4-carboxybenzaldehyde (1.0 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add 2-3 drops of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the dipyrromethane intermediate by TLC (thin-layer chromatography).
-
Once the starting materials are consumed, add a solution of DDQ (1.5 mmol) in DCM and stir for an additional 30 minutes. The solution will turn a dark color.
-
Add triethylamine (TEA, 5.0 mmol) to the reaction mixture, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 mmol).
-
Continue stirring at room temperature for at least 4 hours or overnight.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to yield BDP R6G carboxylic acid as a solid.
Synthesis of this compound
This two-step process involves the amidation of the carboxylic acid with a BOC-protected diamine, followed by deprotection.
Reaction Workflow:
Part A: Synthesis of Boc-protected this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| BDP R6G carboxylic acid | 340.13 | 1.0 mmol | 1.0 |
| N-Boc-1,2-ethylenediamine | 160.22 | 1.2 mmol | 1.2 |
| EDC (EDAC) | 191.70 | 1.5 mmol | 1.5 |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.5 mmol | 1.5 |
| Dry Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated NaHCO₃ solution | - | - | - |
Procedure:
-
Dissolve BDP R6G carboxylic acid (1.0 mmol), EDC (1.5 mmol), and NHS (1.5 mmol) in dry DMF (10 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve N-Boc-1,2-ethylenediamine (1.2 mmol) in dry DMF (10 mL).
-
Add the diamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the Boc-protected this compound.
Part B: Deprotection to Yield this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| Boc-protected this compound | ~482.35 | 1.0 mmol |
| Dichloromethane (DCM) | 84.93 | 10 mL |
| Trifluoroacetic acid (TFA) | 114.02 | 2-3 mL |
Procedure:
-
Dissolve the Boc-protected this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (2-3 mL) dropwise to the solution at 0 °C (ice bath).[1][2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by preparative HPLC or by precipitation/crystallization to yield the final this compound as a salt (e.g., trifluoroacetate salt).
Purification and Characterization
Proper purification is critical to ensure the high purity required for conjugation and biological applications.
Purification Methods:
| Method | Stationary Phase | Mobile Phase (Typical) | Application |
| Silica Gel Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol gradients | Purification of intermediates and final products with moderate polarity. |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Final purification of the this compound salt to achieve high purity (>95%).[3][4] |
Characterization Data:
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| This compound Property | Typical Value |
| Molecular Formula | C₂₄H₃₀BCF₂N₄O |
| Molecular Weight | 474.78 g/mol [5] |
| Purity (by HPLC) | >95% |
| Appearance | Orange to brown solid |
| Solubility | Good in DMF, DMSO, and alcohols |
| Absorption Maxima (λex) | ~530 nm |
| Emission Maxima (λem) | ~548 nm |
| Fluorescence Quantum Yield | ~0.96 |
Applications in Drug Development and Research
This compound is a versatile tool for researchers. The primary amine group can be readily conjugated with various electrophiles, such as:
-
NHS esters: To label proteins, antibodies, and peptides.
-
Isothiocyanates: For stable thiourea linkages to biomolecules.
-
Aldehydes/Ketones: Via reductive amination to label molecules containing carbonyl groups.
This allows for the development of highly specific fluorescent probes for a variety of applications, including:
-
Fluorescence microscopy and cellular imaging.
-
Flow cytometry.
-
Fluorescence polarization assays.
-
High-throughput screening.
-
Tracking drug delivery vehicles.
Storage and Handling
This compound and its derivatives are typically light-sensitive. It is recommended to store them at -20°C in the dark and desiccated. For long-term storage, aliquoting the compound can prevent repeated freeze-thaw cycles. When handling, avoid prolonged exposure to light.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides [mdpi.com]
- 4. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDP R6G carboxylic acid | Benchchem [benchchem.com]
In-Depth Technical Guide to BDP R6G Amine
For Researchers, Scientists, and Drug Development Professionals
Core Principles of BDP R6G Amine: A Versatile Fluorophore for Bioconjugation
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH, BODIPY dyes are invaluable tools in biological research. BDP R6G is specifically designed to match the spectral properties of Rhodamine 6G (R6G), a widely used fluorescent dye, making it compatible with existing filter sets and instrumentation. The key feature of this compound is its terminal primary amine group, which serves as a reactive handle for covalent attachment to a wide variety of biomolecules. This allows for the fluorescent labeling of proteins, peptides, nucleic acids, and other molecules of interest, enabling their detection and tracking in various biological systems.
The amine group of this compound can be readily conjugated to electrophilic groups such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and other carbonyl compounds. This versatility makes it a powerful tool for researchers in drug development and molecular biology who require robust and reliable methods for fluorescently labeling their targets.
Physicochemical Properties and Molecular Weight
A critical aspect for researchers to consider is the exact molecular weight and formula of the this compound being used, as it is commercially available in two common forms: the free amine and its hydrochloride (HCl) salt. The presence of the HCl salt alters the molecular weight and formula, which is a crucial detail for accurate concentration calculations and stoichiometric considerations in conjugation reactions.
| Property | This compound (Free Amine) | This compound (Hydrochloride Salt) |
| Molecular Formula | C₂₄H₂₉BF₂N₄O[1][2] | C₂₄H₃₀BClF₂N₄O[3] |
| Molecular Weight | 438.32 g/mol [1][2] | 474.8 g/mol |
| CAS Number | 2183473-05-2 | 2183473-06-3 |
| Excitation Maximum (λex) | ~530 nm | ~530 nm |
| Emission Maximum (λem) | ~548 nm | ~548 nm |
| Fluorescence Quantum Yield | ~0.96 | ~0.96 |
| Solubility | Good in DMF, DMSO, and alcohols | Good in DMF, DMSO, and alcohols |
Experimental Protocols
General Protocol for Conjugation of this compound to Peptides
This protocol provides a general framework for the conjugation of this compound to a peptide containing a carboxylic acid group, a common scenario in bioconjugation.
Materials:
-
This compound
-
Peptide with an available carboxylic acid group
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS) (optional, for pre-activation)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product verification
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. If the peptide has poor solubility, gentle warming or sonication may be applied.
-
Activation of Carboxylic Acid (Optional but Recommended):
-
To the dissolved peptide, add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-ester activated peptide. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.5 equivalents) in a small amount of anhydrous DMF.
-
Add the this compound solution to the activated peptide solution.
-
Add 2-3 equivalents of a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture to neutralize any acids present and to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-24 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Purify the BDP R6G-peptide conjugate by reverse-phase HPLC.
-
-
Verification:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for conjugating this compound to a peptide.
Caption: General workflow for peptide conjugation with this compound.
Application in Studying Enzyme Activity
Fluorescent probes are powerful tools for studying enzyme activity in real-time. While specific examples directly utilizing this compound are emerging, the general principle involves designing a substrate for a target enzyme that is conjugated to this compound. The fluorescence properties of the probe would be altered upon enzymatic cleavage of the substrate. For instance, the probe could be designed to be initially non-fluorescent or to emit at a different wavelength, and upon enzymatic activity, a fluorescent signal is "turned on" or shifted.
The following diagram illustrates a conceptual signaling pathway for detecting the activity of a hypothetical protease using a this compound-based probe.
Caption: Conceptual pathway for enzyme activity detection using a BDP R6G probe.
This guide provides a foundational understanding of this compound for researchers. As with any experimental work, optimization of the provided protocols for specific applications and molecules is highly recommended.
References
Navigating the Invisible Threat: A Technical Guide to the Safe Handling of BDP R6G Amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a comprehensive guide to the safe handling of BDP R6G amine, a fluorescent dye from the borondipyrromethene (BODIPY) class. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the safety and handling information presented here is synthesized from data for the broader class of BODIPY dyes. While generally considered to have low toxicity, these compounds are intended for research use only and are not for human or veterinary use.[][2][3][4] Standard laboratory precautions for handling chemical substances should be followed at all times.
Introduction to this compound
This compound is a borondipyrromethene dye with fluorescence characteristics similar to Rhodamine 6G (R6G).[2] Its chemical structure features a terminal aliphatic amine group, making it suitable for conjugation with various electrophiles in biological and chemical research. Like other BODIPY dyes, this compound is valued for its high fluorescence quantum yield, photostability, and sharp excitation and emission peaks, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its proper use and storage.
| Property | Value | Source |
| CAS Number | 2183473-05-2, 2183473-06-3 (hydrochloride) | |
| Molecular Formula | C₂₄H₃₀BCIF₂N₄O | |
| Appearance | Orange to brown solid | |
| Solubility | Good in DMF, DMSO, and alcohols | |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield | 0.96 |
Hazard Identification and Classification
While specific toxicity data for this compound is not available, the general class of BODIPY dyes is considered to have low toxicity. However, some safety data sheets for related BODIPY compounds indicate potential hazards.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 (H302) | P301 + P312 + P330 |
| Skin Corrosion/Irritation | Category 2 (H315) | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Serious Eye Damage/Eye Irritation | Category 2A (H319) | P264, P280, P305 + P351 + P338, P337 + P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 (H335) | P261, P271, P304 + P340, P312, P403 + P233, P405 |
Note: This classification is based on data for related BODIPY compounds and should be considered as a precautionary measure for handling this compound.
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound, from receipt to disposal.
References
A Technical Guide to the Storage and Stability of BDP R6G Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical aspects of storing and handling BDP R6G amine, a borondipyrromethene-based fluorophore. Proper storage and handling are paramount to ensure the dye's integrity, performance, and the reproducibility of experimental results. This document outlines recommended storage conditions, stability profiles, potential degradation pathways, and standardized protocols for stability assessment.
Core Properties of this compound
This compound is a fluorescent dye belonging to the BODIPY family, known for its bright and photostable fluorescence with a spectrum similar to Rhodamine 6G (R6G).[1][2][3] The terminal aliphatic amine group allows for conjugation with various electrophiles, making it a versatile tool for labeling biomolecules.[1][3]
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2183473-05-2, 2183473-06-3 | |
| Molecular Formula | C₂₄H₃₀N₄BClF₂O | |
| Molecular Weight | 474.78 kDa | |
| Appearance | Orange to brown solid | |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Solubility | Good in DMSO, DMF, and alcohols |
Storage and Handling
Proper storage is crucial to prevent the degradation of this compound. The primary factors influencing its stability are temperature, light, and moisture.
Solid Form
When stored as a solid powder, this compound exhibits good long-term stability. For optimal shelf life, it is recommended to store the compound under the following conditions:
Table 2: Recommended Storage Conditions and Shelf Life for Solid this compound
| Temperature | Duration | Conditions | Source(s) |
| -20°C | ≥ 3 years | In the dark, desiccated | |
| 4°C | Up to 2 years | In the dark, desiccated | |
| Room Temperature | Up to 3 weeks | For shipping purposes |
It is imperative to avoid prolonged exposure to light and to keep the container tightly sealed and desiccated to prevent moisture absorption.
In Solution
Once dissolved in a solvent, the stability of this compound is reduced. Stock solutions should be prepared fresh when possible. If storage is necessary, the following conditions are recommended:
Table 3: Recommended Storage Conditions and Shelf Life for this compound in Solution
| Temperature | Solvent | Duration | Conditions | Source(s) |
| -80°C | DMSO | Up to 6 months | In the dark, aliquoted to avoid freeze-thaw cycles | |
| -20°C | DMSO | Up to 1 month | In the dark, aliquoted to avoid freeze-thaw cycles |
For amine-reactive dyes in general, it is best to use high-quality, anhydrous solvents like DMSO or DMF. Solutions should be protected from light and moisture.
Stability Profile
The stability of this compound is influenced by several factors, including its chemical environment and exposure to light.
-
pH Stability: BDP R6G is reported to be a photostable dye with fluorescence that has little dependence on pH. This makes it suitable for a wide range of biological applications.
-
Photostability: BODIPY dyes, including BDP R6G, are known for their high photostability compared to other fluorophores like fluorescein. However, prolonged exposure to intense light can lead to photobleaching and degradation.
-
Chemical Stability: While generally stable, the BODIPY core can be susceptible to degradation in highly polar or oxidative environments over extended periods. Amine groups themselves can undergo degradation through various pathways, although specific data for this compound is limited.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, general degradation mechanisms for BODIPY dyes and amines can be inferred.
Caption: Factors influencing the stability of this compound.
Studies on other BODIPY derivatives have shown that exposure to UV light can lead to the detachment of atoms from the core structure, and with prolonged exposure, cleavage of the BF₂ ring can occur. For the amine functional group, degradation can be complex, potentially involving oxidation or reactions with other chemical species in the solution.
Experimental Protocols for Stability Assessment
To ensure the quality and performance of this compound, its stability can be assessed using the following generalized protocols.
General Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
Protocol for Assessing Photostability
This protocol is designed to test the dye's stability under constant illumination.
-
Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer at a typical working concentration.
-
Initial Measurement: Measure the initial absorbance and fluorescence intensity of the sample.
-
Illumination: Expose the sample to a constant light source (e.g., the excitation light source of a fluorometer or microscope).
-
Time-course Measurement: Record the fluorescence intensity at regular intervals over a defined period (e.g., every minute for 30 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence indicates the degree of photobleaching.
Protocol for Assessing Temporal (Chemical) Stability
This protocol tests the dye's stability in a given solution over time, independent of constant illumination.
-
Sample Preparation: Prepare a solution of this compound in the solvent or buffer of interest. Aliquot the solution into multiple vials to avoid repeated measurements on the same sample.
-
Storage: Store the aliquots under the desired conditions (e.g., at 4°C, room temperature, or 37°C) in the dark.
-
Time-point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), take one aliquot and measure its absorbance and fluorescence intensity.
-
Purity Assessment (Optional): At each time point, the purity of the dye can be assessed using High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation products.
-
Data Analysis: Compare the spectral properties and purity at each time point to the initial measurements to determine the rate of degradation.
Conclusion
The stability and performance of this compound are critically dependent on proper storage and handling. As a solid, it is stable for years when stored at -20°C, desiccated, and protected from light. In solution, its stability is reduced, and storage at -80°C in an anhydrous solvent is recommended for short to medium-term use. While generally photostable and pH-insensitive, prolonged exposure to light and extreme chemical environments should be avoided. Researchers should perform stability assessments, particularly for long-term experiments or when using the dye in novel buffer systems, to ensure the reliability and reproducibility of their results.
References
BDP R6G Amine: A Technical Guide for Researchers
An In-depth Examination of a Versatile Fluorophore for Bioconjugation and Cellular Analysis
BDP R6G amine is a synthetic fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes have become indispensable tools in biological research. This compound is spectrally similar to the well-known Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based applications. Its key feature is a reactive primary aliphatic amine group, which allows for straightforward covalent attachment to a wide range of biomolecules, making it a versatile probe for researchers in drug development, molecular biology, and cell biology.
Core Properties and Spectroscopic Data
This compound exhibits robust and favorable photophysical properties, making it a reliable fluorescent label. Its fluorescence is largely insensitive to solvent polarity and pH, a significant advantage over many other fluorescent dyes.
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound and its commonly used amine-reactive derivative, BDP R6G NHS ester, are summarized in the table below.
| Property | This compound | BDP R6G NHS Ester |
| Excitation Maximum (λex) | 530 nm | 530 nm |
| Emission Maximum (λem) | 548 nm | 548 nm |
| Molar Extinction Coefficient (ε) | Not explicitly stated for the amine version | 76,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.96 | 0.96 |
| Molecular Formula | C₂₄H₃₀BCIF₂N₄O (as hydrochloride salt) | C₂₂H₁₈BF₂N₃O₄ |
| Molecular Weight | 474.78 g/mol (as hydrochloride salt) | 437.21 g/mol |
| Solubility | Good in DMF, DMSO, and alcohols | Good in DMF, DMSO, and DCM |
Experimental Protocols
The primary utility of this compound lies in its ability to be conjugated to other molecules. The following sections provide detailed methodologies for common applications.
Protein Labeling via Amine Conjugation
The aliphatic amine group of this compound can be reacted with various electrophilic groups on a target protein, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This process allows for the fluorescent labeling of proteins for subsequent visualization or quantification.
Materials:
-
This compound
-
Target protein with a reactive group (e.g., NHS ester-functionalized protein)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare Dye Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Reaction Setup: To the protein solution, add the this compound solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of 10-20 fold molar excess of the dye is common.
-
Add Base: Add a small amount of TEA to the reaction mixture to facilitate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye (at 530 nm).
Peptide Conjugation for Cellular Imaging
This compound can be conjugated to peptides to create fluorescent probes for cellular imaging, allowing for the visualization of peptide localization and interaction with cellular components.
Materials:
-
This compound
-
Peptide with a reactive carboxyl group or an NHS ester
-
Coupling agents (for carboxyl group), e.g., HBTU, HOBt
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
Procedure:
-
Peptide Activation (if starting with a carboxyl group): Dissolve the peptide in anhydrous DMF. Add coupling agents (e.g., HBTU, HOBt) and DIPEA to activate the carboxyl group.
-
Dye Addition: Add a solution of this compound in anhydrous DMF to the activated peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight, with stirring and protected from light.
-
Purification: Purify the BDP R6G-peptide conjugate by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the conjugate using mass spectrometry.
Visualizing Experimental Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and the principles behind certain applications of this compound.
Caption: General workflow for creating and using a BDP R6G-labeled probe.
Caption: Principle of fluorescence polarization using a BDP R6G-labeled ligand.
Applications in Research
The versatility of this compound makes it suitable for a wide array of research applications, primarily centered around its ability to fluorescently label biomolecules.
-
Fluorescence Microscopy: Labeled proteins or peptides can be used to visualize their localization and dynamics within living or fixed cells.
-
Flow Cytometry: Cells labeled with BDP R6G-conjugated antibodies can be identified and sorted based on the expression of specific cell surface markers.
-
Fluorescence Polarization Assays: Due to the relatively long fluorescence lifetime of BODIPY dyes, BDP R6G is well-suited for fluorescence polarization assays to study molecular interactions, such as protein-ligand binding.
-
High-Throughput Screening: The robust fluorescence and stability of BDP R6G make it a reliable reporter in high-throughput screening assays for drug discovery.
Conclusion
This compound is a powerful and versatile fluorescent probe for the labeling of biomolecules. Its excellent photophysical properties, coupled with a reactive amine handle for straightforward conjugation, make it a valuable tool for researchers across various disciplines. The ability to create custom fluorescent probes by conjugating this compound to specific proteins, peptides, or other molecules opens up a wide range of possibilities for studying biological processes with high sensitivity and specificity.
The illuminating world of BODIPY Dyes: An In-depth Technical Guide for Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Borondipyrromethene (BODIPY) dyes have emerged as a powerful and versatile class of fluorophores, revolutionizing fluorescence imaging in biological and biomedical research. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and remarkable photostability, make them ideal candidates for a wide array of applications, from visualizing subcellular structures to probing complex signaling pathways. This in-depth technical guide provides a comprehensive overview of BODIPY dyes, their synthesis, and their application in fluorescence imaging, with a focus on practical experimental protocols and data-driven insights.
Core Properties of BODIPY Dyes: A Summary of Excellence
BODIPY dyes, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, possess a unique set of characteristics that set them apart from traditional fluorophores. Their core structure can be readily modified, allowing for the fine-tuning of their spectral properties across the visible and near-infrared (NIR) regions.
Key Advantages of BODIPY Dyes:
-
High Fluorescence Quantum Yields: Many BODIPY derivatives exhibit quantum yields approaching 1.0, resulting in exceptionally bright fluorescent signals.[1][]
-
Narrow and Symmetric Emission Peaks: This property minimizes spectral overlap, making them highly suitable for multiplexed imaging with other fluorophores.[]
-
Excellent Photostability: BODIPY dyes are highly resistant to photobleaching, enabling long-term and time-lapse imaging experiments with minimal signal degradation.[3]
-
Environmental Insensitivity: Their fluorescence is largely unaffected by changes in solvent polarity and pH, providing more stable and reliable signals in complex biological environments.[1]
-
High Molar Extinction Coefficients: BODIPY dyes strongly absorb light, contributing to their brightness.
-
Tunable Spectral Properties: Chemical modifications to the BODIPY core allow for the synthesis of a wide palette of colors, from green to near-infrared, catering to diverse imaging needs.
-
Good Biocompatibility and Cell Permeability: As small, uncharged molecules, many BODIPY derivatives can readily cross cell membranes, facilitating live-cell imaging with low cytotoxicity.
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of a selection of commonly used BODIPY dyes.
| BODIPY Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| BODIPY FL | ~503 | ~512 | >80,000 | ~0.9 | Methanol |
| BODIPY 493/503 | ~493 | ~503 | ~70,000 | ~0.8 | Methanol |
| BODIPY R6G | ~528 | ~547 | ~100,000 | ~0.95 | Methanol |
| BODIPY TMR | ~543 | ~569 | ~60,000 | ~0.4 | Methanol |
| BODIPY TR | ~592 | ~618 | ~100,000 | ~0.6 | Methanol |
| BODIPY 630/650 | ~630 | ~650 | ~100,000 | ~0.9 | Methanol |
| BODIPY 650/665 | ~650 | ~665 | ~100,000 | ~0.7 | Methanol |
Data compiled from various sources, including Thermo Fisher Scientific and AAT Bioquest product information.
| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| PFB-515 | 515 | 525 | - | 0.87 | Ethanol | |
| BODIPY 1 (unsubstituted) | 496-502 | 510.5 (in DMSO) | - | 0.43 (in DMSO) | Various | |
| BODIPY 2 (iodinated) | 528-536 | ~543 | - | < 0.02 | Various | |
| NHS-Ph-BODIPY | 521–532 | 538–552 | 46,500–118,500 | 0.32 – 0.73 | Various |
Synthesis and Functionalization of BODIPY Dyes
The versatility of BODIPY dyes stems from the relative ease with which their core structure can be synthesized and subsequently functionalized. This allows for the creation of a vast library of probes with tailored properties for specific applications.
General Synthesis Protocol
A common and efficient method for synthesizing the BODIPY core involves a one-pot reaction.
Materials:
-
Aryl aldehyde or acyl chloride
-
2,4-dimethylpyrrole
-
Trifluoroacetic acid (TFA)
-
p-Chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM) or chloroform (CHCl₃)
Procedure:
-
In a mortar, combine the aldehyde (1 equivalent) and 2,4-dimethylpyrrole (2 equivalents).
-
Add a few drops of TFA and grind the mixture with a pestle for approximately 30-60 seconds until a paste is formed.
-
Add DCM or CHCl₃ to the paste to facilitate mixing.
-
Immediately add p-chloranil (1.5 equivalents) and continue grinding for another 1-2 minutes.
-
Add TEA or DIPEA (5-10 equivalents) to the mixture and grind for an additional minute.
-
Finally, add BF₃·OEt₂ (10-15 equivalents) and continue grinding for 1-2 minutes. The reaction mixture should change color, indicating the formation of the BODIPY dye.
-
The crude product can be purified by column chromatography on silica gel.
Functionalization for Bioconjugation
To target specific biomolecules, the BODIPY core can be functionalized with reactive groups. Common strategies include introducing carboxylic acids, which can then be converted to amine-reactive succinimidyl esters (NHS esters) or isothiocyanates.
Protocol for Synthesis of an Amine-Reactive BODIPY-NHS Ester:
-
Synthesize a BODIPY dye containing a carboxylic acid group.
-
Dissolve the carboxylic acid-BODIPY in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, the product can be purified by chromatography.
Experimental Protocols for Fluorescence Imaging
BODIPY dyes are widely used for imaging various cellular components in both live and fixed cells. The following are general protocols that can be adapted for specific applications.
Live-Cell Imaging
Materials:
-
BODIPY dye stock solution (typically 1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a working solution of the BODIPY dye in cell culture medium or buffer. The final concentration typically ranges from 100 nM to 2 µM.
-
Remove the culture medium from the cells and wash once with PBS or HBSS.
-
Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells 2-3 times with fresh medium or buffer to remove unbound dye.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the specific BODIPY dye.
Fixed-Cell Staining
Materials:
-
BODIPY dye stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Cells cultured on coverslips
Procedure:
-
Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
Prepare a working solution of the BODIPY dye in PBS. The concentration may be slightly higher than for live-cell imaging, typically 0.5-5 µM.
-
Incubate the fixed cells with the BODIPY staining solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess dye.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Probing Signaling Pathways with BODIPY Dyes
The ability to conjugate BODIPY dyes to specific targeting moieties has opened up new avenues for visualizing and quantifying the activity of key players in cellular signaling pathways.
Apoptosis Signaling: Visualizing Caspase Activity
Apoptosis, or programmed cell death, is a fundamental biological process regulated by a cascade of proteases called caspases. BODIPY-based activity-based probes (ABPs) have been developed to specifically label active caspases. These probes typically consist of a BODIPY fluorophore, a caspase-specific peptide recognition sequence (e.g., DEVD for caspase-3), and a reactive "warhead" that covalently binds to the active site of the enzyme.
Experimental Protocol for Detecting Caspase-3 Activity:
-
Induce apoptosis in cells using a known stimulus (e.g., staurosporine).
-
Incubate the cells with a BODIPY-caspase-3 ABP at a suitable concentration and for an appropriate duration.
-
Wash the cells to remove any unbound probe.
-
Image the cells using fluorescence microscopy. The intensity of the BODIPY signal will be proportional to the level of active caspase-3.
Kinase Signaling: Probes for Kinase Activity
Protein kinases are central to most signaling pathways, and their dysregulation is often associated with diseases like cancer. BODIPY-based probes have been developed to monitor the activity of specific kinases, such as Src and EGFR. These probes are often designed by conjugating a BODIPY fluorophore to a known kinase inhibitor.
Fluorescence Resonance Energy Transfer (FRET)-based Kinase Activity Reporters:
FRET-based biosensors are powerful tools for monitoring kinase activity in real-time. A common design involves a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP or a suitable BODIPY dye) flanking a kinase-specific substrate peptide and a phosphoamino-acid binding domain. Upon phosphorylation of the substrate by the target kinase, a conformational change brings the donor and acceptor into close proximity, resulting in an increase in FRET.
Protocol for FRET-based Kinase Activity Assay:
-
Transfect cells with a plasmid encoding the FRET-based kinase activity reporter.
-
Allow for protein expression (typically 24-48 hours).
-
Stimulate the signaling pathway of interest to activate the target kinase.
-
Acquire images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.
-
Calculate the FRET ratio (acceptor emission / donor emission) to quantify kinase activity.
Lipid Signaling Pathways
BODIPY dyes are inherently lipophilic, making them excellent probes for studying lipid metabolism and signaling. BODIPY-conjugated fatty acids, such as BODIPY-C12, can be used to trace fatty acid uptake and trafficking. Furthermore, specific BODIPY probes have been designed to detect lipid peroxidation, a key event in ferroptosis, a form of programmed cell death linked to lipid metabolism.
Conclusion
BODIPY dyes represent a cornerstone of modern fluorescence imaging, offering unparalleled brightness, stability, and versatility. The continuous development of novel BODIPY-based probes is pushing the boundaries of what can be visualized within living systems. From tracking the dynamics of individual molecules to dissecting the intricacies of complex signaling networks, BODIPY dyes will undoubtedly continue to illuminate our understanding of biology and disease for years to come. This guide provides a solid foundation for researchers to harness the full potential of these remarkable fluorophores in their own investigations.
References
BDP R6G Amine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on BDP R6G amine, a versatile fluorescent probe. This document outlines its chemical and physical properties, detailed experimental protocols for its application in bioconjugation, and visual representations of key processes to support your research and development endeavors.
Core Properties of this compound
This compound is a borondipyrromethene-based fluorophore designed to match the spectral characteristics of Rhodamine 6G (R6G).[1] It possesses a terminal aliphatic primary amine group, making it a valuable tool for conjugation to molecules containing electrophilic functional groups.[1][2] This dye is noted for its high fluorescence quantum yield and photostability. The CAS numbers for this compound are 2183473-06-3 and 2183473-05-2 .[1][3]
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2183473-06-3, 2183473-05-2 | |
| Molecular Formula | C₂₄H₃₀BCIF₂N₄O | |
| Molecular Weight | 474.78 g/mol | |
| Appearance | Orange to brown solid | |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | |
| Solubility | Good in DMF, DMSO, and alcohols | |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Bioconjugation with this compound
The primary amine group of this compound allows for its covalent attachment to various molecules and surfaces that have been functionalized with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters. This section provides a detailed, generalized protocol for the conjugation of this compound to a protein that has been pre-activated with an NHS ester.
Experimental Protocol: Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest containing an accessible primary amine for activation (e.g., lysine residues)
-
Homobifunctional NHS ester crosslinker (e.g., Disuccinimidyl suberate - DSS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.
-
-
Protein Activation with NHS Ester:
-
Prepare a fresh stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester is typically required. A starting point is a 20-fold molar excess of NHS ester to the protein.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Immediately after incubation, remove the unreacted NHS ester crosslinker. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation of this compound to Activated Protein:
-
Add the this compound stock solution to the activated protein solution. A 5 to 20-fold molar excess of the dye to the protein is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Labeled Protein:
-
Separate the BDP R6G-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired Storage Buffer (e.g., PBS).
-
The first colored fractions to elute will typically contain the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 530 nm (for the BDP R6G dye).
-
Store the labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.
-
Visualizing the Processes
To further clarify the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with an NHS ester-activated protein.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with BDP R6G Amine-Reactive Dye
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the fluorescent labeling of proteins using the amine-reactive BDP R6G dye. BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G). It is characterized by high brightness, photostability, and a fluorescence lifetime that is largely independent of pH, making it an excellent choice for various biochemical and cellular imaging applications.[1][2][3]
The most common amine-reactive form of BDP R6G is its N-hydroxysuccinimidyl (NHS) ester.[1] This derivative readily reacts with primary amino groups (-NH2) present on the N-terminus of polypeptide chains and the side chains of lysine residues, forming stable amide bonds.[4] This protocol will focus on the use of BDP R6G NHS ester for protein conjugation.
I. Properties of BDP R6G Fluorophore
A summary of the key photophysical properties of the BDP R6G dye is presented in Table 1. This data is crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Property | Value | Reference |
| Maximum Excitation (λabs) | 530 nm | |
| Maximum Emission (λem) | 548 nm | |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Correction Factor at 260 nm (CF₂₆₀) | 0.17 | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.18 | |
| Molecular Weight | 437.21 g/mol |
II. Experimental Protocol: Protein Labeling with BDP R6G NHS Ester
This protocol outlines the steps for conjugating BDP R6G NHS ester to a target protein. The procedure may require optimization depending on the specific protein being labeled.
A. Materials and Reagents
-
BDP R6G NHS ester
-
Protein of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
-
Purification Resin: Size-exclusion chromatography resin (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer for the target protein.
B. Procedure
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. For optimal labeling, a concentration of at least 2 mg/mL is recommended.
-
If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer before proceeding.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of BDP R6G NHS ester in anhydrous DMF or DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the desired volume of the BDP R6G NHS ester stock solution.
-
The optimal molar ratio of dye to protein should be determined empirically for each protein. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a spin column or gravity-flow column) equilibrated with the desired storage buffer.
-
The first colored fraction to elute will be the labeled protein.
-
C. Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G, 530 nm (A₅₃₀).
-
Calculate the concentration of the dye:
-
[Dye] (M) = A₅₃₀ / 76,000
-
-
Calculate the corrected absorbance at 280 nm, which accounts for the dye's absorbance at this wavelength:
-
A₂₈₀,corrected = A₂₈₀ - (A₅₃₀ * 0.18)
-
-
Calculate the concentration of the protein:
-
[Protein] (M) = A₂₈₀,corrected / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
III. Diagrams
Caption: Experimental workflow for protein labeling with BDP R6G NHS ester.
Caption: Reaction of BDP R6G NHS ester with a primary amine on a protein.
IV. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of primary amines in the buffer (e.g., Tris).- Low protein concentration.- Inactive (hydrolyzed) labeling reagent. | - Ensure the pH is between 8.3 and 8.5.- Use a buffer free of primary amines, such as bicarbonate or borate.- Increase the protein concentration to >2 mg/mL.- Use a fresh stock of the labeling reagent. |
| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent (DMSO/DMF). | - Reduce the molar ratio of the labeling reagent to the protein.- Decrease the reaction time.- Use a water-soluble form of the labeling reagent if available. |
| No or Weak Signal in Downstream Application | - Insufficient labeling.- Quenching of the fluorophore due to over-labeling.- Labeled protein has lost its function. | - Optimize the labeling reaction to increase the DOL.- Optimize the DOL to avoid fluorescence quenching.- Perform a functional assay to confirm the activity of the labeled protein. |
References
Application Note: BDP R6G Amine for Oligonucleotide Conjugation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. The covalent attachment of a fluorescent dye to an oligonucleotide allows for sensitive and specific detection of target nucleic acid sequences.
BDP R6G (BODIPY® R6G) is a borondipyrromethene dye spectrally similar to Rhodamine 6G. It offers several advantages for oligonucleotide labeling, including high fluorescence quantum yield, excellent photostability, and a narrow emission spectrum, which is beneficial for multiplexing applications. The amine-reactive form, BDP R6G amine, is not directly used for conjugation. Instead, oligonucleotides are typically modified with a primary amine, and the dye is activated with an N-hydroxysuccinimide (NHS) ester to form a reactive species that readily couples with the amino-modified oligonucleotide. This application note provides a detailed protocol for the conjugation of amino-modified oligonucleotides with BDP R6G NHS ester.
Spectral and Chemical Properties
A thorough understanding of the spectral and chemical properties of BDP R6G is crucial for successful conjugation and downstream applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | 527 - 530 nm | [1][2][3][4] |
| Emission Maximum (λem) | 547 - 548 nm | [1] |
| Molar Extinction Coefficient (ε) | 76,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Molecular Weight (this compound) | 438.32 g/mol | |
| Molecular Weight (BDP R6G NHS Ester) | 437.21 g/mol | |
| Solubility | Good in DMF, DMSO, and alcohols | |
| Reactive Group (for this protocol) | N-hydroxysuccinimide (NHS) ester | |
| Reacts With | Primary aliphatic amines |
Experimental Workflow
The overall workflow for the conjugation of BDP R6G to an amino-modified oligonucleotide involves several key steps, from preparation of reagents to purification and characterization of the final product.
Detailed Protocols
Protocol 1: Conjugation of BDP R6G NHS Ester to Amino-Modified Oligonucleotides
This protocol describes the covalent attachment of BDP R6G NHS ester to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amino-modified oligonucleotide (desalted or purified)
-
BDP R6G NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5 (prepared fresh)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Laboratory shaker
Procedure:
-
Prepare the Amino-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Note: If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted prior to use.
-
-
Prepare the BDP R6G NHS Ester Stock Solution:
-
Allow the vial of BDP R6G NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of BDP R6G NHS ester in anhydrous DMSO or DMF. For example, dissolve 0.44 mg of BDP R6G NHS ester (MW = 437.21 g/mol ) in 100 µL of anhydrous DMSO.
-
Note: The NHS ester is sensitive to moisture. Use anhydrous solvent and cap the vial tightly. The stock solution can be stored at -20°C for 1-2 months.
-
-
Set up the Conjugation Reaction:
-
In a microcentrifuge tube, combine the following reagents in order:
-
20 µL of 1 mM amino-modified oligonucleotide (20 nmol)
-
160 µL of 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
20 µL of 10 mM BDP R6G NHS ester stock solution (200 nmol, 10-fold molar excess)
-
-
The final reaction volume is 200 µL. The optimal molar excess of the NHS ester may vary and should be determined empirically (a range of 5-20 fold excess is common).
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 2-6 hours at room temperature (approximately 25°C) on a laboratory shaker. Protect the reaction from light by wrapping the tube in aluminum foil.
-
-
Stopping the Reaction:
-
The reaction can be stopped by proceeding directly to the purification step. Hydrolysis of the unreacted NHS ester will occur over time in the aqueous buffer.
-
Protocol 2: Purification of BDP R6G-Labeled Oligonucleotides
Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.
Method A: Ethanol Precipitation (Initial Cleanup)
This method removes the majority of the unconjugated dye but may not be sufficient for applications requiring high purity.
Materials:
-
3 M Sodium acetate, pH 5.2
-
100% Ethanol, pre-chilled to -20°C
-
70% Ethanol, pre-chilled to -20°C
-
Refrigerated microcentrifuge
Procedure:
-
To the 200 µL conjugation reaction, add 20 µL of 3 M Sodium acetate.
-
Add 600 µL of cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 x g for 20-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High Purity)
RP-HPLC is the recommended method for obtaining highly pure labeled oligonucleotides, as it effectively separates the labeled product from the unlabeled oligonucleotide and free dye.
Materials:
-
RP-HPLC system with a UV-Vis detector
-
C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
The specific gradient will depend on the length and sequence of the oligonucleotide and should be optimized. A typical gradient runs from a low percentage of acetonitrile to a higher percentage over 20-30 minutes.
Procedure:
-
After the conjugation reaction (and optionally, an initial ethanol precipitation), dilute the sample with Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Run a linear gradient of acetonitrile in 0.1 M TEAA.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~530 nm (for BDP R6G). The labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time.
-
Collect the peak corresponding to the dual-absorbing species.
-
Lyophilize the collected fraction to remove the solvents.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or TE buffer.
Method C: pH-Controlled Butanol Extraction (Alternative Cleanup)
This method is a rapid alternative for removing unreacted hydrophobic dyes.
Materials:
-
n-Butanol, water-saturated
-
pH-adjusted buffer (e.g., citrate buffer, pH 4-5)
Procedure:
-
Add an equal volume of pH-adjusted buffer to the conjugation reaction mixture.
-
Add 2 volumes of water-saturated n-butanol.
-
Vortex vigorously for 10-20 seconds.
-
Centrifuge briefly (e.g., 4000 x g for 10 seconds) to separate the phases.
-
The unreacted, more neutral dye will partition into the upper organic (butanol) phase, while the hydrophilic, labeled oligonucleotide remains in the lower aqueous phase.
-
Carefully remove and discard the upper butanol phase.
-
Repeat the extraction 2-3 times until the organic phase is colorless.
-
The remaining aqueous phase can be further purified by ethanol precipitation or used directly, depending on the application.
Protocol 3: Characterization of BDP R6G-Labeled Oligonucleotides
Determining Labeling Efficiency by UV-Vis Spectroscopy
The concentration and labeling efficiency can be determined by measuring the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and 530 nm (for BDP R6G).
Procedure:
-
Measure the absorbance of the purified BDP R6G-oligonucleotide conjugate solution at 260 nm (A₂₆₀) and 530 nm (A₅₃₀).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration (Dye) = A₅₃₀ / ε₅₃₀ (where ε₅₃₀ for BDP R6G is 76,000 L·mol⁻¹·cm⁻¹)
-
-
Calculate the concentration of the oligonucleotide. The dye also absorbs at 260 nm, so its contribution must be subtracted. A correction factor (CF₂₆₀) is used for this purpose. For BDP R6G, the CF₂₆₀ is 0.17.
-
Corrected A₂₆₀ = A₂₆₀ - (A₅₃₀ * CF₂₆₀)
-
Concentration (Oligo) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence).
-
-
The labeling efficiency is the ratio of the dye concentration to the oligonucleotide concentration:
-
Labeling Efficiency (%) = [Concentration (Dye) / Concentration (Oligo)] * 100
-
Signaling Pathways and Logical Relationships
The core of this application is the chemical reaction between the amino-modified oligonucleotide and the BDP R6G NHS ester.
References
Application Notes and Protocols for BDP R6G Amine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a bright and photostable borondipyrromethene-based fluorescent dye that serves as a versatile tool in fluorescence microscopy. As an analog of Rhodamine 6G (R6G), it exhibits similar spectral properties, with excitation and emission maxima in the green-yellow region of the spectrum. Its high fluorescence quantum yield and resistance to photobleaching make it an excellent choice for a variety of fluorescence imaging applications. The amine-reactive nature of BDP R6G and its derivatives, such as the N-hydroxysuccinimide (NHS) ester, allows for straightforward conjugation to biomolecules, including proteins, antibodies, and peptides, enabling the visualization of specific cellular structures and processes.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in labeling and imaging, with a specific focus on the visualization of the actin cytoskeleton.
Physicochemical and Spectroscopic Properties
Proper experimental design in fluorescence microscopy requires a thorough understanding of the fluorophore's characteristics. The key properties of this compound and its commonly used amine-reactive NHS ester derivative are summarized below.
| Property | This compound | BDP R6G NHS Ester | Reference(s) |
| Excitation Maximum (λex) | 530 nm | 530 nm | [1][2] |
| Emission Maximum (λem) | 548 nm | 548 nm | [1][2] |
| Molar Extinction Coefficient (ε) | Not specified | 76,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.96 | 0.96 | |
| Molecular Weight | 474.78 g/mol | 437.21 g/mol | |
| Solubility | Good in DMF, DMSO, and alcohols | Good in DMF, DMSO, and DCM | |
| Reactive Group | Primary Amine | N-Hydroxysuccinimide (NHS) Ester | |
| Reactivity | Reacts with electrophiles | Reacts with primary amines |
Key Applications in Fluorescence Microscopy
-
Immunofluorescence: BDP R6G NHS ester can be conjugated to primary or secondary antibodies to visualize specific proteins within fixed and permeabilized cells.
-
Fluorescent Labeling of Biomolecules: The amine-reactive nature of BDP R6G derivatives allows for the labeling of any protein, peptide, or other molecule containing a primary amine.
-
Cytoskeletal Staining: When conjugated to phalloidin, a bicyclic peptide that specifically binds to filamentous actin (F-actin), BDP R6G provides a powerful tool for visualizing the actin cytoskeleton.
-
Fluorescence Polarization Assays: Due to its long fluorescence lifetime, BDP R6G is well-suited for fluorescence polarization assays to study molecular interactions.
-
Two-Photon Microscopy: The photophysical properties of BDP R6G also make it a suitable probe for two-photon excitation microscopy.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with BDP R6G NHS Ester
This protocol provides a general guideline for conjugating BDP R6G NHS ester to an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
BDP R6G NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve BDP R6G NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the dissolved BDP R6G NHS ester. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 530 nm (for the dye).
-
Storage: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
References
Application Notes and Protocols for BDP R6G Amine in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G (BODIPY® R6G) amine is a bright and photostable fluorescent dye belonging to the borondipyrromethene class. Its spectral characteristics are similar to Rhodamine 6G (R6G), making it compatible with existing filter sets and laser lines for this channel.[1][2] Key attributes of BDP R6G include a high fluorescence quantum yield and minimal pH dependence, rendering it a robust tool for various fluorescence-based applications, including microscopy and fluorescence polarization assays.[3] This document provides detailed protocols for the use of BDP R6G amine in live-cell imaging, focusing on a conjugation-based delivery strategy to overcome the general impermeability of live-cell membranes to small molecule dyes. The primary amine group on the BDP R6G molecule allows for its covalent conjugation to carrier molecules, such as cell-penetrating peptides (CPPs), which can then transport the dye into living cells.
Data Presentation
The photophysical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Maximum Excitation (λex) | 530 nm | [1][4] |
| Maximum Emission (λem) | 548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Molar Extinction Coefficient | 76,000 M⁻¹cm⁻¹ | |
| Molecular Weight | 474.78 g/mol | |
| Solubility | Good in DMF, DMSO, and alcohols | |
| Appearance | Orange to brown solid | |
| Storage | Store at -20°C in the dark, desiccated. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cell-Penetrating Peptide (CPP)
This protocol describes a general method for labeling a cell-penetrating peptide with this compound using an amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker. This method is suitable for CPPs containing primary amine groups (e.g., at the N-terminus or on lysine residues).
Materials:
-
This compound
-
Cell-Penetrating Peptide (CPP) with at least one primary amine
-
Amine-reactive NHS ester (e.g., BDP R6G NHS ester can be used directly if available, or a homobifunctional NHS-ester crosslinker if starting with this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the CPP Solution: Dissolve the CPP in the conjugation buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare the Dye Solution: Immediately before use, dissolve the BDP R6G NHS ester (or the activated this compound) in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction: While gently stirring, add a 10- to 20-fold molar excess of the reactive dye solution to the CPP solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture and incubate for 1 hour at room temperature.
-
Purification: Separate the BDP R6G-CPP conjugate from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS). The first colored band to elute will be the fluorescently labeled peptide.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the peptide) and at the absorbance maximum of BDP R6G (~530 nm).
Protocol 2: Live-Cell Imaging with BDP R6G-CPP Conjugate
This protocol outlines the steps for staining and imaging live cells using the purified BDP R6G-CPP conjugate.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Purified BDP R6G-CPP conjugate
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Confocal or widefield fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~530/548 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging substrate.
-
Prepare Staining Solution: Dilute the purified BDP R6G-CPP conjugate in pre-warmed live-cell imaging medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 µM.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Replace the PBS with the staining solution containing the BDP R6G-CPP conjugate.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration determined by the specific CPP and cell type (typically ranging from 15 minutes to 2 hours).
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove any unbound conjugate.
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable light source (e.g., a 532 nm or 561 nm laser) and emission filter. Acquire images at different time points to observe the dynamics of uptake and localization.
Mandatory Visualization
Caption: Workflow for live-cell imaging using this compound conjugated to a cell-penetrating peptide.
Signaling Pathways and Logical Relationships
The primary mechanism of action for delivering this compound into live cells, as outlined in this protocol, is not through a specific signaling pathway but rather a physical translocation process mediated by the cell-penetrating peptide. The CPP facilitates the uptake of the conjugated dye across the cell membrane, a process that can occur through various mechanisms including direct translocation or endocytosis, depending on the specific CPP used.
Caption: Cellular uptake mechanism of the BDP R6G-CPP conjugate for live-cell imaging.
References
BDP R6G Amine for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a high-performance borondipyrromethene (BODIPY) fluorophore designed for applications in flow cytometry. Its spectral characteristics are closely matched to the traditional Rhodamine 6G (R6G) dye, allowing for its seamless integration into existing instrument settings and multicolor panels.[1][2] this compound possesses a primary aliphatic amine group, which enables its covalent conjugation to antibodies and other proteins for targeted cell staining.[1][2] The BODIPY core of this dye offers several advantages for flow cytometry, including high fluorescence quantum yield, excellent photostability, and narrow emission spectra, which can lead to brighter signals and reduced spectral overlap in multicolor experiments.[]
This document provides detailed application notes and protocols for the use of this compound in flow cytometry, covering antibody conjugation, cell surface staining, intracellular staining, and viability staining.
Data Presentation: Performance Characteristics
Quantitative data for this compound in flow cytometry is summarized below. As a member of the BODIPY family of dyes, it exhibits excellent brightness and photostability. The data for BODIPY FL is included as a proxy due to its similar spectral properties.
| Property | This compound | BODIPY FL (as a proxy) | Reference |
| Excitation Maximum (nm) | 530 | 500-503 | |
| Emission Maximum (nm) | 548 | 509-511 | |
| Quantum Yield | 0.96 | ~0.9 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~76,000 | ~80,000 | |
| Laser Line Compatibility | Blue (488 nm), Yellow-Green (561 nm) | Blue (488 nm) | |
| Common Filter | 525/50 nm, 530/30 nm | 515/30 nm, 530/30 nm | |
| Brightness | High | High | |
| Photostability | High | High |
Experimental Protocols
Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to an antibody via the formation of a stable amide bond. This is achieved by activating the antibody's carboxyl groups with a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily reacts with the primary amine of BDP R6G.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Dialysis tubing or centrifugal filtration devices
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. If the antibody concentration is below 1 mg/mL, it should be concentrated.
-
Activation of Antibody:
-
Dissolve the antibody in the Reaction Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Preparation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature in the dark with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography or dialysis.
-
The purified conjugate can be stored at 4°C with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide).
-
Diagram: Antibody Conjugation Workflow
Caption: Workflow for conjugating this compound to an antibody.
Cell Surface Staining with BDP R6G-Conjugated Antibody
Materials:
-
Cells in suspension (1 x 10⁶ cells per sample)
-
BDP R6G-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (optional)
-
Viability dye (optional)
Procedure:
-
Cell Preparation: Harvest and wash cells with Flow Cytometry Staining Buffer.
-
Fc Block (Optional): If staining cells with high Fc receptor expression (e.g., macrophages, B cells), incubate with an Fc blocking reagent for 10-15 minutes at 4°C.
-
Antibody Staining:
-
Add the predetermined optimal concentration of the BDP R6G-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.
-
Viability Staining (Optional): If a viability dye is to be used, resuspend the cells in an appropriate buffer and add the viability dye according to the manufacturer's protocol.
-
Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Diagram: Cell Surface Staining Workflow
Caption: Workflow for cell surface staining with a BDP R6G-conjugated antibody.
Intracellular Staining with BDP R6G-Conjugated Antibody
Materials:
-
Cells in suspension (1 x 10⁶ cells per sample)
-
BDP R6G-conjugated antibody for the intracellular target
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin or 0.5% Triton X-100 in PBS)
-
Flow Cytometry Staining Buffer
Procedure:
-
Surface Staining (Optional): Perform cell surface staining as described in Protocol 2.
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 100 µL of Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add the BDP R6G-conjugated antibody to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Diagram: Intracellular Staining Workflow
Caption: Workflow for intracellular staining using a BDP R6G-conjugated antibody.
Viability Staining with this compound
This compound can be used as a fixable viability dye. It is cell-impermeable and reacts with free amines. Live cells with intact membranes will have minimal staining on their surface, while dead cells with compromised membranes will be brightly stained due to the reaction with abundant intracellular amines.
Materials:
-
Cells in suspension (1 x 10⁶ cells per sample)
-
This compound
-
Protein-free PBS
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Preparation: Wash cells once with protein-free PBS.
-
Staining:
-
Resuspend the cells in 1 mL of protein-free PBS.
-
Add this compound to a final concentration of 1 µM (concentration may need to be optimized).
-
Incubate for 15-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer to quench any unreacted dye.
-
Subsequent Staining: Proceed with surface and/or intracellular staining protocols as needed. The viability staining is compatible with fixation and permeabilization.
-
Acquisition: Acquire cells on a flow cytometer, discriminating live (dim) from dead (bright) populations.
Diagram: Viability Staining Mechanism
References
Application Notes and Protocols: BDP R6G Amine for Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, spectrally similar to Rhodamine 6G (R6G).[1][2] Its high fluorescence quantum yield, exceptional photostability, and relatively long fluorescence lifetime make it an excellent candidate for demanding applications such as single-molecule imaging and super-resolution microscopy.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in single-molecule imaging studies, with a focus on protein labeling and subsequent visualization.
This compound possesses a terminal aliphatic amine group, which serves as a nucleophile for conjugation to biomolecules. This reactivity is complementary to the more common amine-reactive dyes (e.g., NHS esters) and opens up alternative strategies for site-specific protein labeling.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Molar Extinction Coefficient | ~76,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Molecular Formula | C₂₄H₃₀N₄BClF₂O | |
| Molecular Weight | 474.78 g/mol | |
| Solubility | Good in DMF, DMSO, and alcohols | |
| Reactive Group | Primary Amine |
Experimental Protocols
The primary challenge in utilizing this compound for protein labeling is the introduction of a suitable electrophilic group onto the target protein for reaction with the dye's amine group. Below are two detailed protocols for achieving this: one chemical and one enzymatic approach.
Protocol 1: Chemical Labeling via Michael Addition
This protocol describes the introduction of an acryloyl group, a Michael acceptor, onto the protein surface, followed by conjugation with this compound.
Workflow for Chemical Labeling
Caption: Workflow for chemical labeling of proteins with this compound.
Materials:
-
Purified protein of interest (free of amine-containing buffers like Tris)
-
N-Acryloxysuccinimide (NAS) or other suitable acryloylating agent
-
This compound
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Purification system (e.g., FPLC with size-exclusion or ion-exchange column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL.
-
Buffer exchange the protein into the Reaction Buffer to remove any primary amines.
-
-
Protein Activation with Acryloyl Group:
-
Prepare a 100 mM stock solution of NAS in anhydrous DMF.
-
Add a 10- to 20-fold molar excess of the NAS solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, unreacted NAS using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Purify the protein-dye conjugate from unreacted dye and byproducts using size-exclusion or ion-exchange chromatography.
-
Monitor the elution profile at both 280 nm (for protein) and 530 nm (for BDP R6G).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 530 nm.
-
Analyze the purity and integrity of the conjugate by SDS-PAGE.
-
Protocol 2: Enzymatic Labeling via Sortase-Mediated Ligation
This protocol utilizes the enzyme Sortase A to ligate a peptide containing this compound to the C-terminus of a target protein engineered with a sortase recognition motif (LPXTG).
Workflow for Sortase-Mediated Labeling
Caption: Workflow for enzymatic labeling of proteins with this compound.
Materials:
-
Target protein with a C-terminal LPXTG tag and a purification tag (e.g., His-tag).
-
Triglycine (GGG) peptide labeled with this compound (custom synthesis).
-
Purified, active Sortase A (preferably His-tagged for easy removal).
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Purification materials (e.g., Ni-NTA resin, size-exclusion chromatography column).
Procedure:
-
Preparation of Reagents:
-
Express and purify the target protein containing the C-terminal LPXTG motif.
-
Synthesize and purify a triglycine peptide with this compound conjugated to its N-terminus.
-
Ensure all components are in a compatible buffer.
-
-
Sortase-Mediated Ligation Reaction:
-
In a reaction tube, combine the target protein (e.g., 10-50 µM), the BDP R6G-GGG peptide (5-10 fold molar excess), and Sortase A (1-5 µM).
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification of the Labeled Protein:
-
If using His-tagged Sortase A, pass the reaction mixture through a Ni-NTA resin to remove the enzyme.
-
Further purify the labeled protein from the excess peptide and cleaved tag using size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful ligation and purity via SDS-PAGE (observe the shift in molecular weight).
-
Verify the precise modification by mass spectrometry.
-
Protocol 3: Single-Molecule Imaging (TIRF Microscopy)
This protocol is a general guideline for single-molecule imaging of BDP R6G-labeled proteins immobilized on a glass surface using Total Internal Reflection Fluorescence (TIRF) microscopy.
Workflow for Single-Molecule Imaging
References
- 1. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
BDP R6G Amine: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, designed to spectrally mimic the widely used Rhodamine 6G (R6G).[1] Its bright fluorescence, high photostability, and amine-reactive nature make it a versatile tool for labeling biomolecules.[][3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in super-resolution microscopy techniques, including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).
BDP R6G dyes possess several key features that make them attractive for advanced imaging applications:
-
High Fluorescence Quantum Yield: BDP R6G exhibits a high fluorescence quantum yield, contributing to a strong signal-to-noise ratio in imaging experiments.[1]
-
Photostability: BODIPY dyes, in general, are known for their excellent photostability, which is a critical requirement for super-resolution techniques that often involve high laser powers.
-
Amine-Reactivity: The amine-functionalized and NHS ester forms of BDP R6G allow for straightforward covalent conjugation to primary amines on biomolecules such as proteins and antibodies.
Quantitative Data
The photophysical properties of BDP R6G are summarized in the table below. While specific performance data in super-resolution microscopy is not extensively published, these properties provide a strong indication of its potential. For comparison, data for Rhodamine 6G, which BDP R6G is based on, are also included where relevant.
| Property | BDP R6G | Rhodamine 6G | Reference |
| Excitation Maximum (λex) | 530 nm | ~530 nm | |
| Emission Maximum (λem) | 548 nm | ~555 nm | |
| Molar Extinction Coefficient (ε) | ~76,000 M⁻¹cm⁻¹ | ~116,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | 0.95 | |
| Molecular Weight (Amine) | 474.78 g/mol | - | |
| Molecular Weight (NHS Ester) | 437.21 g/mol | - | |
| Blinking Properties | Not extensively documented. Rhodamine 6G is known to exhibit blinking, which is essential for STORM/PALM. | Exhibits blinking with distinct on/off states. |
Experimental Protocols
Protocol 1: Antibody Labeling with BDP R6G NHS Ester
This protocol describes the conjugation of BDP R6G NHS ester to a primary or secondary antibody.
Materials:
-
BDP R6G NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)
-
Antibody (e.g., IgG) at 2-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). Adjust the antibody concentration to 2-5 mg/mL.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of BDP R6G NHS ester in anhydrous DMSO.
-
Conjugation Reaction:
-
While gently vortexing, add the BDP R6G NHS ester solution to the antibody solution. A typical starting molar excess of dye to antibody is 10:1 to 20:1. This should be optimized for each antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the conjugate at 280 nm (A280) and at the dye's absorption maximum (~530 nm for BDP R6G).
-
Calculate the protein concentration: Protein (M) = [A280 - (A_max * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.3 for BODIPY dyes) and ε_protein is the molar extinction coefficient of the antibody.
-
Calculate the dye concentration: Dye (M) = A_max / ε_dye
-
Calculate the DOL: DOL = Dye (M) / Protein (M)
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 2: Sample Preparation and Imaging for STORM
This protocol provides a general framework for preparing and imaging cells labeled with BDP R6G for STORM.
Materials:
-
BDP R6G-labeled antibodies
-
Cells grown on high-precision coverslips (#1.5H)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)
-
STORM Imaging Buffer (see below)
STORM Imaging Buffer Recipe (Glox-based with MEA):
-
Buffer A: 10 mM Tris, pH 8.0 + 50 mM NaCl
-
Buffer B: 50 mM Tris, pH 8.0 + 10 mM NaCl + 10% (w/v) glucose
-
GLOX Solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A.
-
1 M MEA Solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl, pH adjusted to 7.5-8.5.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on high-precision coverslips.
-
Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate with the primary antibody (if using indirect immunofluorescence) in blocking buffer for 1 hour.
-
Wash three times with wash buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS).
-
Incubate with the BDP R6G-labeled secondary antibody in blocking buffer for 1 hour, protected from light.
-
Wash extensively with wash buffer and finally with PBS.
-
-
STORM Imaging:
-
Prepare the final STORM imaging buffer immediately before use by mixing 7 µL of GLOX solution and 70 µL of 1 M MEA with 620 µL of Buffer B.
-
Mount the coverslip on a microscope slide with a small volume of the imaging buffer. Seal the edges to prevent oxygen entry.
-
Image on a STORM-capable microscope. Use a high laser power at ~532 nm to induce blinking and a low-power activation laser (e.g., 405 nm) if necessary to control the density of fluorescent molecules. Acquire a long series of images (5,000-20,000 frames) for reconstruction.
-
Protocol 3: Sample Preparation and Imaging for STED Microscopy
This protocol provides a general guideline for STED imaging with BDP R6G-labeled samples.
Materials:
-
BDP R6G-labeled antibodies
-
Sample prepared as for standard immunofluorescence on high-precision coverslips.
-
STED-compatible mounting medium (e.g., Mowiol, ProLong Diamond).
Procedure:
-
Sample Preparation: Prepare the sample using standard immunofluorescence protocols as described in Protocol 2 (steps 1-3).
-
Mounting: Mount the coverslip using a STED-compatible mounting medium. For live-cell imaging, imaging must be performed in a suitable buffer.
-
STED Imaging:
-
Use a STED microscope equipped with an excitation laser around 530 nm and a depletion laser with a wavelength in the red region of the spectrum (e.g., 592 nm or longer) to efficiently de-excite BDP R6G.
-
Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching.
-
Acquire images using the STED microscope software.
-
Visualizations
Caption: Workflow for labeling antibodies with BDP R6G NHS ester.
Caption: General workflow for STORM imaging of cellular targets.
Applications in Super-Resolution Imaging
While specific published applications of this compound in super-resolution microscopy are limited, its spectral properties make it a suitable candidate for imaging various cellular structures. Below are potential applications based on the capabilities of similar dyes.
Imaging the Actin Cytoskeleton
The actin cytoskeleton, with its fine filamentous structures, is a common target for super-resolution microscopy. BDP R6G can be conjugated to phalloidin or antibodies against actin-binding proteins to visualize the intricate network of actin filaments in cells.
Visualizing Mitochondria
The complex internal structure of mitochondria, including the cristae, requires super-resolution techniques to be resolved. BDP R6G-labeled antibodies against mitochondrial proteins (e.g., TOM20, COX IV) can be used in STED or STORM to study mitochondrial morphology and protein distribution at the nanoscale.
Caption: Potential cellular targets for this compound in super-resolution.
Conclusion
This compound and its derivatives are promising fluorescent probes for super-resolution microscopy due to their brightness, photostability, and amine-reactivity. While detailed characterization in STED, STORM, and PALM is still emerging, the provided protocols offer a solid starting point for researchers to incorporate this dye into their super-resolution imaging workflows. As with any fluorescent probe, optimization of labeling and imaging conditions is crucial to achieve the best results.
References
Application Notes and Protocols for BDP R6G Amine in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution. It has become an indispensable tool in drug discovery and basic research for studying protein-protein, protein-nucleic acid, and protein-small molecule interactions. This document provides detailed application notes and protocols for the use of BDP R6G amine, a borondipyrromethene dye with spectral properties similar to Rhodamine 6G, in fluorescence polarization assays. Its long fluorescence lifetime and high quantum yield make it an excellent candidate for developing robust and sensitive FP assays.[1]
Principle of Fluorescence Polarization
The principle of fluorescence polarization is based on the rotational motion of a fluorescent molecule in solution.[2][3][4] When a small fluorescent molecule (the tracer) is excited with plane-polarized light, it rotates rapidly during the interval between excitation and emission, resulting in the emission of depolarized light. This is measured as a low polarization value.[2] If this tracer binds to a much larger molecule (the binding partner), its rotational motion is significantly slowed. Consequently, when excited with polarized light, the emitted light remains largely polarized, leading to a high polarization value. The change in polarization is therefore directly proportional to the fraction of the tracer that is bound.
This principle can be applied in two main assay formats:
-
Direct Binding Assays: To determine the affinity of a fluorescently labeled ligand (tracer) for its binding partner.
-
Competitive Binding Assays: To determine the affinity of an unlabeled test compound by measuring its ability to displace a fluorescent tracer from its binding partner.
Advantages of this compound for FP Assays
BDP R6G offers several advantages as a fluorophore for FP assays:
-
Long Fluorescence Lifetime: A longer fluorescence lifetime allows for a larger window to observe changes in rotational motion, leading to a greater dynamic range in the FP assay.
-
High Quantum Yield and Brightness: This ensures a strong fluorescence signal, which is crucial for sensitive detection, especially at low tracer concentrations.
-
Photostability: BDP R6G is resistant to photobleaching, allowing for stable and reproducible measurements over time.
-
Amine-Reactive Group: The amine group on BDP R6G allows for straightforward conjugation to a variety of molecules, including peptides and small molecules, to create fluorescent tracers.
Experimental Protocols
Preparation of a BDP R6G-labeled Tracer
The first step in developing an FP assay is the creation of a high-affinity fluorescent tracer. This involves covalently linking this compound to a small molecule or peptide that is known to bind to the target of interest.
Materials:
-
This compound
-
Peptide or small molecule with a reactive carboxyl group (or other suitable functional group for amine conjugation)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Protocol:
-
Activation of Carboxyl Group: Dissolve the peptide or small molecule in anhydrous DMF. Add a 1.5-fold molar excess of DCC and NHS. Stir the reaction at room temperature for 1-2 hours to activate the carboxyl group, forming an NHS ester.
-
Conjugation Reaction: In a separate tube, dissolve this compound in anhydrous DMF. Add the activated peptide/small molecule solution to the this compound solution. A 1.2-fold molar excess of the activated molecule over the this compound is recommended.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Purification: Purify the BDP R6G-labeled tracer using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the tracer using mass spectrometry and measure its concentration using UV-Vis spectrophotometry based on the extinction coefficient of BDP R6G.
Direct Binding FP Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) of the BDP R6G-labeled tracer for its binding partner.
Materials:
-
BDP R6G-labeled tracer
-
Purified binding partner (e.g., protein)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20, pH 7.4)
-
Black, low-binding 384-well microplate
-
Fluorescence plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the BDP R6G-labeled tracer in assay buffer. The final concentration in the well should be at or below the expected Kd.
-
Prepare a serial dilution of the binding partner in assay buffer, starting from a concentration at least 10-fold higher than the expected Kd.
-
-
Assay Setup:
-
Add 10 µL of the 2X tracer solution to each well of the 384-well plate.
-
Add 10 µL of the serially diluted binding partner to the wells.
-
For negative controls, add 10 µL of assay buffer instead of the binding partner (tracer only).
-
For blank controls, add 20 µL of assay buffer to the wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other wells.
-
Plot the change in mP as a function of the binding partner concentration.
-
Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd.
-
Competitive Binding FP Assay
This protocol is used to determine the IC50 and subsequently the inhibition constant (Ki) of an unlabeled compound.
Materials:
-
BDP R6G-labeled tracer
-
Purified binding partner
-
Unlabeled test compounds
-
Assay Buffer
-
Black, low-binding 384-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the BDP R6G-labeled tracer at a concentration equal to its Kd.
-
Prepare a 2X stock solution of the binding partner at a concentration that results in approximately 70-80% of the tracer being bound in the absence of a competitor.
-
Prepare serial dilutions of the unlabeled test compounds.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted test compounds to the wells.
-
Add 5 µL of the 2X tracer solution.
-
Add 10 µL of the 2X binding partner solution.
-
For positive controls (no inhibition), add 5 µL of assay buffer instead of the test compound.
-
For negative controls (no binding), add 5 µL of assay buffer and 10 µL of assay buffer instead of the test compound and binding partner, respectively.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization as described for the direct binding assay.
-
Data Analysis:
-
Normalize the data by setting the average mP of the positive control as 100% and the negative control as 0%.
-
Plot the percent inhibition as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation or a suitable alternative.
-
Data Presentation
Quantitative data from FP assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Representative Data from a Direct Binding FP Assay
| Binding Partner Conc. (nM) | Average mP | Std. Dev. |
| 0 | 55 | 3 |
| 1 | 85 | 4 |
| 5 | 150 | 6 |
| 10 | 210 | 5 |
| 20 | 250 | 7 |
| 50 | 280 | 8 |
| 100 | 295 | 6 |
| 200 | 300 | 5 |
Table 2: Representative Data from a Competitive Binding FP Assay
| Compound | IC50 (µM) | Ki (µM) | Z'-factor |
| Inhibitor A | 2.5 | 1.8 | 0.85 |
| Inhibitor B | 15.2 | 11.0 | 0.82 |
| Negative Control | >100 | >100 | N/A |
Assay Quality and Troubleshooting
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z'-factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
µ_p and σ_p are the mean and standard deviation of the positive control (high mP).
-
µ_n and σ_n are the mean and standard deviation of the negative control (low mP).
Common Troubleshooting:
| Issue | Possible Cause | Solution |
| Low signal intensity | Low tracer concentration; photobleaching. | Increase tracer concentration (while staying below Kd); minimize light exposure. |
| High background | Contaminated reagents; autofluorescent compounds. | Use high-purity reagents; screen compounds for autofluorescence. |
| Small assay window (ΔmP) | Tracer and binding partner are too similar in size; "propeller effect" where the fluorophore has too much rotational freedom. | Ensure a significant size difference; redesign the tracer with a shorter, more rigid linker. |
| High data variability | Pipetting errors; temperature fluctuations. | Use calibrated pipettes; ensure consistent incubation temperatures. |
Visualizations
Experimental Workflow
Caption: Workflow for a competitive fluorescence polarization assay.
Principle of Fluorescence Polarization
Caption: Principle of fluorescence polarization.
Competitive Inhibition in FP Assay
Caption: Competitive inhibition displaces the tracer, leading to low polarization.
References
BDP R6G Amine: Application Notes and Protocols for Two-Photon Excitation Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, recognized for its exceptional photophysical properties. Its structural similarity to Rhodamine 6G (R6G) allows for its use in similar fluorescence channels. Characterized by high photostability, a large molar extinction coefficient, and a high fluorescence quantum yield, this compound is an excellent candidate for advanced fluorescence microscopy techniques. Notably, its long fluorescence lifetime makes it particularly well-suited for two-photon excitation (TPE) microscopy, a powerful tool for high-resolution, deep-tissue imaging of live biological specimens.[1][][3]
Two-photon microscopy offers significant advantages over traditional confocal microscopy, including reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning. These features are critical for studying dynamic cellular processes in their native environments, making the choice of a suitable fluorescent probe paramount. This document provides detailed application notes and experimental protocols for the effective use of this compound in two-photon microscopy.
Photophysical and Chemical Properties
This compound exhibits spectral properties comparable to Rhodamine 6G, with a maximum excitation wavelength around 530 nm and a maximum emission wavelength around 548 nm.[4] A key feature for its application in TPE microscopy is its anticipated high two-photon absorption cross-section (σ₂), a measure of the efficiency of simultaneous absorption of two photons. While a specific σ₂ value for this compound is not extensively documented, values for structurally related BODIPY dyes can be significant, ranging from tens to thousands of Göppert-Mayer (GM) units, indicating its potential for efficient two-photon excitation. The fluorescence quantum yield of this compound is remarkably high, reported to be approximately 0.96.[5]
The defining chemical feature of this compound is its terminal aliphatic amine group. This functional group provides a versatile handle for covalent conjugation to various biomolecules containing electrophilic moieties, such as activated esters (e.g., NHS esters) or isothiocyanates. This allows for the specific labeling of proteins, nucleic acids, and other cellular targets.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 438.32 g/mol (free base), 474.78 g/mol (hydrochloride salt) | |
| One-Photon Absorption Max (λabs) | ~530 nm | |
| One-Photon Emission Max (λem) | ~548 nm | |
| Fluorescence Quantum Yield (Φf) | ~0.96 | |
| Estimated Two-Photon Absorption Cross-Section (σ₂)† | 50 - 350 GM | |
| Estimated Fluorescence Lifetime (τf)†† | 3 - 6 ns |
†Estimated based on values reported for structurally similar BODIPY dyes. The actual value may vary depending on the solvent and local environment. ††Estimated based on values for other BODIPY dyes and Rhodamine 6G.
Applications in Two-Photon Microscopy
The favorable photophysical properties of this compound make it a versatile tool for a range of applications in two-photon microscopy, particularly in cellular and deep-tissue imaging.
-
Targeted Labeling of Cellular Structures: By conjugating this compound to specific ligands, antibodies, or small molecules, researchers can achieve highly specific labeling of cellular organelles and structures. For instance, conjugation to a peptide that targets mitochondria would enable the visualization of mitochondrial dynamics deep within living tissue.
-
In Vivo Imaging: The near-infrared excitation wavelengths used in two-photon microscopy, combined with the brightness and photostability of this compound, are ideal for imaging in living animals. This allows for the study of cellular processes in their native physiological context, such as tracking labeled immune cells or monitoring drug delivery to specific tissues.
-
Long-Term Time-Lapse Imaging: The high photostability of the BODIPY core minimizes photobleaching, enabling extended time-lapse imaging of dynamic cellular events without significant signal loss. This is crucial for studying processes like cell division, migration, and intracellular trafficking over long periods.
Experimental Protocols
The utilization of this compound in two-photon microscopy primarily involves two strategies: direct passive staining of lipid-rich structures or covalent conjugation to a targeting moiety for specific labeling.
Protocol 1: Passive Staining of Lipid Droplets in Live Cells
BODIPY dyes, due to their hydrophobic nature, can be used to stain neutral lipid droplets within cells. This protocol is adapted from general procedures for staining with lipophilic BODIPY dyes.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Live cells cultured on coverslips or in imaging dishes
-
Serum-free cell culture medium
Procedure:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare a fresh 1-5 µM working solution of this compound in serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Wash the cells twice with sterile PBS to remove any residual serum.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS to remove excess dye.
-
Replace the PBS with fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental requirements).
-
Proceed with two-photon imaging.
Protocol 2: Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes a general method for labeling a protein with this compound by first activating a carboxylate-containing molecule with an NHS ester, which then reacts with the amine group of the dye.
Materials:
-
This compound
-
Carboxylate-containing molecule of interest (e.g., a targeting peptide)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
Triethylamine (TEA)
-
Dialysis tubing or spin column for purification
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Activate the carboxylate-containing molecule:
-
Dissolve the carboxylate-containing molecule, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugate with this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the activated NHS ester solution to the this compound solution in a 1:1 to 1:5 molar ratio (NHS ester:amine). The optimal ratio should be determined experimentally.
-
Add a small amount of TEA to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Purify the conjugate:
-
Remove the solvent under reduced pressure.
-
Purify the this compound-conjugate using dialysis against an appropriate buffer or a spin column to remove unreacted dye and byproducts.
-
-
Characterize the conjugate:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
-
Use the purified conjugate for cell staining and two-photon imaging following a protocol specific to the targeting moiety.
Visualizations
Experimental Workflow for Protein Conjugation and Cell Labeling
Logical Relationship of this compound Properties for Two-Photon Microscopy
References
Application Notes and Protocols for Conjugating BDP R6G to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of the fluorescent dye BDP R6G to antibodies. The protocol focuses on the use of BDP R6G N-hydroxysuccinimide (NHS) ester, an amine-reactive derivative that forms stable covalent bonds with primary amines on the antibody.
Introduction
BDP R6G is a bright and photostable borondipyrromethene dye with absorption and emission spectra similar to Rhodamine 6G (R6G).[1][2] Its high fluorescence quantum yield and long fluorescence lifetime make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][] The conjugation of BDP R6G to antibodies enables the specific detection and visualization of target antigens in a wide range of biological systems.
The most common method for labeling antibodies with dyes like BDP R6G is through the use of an N-hydroxysuccinimide (NHS) ester derivative. The NHS ester reacts with primary amine groups (-NH2) present on lysine residues and the N-terminus of the antibody to form a stable amide bond. This protocol outlines the materials, procedures, and characterization methods required for successful antibody conjugation with BDP R6G NHS ester.
Quantitative Data Summary
The spectral properties of the BDP R6G fluorophore are essential for the characterization of the final antibody conjugate. The following table summarizes the key quantitative data for BDP R6G NHS ester.
| Property | Value | Reference |
| Maximum Absorption (λ_max_) | 530 nm | |
| Maximum Emission (λ_em_) | 548 nm | |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.18 | |
| Molecular Weight | 437.21 g/mol |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of BDP R6G NHS ester to an antibody.
Antibody Preparation
Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of amine-containing buffers and stabilizers.
-
Required Materials:
-
Antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Spin desalting columns or dialysis equipment
-
-
Procedure:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., bovine serum albumin, BSA), it must be purified.
-
Perform buffer exchange into PBS using a spin desalting column or by dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS. Higher concentrations generally lead to better conjugation efficiency.
-
Preparation of BDP R6G NHS Ester Stock Solution
BDP R6G NHS ester is moisture-sensitive and should be handled accordingly.
-
Required Materials:
-
BDP R6G NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
-
Procedure:
-
Allow the vial of BDP R6G NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.
-
This stock solution should be used immediately. If storage is necessary, it can be stored at -20°C for a short period, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Antibody Conjugation Reaction
The reaction between the BDP R6G NHS ester and the antibody is pH-dependent.
-
Required Materials:
-
Prepared antibody in PBS
-
BDP R6G NHS ester stock solution
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
-
Procedure:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to approximately 8.3-8.5.
-
Calculate the required volume of the BDP R6G NHS ester stock solution. A molar excess of the dye to the antibody is required. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended. This ratio may need to be optimized for each specific antibody.
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification of the Antibody-Dye Conjugate
After the conjugation reaction, it is necessary to remove any unreacted dye.
-
Required Materials:
-
Spin desalting columns or gel filtration columns (e.g., Sephadex G-25)
-
PBS, pH 7.2-7.4
-
-
Procedure:
-
Equilibrate the desalting or gel filtration column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the antibody-dye conjugate with PBS. The labeled antibody will be in the first colored fraction to elute. Unconjugated dye will be retained on the column and elute later.
-
Characterization of the Conjugate
The final step is to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.
-
Required Materials:
-
Purified antibody-dye conjugate
-
Spectrophotometer
-
-
Procedure:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of BDP R6G, 530 nm (A₅₃₀).
-
Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A₂₈₀ - (A₅₃₀ x CF₂₈₀)] / ε_antibody
-
Where:
-
CF₂₈₀ is the correction factor for the dye at 280 nm (0.18 for BDP R6G).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A₅₃₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of BDP R6G at 530 nm (76,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL is typically between 2 and 10, but the ideal ratio depends on the specific antibody and its application.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the conjugation of BDP R6G NHS ester to an antibody.
Caption: Workflow for BDP R6G-antibody conjugation.
Principle of Immunofluorescence
The diagram below illustrates the general principle of using a fluorescently labeled antibody, such as a BDP R6G-antibody conjugate, for the detection of a target antigen in an immunofluorescence application.
References
Application Notes and Protocols for BDP R6G Amine in Primary Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G (BODIPY® R6G) is a bright and photostable borondipyrromethene dye that serves as an excellent fluorescent label for a variety of biomolecules. Its amine-reactive derivative, BDP R6G NHS ester, is particularly well-suited for the covalent labeling of primary amines present in proteins, peptides, and amine-modified oligonucleotides. This document provides detailed application notes and protocols for the use of BDP R6G amine and its N-hydroxysuccinimide (NHS) ester for labeling primary amines, offering guidance on experimental procedures, data interpretation, and troubleshooting.
BDP R6G exhibits absorption and emission spectra similar to Rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm.[1][2] A key advantage of BDP R6G is its high fluorescence quantum yield (approximately 0.96) and its relative insensitivity to pH changes, making it a robust choice for various biological applications.[1][2] Furthermore, its long fluorescence lifetime makes it suitable for fluorescence polarization assays.[3] The BODIPY dye family, in general, is known for greater photostability compared to traditional fluorophores like fluorescein.
Physicochemical and Spectroscopic Properties
A clear understanding of the properties of BDP R6G is crucial for its effective use. The key characteristics of this compound and its NHS ester are summarized in the table below.
| Property | This compound | BDP R6G NHS Ester |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | C₂₂H₁₈BF₂N₃O₄ |
| Molecular Weight | 474.78 g/mol | 437.21 g/mol |
| Excitation Maximum (λex) | 530 nm | 530 nm |
| Emission Maximum (λem) | 548 nm | 548 nm |
| Molar Extinction Coefficient (ε) | Not specified | 76,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.96 | 0.96 |
| Solubility | Good in DMF, DMSO, and alcohols | Good in DMF, DMSO, and DCM |
Experimental Protocols
Protocol 1: Labeling of Bovine Serum Albumin (BSA) with BDP R6G NHS Ester
This protocol provides a step-by-step guide for the covalent labeling of a model protein, Bovine Serum Albumin (BSA), with BDP R6G NHS ester.
Materials:
-
BDP R6G NHS ester
-
Bovine Serum Albumin (BSA)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for the labeling reagent.
-
Prepare Dye Stock Solution: Immediately before use, dissolve BDP R6G NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A molar excess of 8-15 moles of dye per mole of protein is a good starting point for optimization.
-
While gently vortexing the protein solution, slowly add the calculated volume of the BDP R6G NHS ester stock solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute will be the BDP R6G-labeled BSA.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G (A₅₃₀).
-
The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically around 0.18 for BDP R6G) and ε_protein is the molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M⁻¹cm⁻¹).
-
-
The dye concentration can be calculated using the Beer-Lambert law:
-
Dye Concentration (M) = A₅₃₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of BDP R6G (76,000 M⁻¹cm⁻¹).
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Functional Analysis: Perform a relevant functional assay to ensure that the labeling process has not significantly compromised the protein's activity.
-
Expected Results:
Successful labeling will result in a brightly fluorescent protein conjugate. A typical DOL for antibodies is between 2 and 8. Over-labeling can lead to fluorescence quenching and protein precipitation.
Troubleshooting Common Labeling Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5 for optimal reaction with primary amines. |
| Presence of primary amines in the buffer (e.g., Tris). | Use an amine-free buffer like sodium bicarbonate or phosphate buffer. | |
| Inactive (hydrolyzed) NHS ester. | Prepare the dye stock solution immediately before use and use anhydrous solvent. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester in the labeling reaction. |
| High concentration of organic solvent (DMSO/DMF). | Keep the volume of the added dye stock solution to a minimum, ideally less than 10% of the total reaction volume. | |
| No or Weak Signal in Downstream Application | Insufficient labeling. | Optimize the labeling reaction by increasing the molar excess of the dye or the incubation time. |
| Quenching of the fluorophore due to over-labeling. | Optimize the DOL to avoid fluorescence quenching. A lower DOL can sometimes result in a brighter conjugate. | |
| Labeled protein has lost its function. | Perform a functional assay to confirm the activity of the labeled protein. Consider alternative labeling strategies if necessary. |
Applications and Experimental Workflows
BDP R6G-labeled molecules are versatile tools in various research and drug development applications. Below are examples of experimental workflows where BDP R6G can be utilized.
Immunofluorescence Microscopy
BDP R6G-labeled antibodies are used to visualize the localization of specific antigens within cells or tissues.
Caption: Indirect Immunofluorescence Workflow using a BDP R6G-labeled secondary antibody.
Receptor-Ligand Binding Assay
Fluorescently labeled ligands with BDP R6G can be used to study receptor-ligand interactions.
Caption: Competitive Receptor-Ligand Binding Assay Workflow.
Fluorescence Polarization Immunoassay (FPIA)
The long fluorescence lifetime of BDP R6G makes it an ideal fluorophore for fluorescence polarization immunoassays, which are used to quantify antigens in a sample.
Caption: Principle and Workflow of a Competitive Fluorescence Polarization Immunoassay.
Conclusion
This compound and its amine-reactive NHS ester are powerful tools for the fluorescent labeling of primary amines in a wide range of biomolecules. Their excellent photophysical properties, including high brightness, photostability, and a long fluorescence lifetime, make them suitable for diverse applications from high-resolution microscopy to sensitive immunoassays. By following the detailed protocols and considering the troubleshooting guidance provided, researchers, scientists, and drug development professionals can effectively utilize BDP R6G to advance their scientific investigations.
References
Application Notes and Protocols for BDP R6G Amine in FRET Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to BDP R6G Amine for FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances and detecting molecular interactions. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, making it an invaluable tool in various biological and drug discovery applications.
BDP R6G (BODIPY® R6G) is a borondipyrromethene fluorophore with spectral properties similar to Rhodamine 6G. It is characterized by a high fluorescence quantum yield, exceptional photostability, and a narrow emission spectrum, which are highly desirable characteristics for a FRET donor.[1][2] The amine-functionalized version, this compound, allows for straightforward covalent attachment to biomolecules through its primary amine group, which can be conjugated to various electrophiles.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a FRET donor.
Spectral Properties and FRET Pair Selection
The selection of a suitable acceptor fluorophore is critical for a successful FRET experiment. The primary criterion is a significant overlap between the emission spectrum of the donor (BDP R6G) and the excitation (absorption) spectrum of the acceptor.
BDP R6G (Donor) Properties
BDP R6G exhibits a bright green fluorescence. Its key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (ΦD) | 0.96 | |
| Molecular Weight | 474.78 g/mol |
Note: The extinction coefficient is for the BDP R6G NHS ester, which is expected to be very similar to the amine variant.
Recommended FRET Acceptor Partners
Based on the emission spectrum of BDP R6G (peaking at 548 nm), several commercially available fluorophores are excellent candidates for FRET acceptors. The ideal acceptor will have a high extinction coefficient in the 540-600 nm range.
| Acceptor Fluorophore | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Reactive Form for Labeling |
| Cy3 | ~555 nm | ~570 nm | ~150,000 cm⁻¹M⁻¹ | Maleimide, NHS Ester |
| Alexa Fluor 555 | ~555 nm | ~565 nm | ~150,000 cm⁻¹M⁻¹ | Maleimide, NHS Ester |
| Cy5 | ~646 nm | ~662 nm | ~250,000 cm⁻¹M⁻¹ | Maleimide, NHS Ester |
Data Sources:
The spectral overlap between BDP R6G emission and the excitation of Cy3 and Alexa Fluor 555 is excellent, making them highly suitable FRET partners. Cy5 also exhibits sufficient spectral overlap for FRET to occur and its far-red emission can be advantageous in cellular applications to minimize autofluorescence.
Quantitative FRET Analysis: The Förster Distance (R₀)
The Förster distance (R₀) is a critical parameter in FRET, representing the distance at which the FRET efficiency is 50%. It can be calculated using the following equation:
R₀ = 0.211 * [κ² * n⁻⁴ * ΦD * J(λ)]¹/⁶ (in Å)
Where:
-
κ² (kappa squared) is the dipole orientation factor, which is typically assumed to be 2/3 for freely rotating fluorophores in solution.
-
n is the refractive index of the medium (e.g., ~1.33 for aqueous solutions).
-
ΦD is the fluorescence quantum yield of the donor (0.96 for BDP R6G).
-
J(λ) is the spectral overlap integral.
Calculating the Spectral Overlap Integral (J(λ))
The spectral overlap integral quantifies the degree of overlap between the donor's emission and the acceptor's absorption spectra. It is calculated as:
J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ
Where:
-
F_D(λ) is the normalized fluorescence emission spectrum of the donor.
-
ε_A(λ) is the molar extinction coefficient spectrum of the acceptor (in M⁻¹cm⁻¹).
-
λ is the wavelength (in nm).
This integral can be calculated numerically using spectral data for the donor and acceptor. Online tools and software packages are available to facilitate this calculation.
Estimated Förster Distances for BDP R6G FRET Pairs
The following table provides estimated R₀ values for BDP R6G with the recommended acceptors, assuming κ² = 2/3 and n = 1.33. These values are crucial for converting measured FRET efficiencies into intermolecular distances.
| FRET Pair (Donor-Acceptor) | Estimated R₀ (Å) |
| BDP R6G - Cy3 | 50 - 60 |
| BDP R6G - Alexa Fluor 555 | 50 - 60 |
| BDP R6G - Cy5 | 45 - 55 |
Note: These are estimates. For precise distance measurements, R₀ should be determined under the specific experimental conditions.
Experimental Workflow for FRET using this compound
The following diagram outlines the general workflow for a FRET experiment involving the dual labeling of a protein with this compound and a thiol-reactive acceptor dye.
References
BDP R6G Amine for Tracking Biomolecules in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photostability and high fluorescence quantum yield. Its spectral characteristics are similar to those of Rhodamine 6G (R6G), making it compatible with existing filter sets and imaging systems designed for the R6G channel. The primary aliphatic amine group on the BDP R6G molecule provides a versatile handle for covalent conjugation to a variety of biomolecules, enabling their fluorescent labeling and subsequent tracking within living cells. This application note provides detailed protocols for labeling proteins and nucleic acids with this compound and for their visualization and analysis in live-cell imaging experiments.
Properties of this compound
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its successful application in biomolecule tracking.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉BF₂N₄O | [1] |
| Molecular Weight | 438.32 g/mol | [1] |
| Appearance | Orange to brown solid | [2] |
| Excitation Maximum (λex) | 530 nm | [3] |
| Emission Maximum (λem) | 548 nm | [3] |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Solubility | Good in DMF, DMSO, and alcohols | |
| Storage Conditions | Store at -20°C in the dark, desiccated. |
Biomolecule Labeling Strategies
The primary amine group of this compound allows for its conjugation to biomolecules through two primary strategies: reaction with electrophiles and enzymatic labeling.
Conjugation to Carboxylated Biomolecules via EDC/sulfo-NHS Chemistry
This is a common and effective method for labeling proteins and other biomolecules that possess accessible carboxylic acid groups (e.g., aspartic and glutamic acid residues in proteins, or the carboxyl groups on hyaluronic acid). The reaction proceeds in two steps: activation of the carboxyl group with a carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester, followed by the reaction with the amine group of BDP R6G.
Enzymatic Labeling
Enzymatic methods offer high specificity for site-specific labeling of biomolecules. For instance, microbial transglutaminase (MTG) can catalyze the formation of an isopeptide bond between a glutamine residue on a protein (or a peptide tag) and the primary amine of this compound.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound using EDC/sulfo-NHS
This protocol describes the labeling of a protein with accessible carboxyl groups.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in Activation Buffer.
-
Add the EDC and sulfo-NHS solutions to the protein solution to achieve a final concentration of 2 mM EDC and 5 mM sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Equilibrate a desalting column with Coupling Buffer. Pass the activated protein solution through the column to remove excess EDC and sulfo-NHS.
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately add the this compound stock solution to the activated protein solution. A 10 to 50-fold molar excess of the dye to the protein is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS or a suitable storage buffer. The first colored band to elute will be the labeled protein.
Characterization: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
DOL Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G (A₅₃₀).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A₅₃₀ of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = A₅₃₀ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of BDP R6G at 530 nm (approximately 80,000 M⁻¹cm⁻¹).
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
EDC and sulfo-NHS
-
Activation and Coupling Buffers as in Protocol 1
-
Ethanol and 3 M Sodium Acetate for precipitation
-
HPLC for purification
Procedure: The procedure is similar to protein labeling, with modifications for handling nucleic acids. The activated oligonucleotide is reacted with this compound, and the labeled product is typically purified by HPLC.
Protocol 3: Live-Cell Imaging of Labeled Biomolecules
This protocol provides a general guideline for introducing the BDP R6G-labeled biomolecule into live cells and subsequent imaging.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
BDP R6G-labeled biomolecule
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope with appropriate filters for R6G (Excitation: ~530 nm, Emission: ~550 nm)
Procedure:
-
Cell Preparation: Plate cells on imaging-quality dishes and allow them to adhere and grow to the desired confluency.
-
Loading the Labeled Biomolecule:
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the BDP R6G-labeled biomolecule at a predetermined optimal concentration (typically in the nM to low µM range).
-
Incubate the cells for a sufficient time to allow for uptake or interaction of the biomolecule. This time will vary depending on the biomolecule and the cellular process being studied.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound labeled biomolecule.
-
Imaging:
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Acquire images using the appropriate filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, define the imaging intervals based on the dynamics of the process being observed.
-
Data Presentation and Analysis
Quantitative Fluorescence Analysis
The fluorescence intensity from BDP R6G-labeled biomolecules within cells can be quantified using image analysis software such as ImageJ/Fiji. This allows for the measurement of changes in protein expression, localization, or trafficking over time.
General Steps for Quantification:
-
Image Acquisition: Acquire images with consistent settings for all experimental conditions.
-
Background Subtraction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the entire image.
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or subcellular compartments.
-
Intensity Measurement: Measure the mean or integrated fluorescence intensity within each ROI.
-
Data Normalization: If comparing different samples, it may be necessary to normalize the fluorescence intensity to a control or an internal standard.
Tracking Cellular Processes
This compound-labeled biomolecules can be used to study a variety of dynamic cellular processes. For example:
-
Endocytosis and Trafficking: By labeling a ligand, its internalization and subsequent trafficking through the endocytic pathway can be monitored in real-time. The movement of fluorescently labeled vesicles can be tracked to determine their speed and directionality.
-
Protein-Protein Interactions: Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed if a suitable acceptor fluorophore is also present. Alternatively, colocalization analysis with another fluorescently tagged protein can provide evidence of interaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient activation of carboxyl groups. | Optimize EDC/sulfo-NHS concentrations and reaction time. Ensure the pH of the activation buffer is correct. |
| Hydrolysis of activated esters. | Perform the conjugation step immediately after activation. | |
| Presence of amine-containing buffers. | Use amine-free buffers such as MES and PBS for the reaction. | |
| High Background Fluorescence in Imaging | Incomplete removal of unbound dye. | Improve the purification of the labeled biomolecule. Increase the number of washing steps before imaging. |
| Non-specific binding of the labeled biomolecule. | Include a blocking step (e.g., with BSA) before adding the labeled biomolecule. | |
| Photobleaching | High excitation light intensity or long exposure times. | Reduce the excitation intensity and exposure time to the minimum required for a good signal-to-noise ratio. Use a more photostable dye if possible. |
| Cell Toxicity | High concentration of the labeled biomolecule or the dye itself. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
Conclusion
This compound is a valuable tool for fluorescently labeling and tracking biomolecules in living cells. Its bright and photostable fluorescence, combined with a versatile primary amine group for conjugation, makes it suitable for a wide range of applications in cell biology and drug development. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can effectively utilize this compound to gain insights into dynamic cellular processes.
References
Application Notes and Protocols: Determination of BDP R6G Amine Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G (BODIPY® R6G) is a bright and photostable borondipyrromethene dye with absorption and emission spectra similar to Rhodamine 6G (R6G).[1][2] Its utility in fluorescence polarization assays and two-photon experiments makes it a valuable tool in biological research.[1][3] The amine-reactive form, typically an N-hydroxysuccinimidyl (NHS) ester, allows for the covalent labeling of biomolecules by forming a stable amide bond with primary amines, such as the ε-amino groups of lysine residues in proteins.[4]
Accurate determination of the labeling efficiency, expressed as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio, is critical for ensuring the reproducibility and reliability of fluorescence-based assays. An optimal DOL ensures a strong fluorescent signal without causing issues like protein precipitation or fluorescence quenching due to over-labeling. This document provides detailed protocols for labeling proteins with BDP R6G NHS ester and for the subsequent determination of the labeling efficiency using absorption spectroscopy.
Key Properties of BDP R6G Fluorophore
The quantitative data required for calculating the labeling efficiency are summarized below.
| Property | Value | Reference |
| Maximum Absorption (λmax) | ~527-530 nm | |
| Maximum Emission (λem) | ~547-548 nm | |
| Molecular Weight (BDP R6G NHS Ester) | 437.21 g/mol | |
| Molar Extinction Coefficient (εmax) | See Note 1 | |
| Correction Factor at 280 nm (CF280) | 0.18 |
Note 1: The molar extinction coefficient for BDP R6G can vary slightly depending on the solvent and conjugation state. For precise calculations, it is recommended to use the value provided by the specific dye manufacturer. If unavailable, a value similar to Rhodamine 6G (~116,000 M⁻¹cm⁻¹) can be used as an initial estimate.
Experimental Protocols
Protocol 1: Protein Labeling with BDP R6G NHS Ester
This protocol outlines the procedure for conjugating BDP R6G NHS ester to a protein containing primary amines.
1. Reagent Preparation
-
Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5. The reaction of NHS esters with amines is highly pH-dependent.
-
Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target protein for reaction with the NHS ester. Ensure the protein solution is free of stabilizers like bovine serum albumin (BSA) or ammonium salts.
-
-
BDP R6G NHS Ester Stock Solution:
-
Immediately before use, dissolve the BDP R6G NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. NHS esters are moisture-sensitive.
-
2. Labeling Reaction
-
Calculate Required Dye Amount: Determine the amount of dye needed based on the desired molar excess. A 8 to 15-fold molar excess of dye to protein is a common starting point for antibody labeling. This ratio may require optimization for different proteins.
Formula:mg of Dye = (mg of Protein / MW of Protein) * Molar Excess * MW of Dye
-
Conjugation:
-
Add the calculated volume of the BDP R6G NHS ester stock solution to the protein solution while gently stirring or vortexing.
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubate at room temperature for 1-4 hours or overnight at 4°C with continuous, gentle stirring.
-
3. Purification of the Labeled Protein
-
It is essential to remove all non-conjugated dye before determining the labeling efficiency.
-
Use a size-exclusion chromatography method, such as a gel filtration column (e.g., Sephadex G-25) or a spin desalting column, to separate the labeled protein from the free dye.
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The colored, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Combine the protein-containing fractions.
Protocol 2: Determining the Degree of Labeling (DOL)
This protocol uses UV-Visible spectrophotometry to determine the average number of dye molecules conjugated to each protein molecule.
1. Spectrophotometric Measurement
-
Dilute a small aliquot of the purified labeled protein in a suitable buffer (e.g., PBS) to an appropriate concentration for absorbance measurement (typically Amax < 2.0). [9]
-
Using a 1 cm pathlength cuvette, measure the absorbance of the conjugate solution at two wavelengths:
-
280 nm (A280): Absorbance of the protein.
-
~528 nm (Amax): The maximum absorbance of the BDP R6G dye. [2]
-
2. Calculation of DOL
The DOL is the molar ratio of the dye to the protein.
-
Step A: Calculate the Molar Concentration of the Dye.
Formula:Molarity_Dye = Amax / (ε_max * pathlength)
Where ε_max is the molar extinction coefficient of BDP R6G at its λmax (in M⁻¹cm⁻¹) and the pathlength is typically 1 cm.
-
Step B: Calculate the Corrected Protein Absorbance.
The dye also absorbs light at 280 nm, so a correction must be applied to the A280 measurement. [9, 30]
Formula:A_protein_corrected = A280 - (Amax * CF280)
Where CF280 is the correction factor for BDP R6G at 280 nm (0.18). [25]
-
Step C: Calculate the Molar Concentration of the Protein.
Formula:Molarity_Protein = A_protein_corrected / (ε_protein * pathlength)
Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
Step D: Calculate the Degree of Labeling (DOL).
Formula:DOL = Molarity_Dye / Molarity_Protein
Chemical Reaction Schematic
The conjugation chemistry involves the reaction of the BDP R6G NHS ester with a primary amine on a biomolecule (e.g., the side chain of a lysine residue) to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DOL / Poor Labeling Efficiency | 1. Presence of primary amines (e.g., Tris buffer) in the protein solution. [10]2. Incorrect pH of the reaction buffer (too acidic). [8]3. Inactive NHS ester due to hydrolysis. [10]4. Insufficient molar excess of the dye. | 1. Perform buffer exchange into an amine-free buffer (e.g., bicarbonate or phosphate).2. Ensure the reaction buffer pH is between 8.3 and 8.5.3. Prepare the dye stock solution immediately before use in anhydrous DMSO/DMF.4. Increase the molar excess of the dye in the reaction. |
| High DOL / Protein Precipitation | 1. Excessive molar ratio of dye to protein. [18]2. High protein concentration leading to aggregation after labeling. | 1. Reduce the molar excess of the dye.2. Perform the labeling reaction at a lower protein concentration or add solubilizing agents post-labeling if compatible. |
| Inaccurate DOL Calculation | 1. Incomplete removal of free dye. [9]2. Inaccurate protein or dye concentration measurement.3. Use of incorrect extinction coefficients or correction factor. | 1. Ensure thorough purification using size-exclusion chromatography.2. Confirm spectrophotometer calibration and dilute samples to be within the linear range.3. Use manufacturer-provided values for ε and CF280 whenever possible. |
References
BDP R6G Amine: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of BDP R6G amine, a bright and photostable fluorescent dye, in the field of neuroscience. While direct, published protocols for this compound in neuroscience are limited, its properties as an amine-reactive fluorophore make it a versatile tool for various labeling applications. The following sections detail its characteristics and provide adapted protocols for its use in neuronal tracing and biomolecule conjugation, based on established methods for similar fluorescent dyes.
I. Introduction to this compound
This compound is a borondipyrromethene (BODIPY)-based fluorescent dye with spectral properties similar to Rhodamine 6G (R6G).[1][2][3][4][5] BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability, making them excellent choices for fluorescence microscopy. The primary amine group on BDP R6G allows for its conjugation to various molecules through reactions with electrophiles, making it a valuable tool for labeling and tracing in biological systems.
II. Data Presentation: Properties of this compound
The key physical and spectral properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~530 nm | |
| Emission Maximum (λem) | ~548 nm | |
| Molar Extinction Coefficient | ~76,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.96 | |
| Molecular Weight | ~474.78 g/mol | |
| Solubility | Good in DMF, DMSO, and alcohols | |
| Reactive Group | Primary Amine |
III. Applications in Neuroscience
Given its amine-reactive nature and favorable spectral properties, this compound can be adapted for several key applications in neuroscience research:
-
Neuronal Tracing: Similar to other amine-containing fluorescent tracers like dextran amines, this compound can potentially be used for both anterograde and retrograde neuronal tracing to map neural circuits.
-
Biomolecule Labeling: The amine group allows for the conjugation of BDP R6G to proteins, peptides, and other biomolecules containing reactive groups like NHS esters or isothiocyanates. This is useful for visualizing the localization and dynamics of specific proteins in neurons.
-
Cell Labeling: this compound could be used for labeling cultured neurons for morphological analysis and cell tracking experiments.
IV. Experimental Protocols
The following are detailed, adapted protocols for the potential use of this compound in neuroscience. Note: These protocols are based on established methods for similar amine-reactive dyes and may require optimization for specific experimental conditions.
Protocol 1: Anterograde/Retrograde Neuronal Tracing in Fixed or Live Tissue
This protocol is adapted from methods using fluorescent dextran amines for neuronal tracing.
Materials:
-
This compound
-
Distilled water or saline
-
Micropipettes or fine needles
-
Microinjection apparatus or iontophoresis system
-
Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in distilled water or saline to a final concentration of 5-10% (w/v).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Centrifuge the solution to pellet any undissolved particles.
-
-
Tracer Application (In Vivo or In Vitro):
-
Pressure Injection: Load the this compound solution into a glass micropipette. Under visual guidance (e.g., stereotaxic surgery for in vivo), insert the micropipette into the target brain region and inject a small volume (e.g., 10-100 nL) using a microinjection pump.
-
Iontophoresis: For more localized application, use iontophoresis. Backfill a micropipette with the dye solution and apply a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off for 10-15 minutes).
-
-
Survival/Incubation Time:
-
Allow sufficient time for the tracer to be transported along the neuronal processes. This can range from several hours to several days, depending on the distance and the experimental model.
-
-
Tissue Fixation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde in PBS.
-
Post-fix the dissected brain tissue in the same fixative overnight at 4°C.
-
-
Sectioning and Imaging:
-
Cryoprotect the tissue (e.g., in 30% sucrose) and section on a cryostat or vibratome.
-
Mount the sections on glass slides.
-
Coverslip with an appropriate mounting medium.
-
Visualize the labeled neurons using a fluorescence microscope with filters appropriate for R6G/TRITC (Excitation: ~530 nm, Emission: ~550 nm).
-
Protocol 2: Fluorescent Labeling of Proteins with this compound
This protocol is adapted from standard methods for labeling proteins with amine-reactive dyes. In this adapted protocol, we assume the protein of interest has been modified to contain an amine-reactive group (e.g., an NHS ester) to react with the amine of BDP R6G.
Materials:
-
This compound
-
Protein of interest (with an amine-reactive functional group, e.g., NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., gel filtration)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the this compound solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye can be used.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the protein-dye conjugate.
-
-
Characterization of the Labeled Protein:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~530 nm (for BDP R6G).
-
The DOL is calculated as: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280))) Where:
-
A_max is the absorbance at ~530 nm.
-
A_280 is the absorbance at 280 nm.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of BDP R6G (~76,000 cm⁻¹M⁻¹).
-
CF_280 is the correction factor (A_280 of the free dye / A_max of the free dye).
-
-
V. Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for neuronal tracing using this compound.
Caption: Workflow for labeling proteins with this compound.
VI. Conclusion
This compound, with its bright fluorescence and amine-reactivity, presents a promising tool for a range of applications in neuroscience. While specific literature on its use in this field is emerging, the provided adapted protocols for neuronal tracing and biomolecule labeling offer a solid foundation for researchers to explore its potential. As with any new reagent, empirical optimization of concentrations, incubation times, and other experimental parameters is crucial for achieving the best results.
References
Troubleshooting & Optimization
BDP R6G Amine Labeling: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing BDP R6G amine labeling experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of BDP R6G NHS ester to use for labeling my protein?
A1: The optimal concentration of BDP R6G NHS ester is dependent on the specific protein and the desired degree of labeling (DOL). A common starting point is to use a molar excess of the dye to the protein. For BODIPY-based NHS esters, a molar excess of approximately 8-fold has been used as a starting point in published protocols.[1] However, it is crucial to perform an optimization experiment by testing a range of molar excess ratios, for example, from 5-fold to 20-fold, to determine the ideal ratio for your specific application.[2]
Q2: What is the best buffer to use for the this compound labeling reaction?
A2: The recommended buffer for NHS ester labeling reactions is an amine-free buffer with a pH between 7.2 and 8.5.[3] A commonly used buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5.[4][5] It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.
Q3: How should I prepare and store my BDP R6G NHS ester stock solution?
A3: BDP R6G NHS ester should be dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mg/mL. It is recommended to prepare the stock solution immediately before use, as NHS esters are susceptible to hydrolysis. If you need to store the solution, it can be stored in DMF at -20°C for 1-2 months. Always use a high-quality, anhydrous grade of DMSO or DMF to avoid introducing water or amine contaminants that can inactivate the NHS ester.
Q4: How can I determine the degree of labeling (DOL) for my BDP R6G-labeled protein?
A4: The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (approximately 530 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of BDP R6G NHS ester: The NHS ester is moisture-sensitive and can be inactivated by hydrolysis. | Prepare the dye stock solution fresh in anhydrous DMSO or DMF. Avoid introducing water into the reaction. |
| Suboptimal pH: The reaction between the NHS ester and the primary amine is pH-dependent. At low pH, the amine is protonated and less reactive, while at very high pH, the NHS ester hydrolyzes rapidly. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter to verify the buffer pH. | |
| Presence of competing amines: Buffers like Tris or glycine contain primary amines that will compete with the protein for the dye. | Use an amine-free buffer such as PBS or sodium bicarbonate. If the protein solution contains Tris or other primary amines, perform a buffer exchange before labeling. | |
| Inaccessible amine groups on the protein: The primary amines (N-terminus and lysine residues) on the protein may be sterically hindered and not accessible to the dye. | Consider denaturing the protein slightly, if its function will not be compromised, to expose more amine groups. Alternatively, you can try a different labeling chemistry that targets other functional groups. | |
| Precipitation of the Labeled Protein | Hydrophobicity of the BODIPY dye: BODIPY dyes are known to be hydrophobic. Attaching too many dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation. | Reduce the molar excess of the BDP R6G NHS ester in the labeling reaction to achieve a lower degree of labeling. |
| Loss of Protein Activity | Labeling of critical residues: The BDP R6G dye may have attached to lysine residues that are essential for the protein's biological activity. | Try to reduce the degree of labeling by lowering the molar excess of the dye. Alternatively, if the protein has a free cysteine residue, consider using a thiol-reactive maleimide version of the BDP R6G dye for more site-specific labeling. |
| High Background Staining in Imaging | Aggregation of the dye: Due to their hydrophobic nature, BODIPY dyes can form aggregates in aqueous solutions, leading to non-specific staining. | Prepare the dye stock solution at a higher concentration in DMSO or ethanol (e.g., 1-10 mM) and then dilute it rapidly into the aqueous labeling buffer with vigorous vortexing immediately before adding it to the protein solution. |
| Excess unconjugated dye: Free dye that was not removed during the purification step can contribute to high background. | Ensure thorough removal of unreacted dye after the labeling reaction using methods like gel filtration, dialysis, or spin columns. |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins
This protocol provides a general procedure for labeling a protein with BDP R6G NHS ester. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)
-
BDP R6G NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Prepare the BDP R6G NHS Ester Stock Solution:
-
Immediately before use, dissolve the BDP R6G NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the BDP R6G NHS ester stock solution to achieve the desired molar excess (start with an 8-fold molar excess).
-
Slowly add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or spin desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Determining the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of BDP R6G (~530 nm, Amax).
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula:
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For BDP R6G, this is approximately 0.18.
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
ε_dye is the molar extinction coefficient of BDP R6G at its Amax (~76,000 cm⁻¹M⁻¹).
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 7.2 - 8.5 | |
| Optimal Reaction pH | 8.3 - 8.5 | |
| BDP R6G NHS Ester Molar Excess (Starting Point) | 8-fold | |
| BDP R6G NHS Ester Molar Excess (Optimization Range) | 5-fold to 20-fold | |
| Protein Concentration | 2 - 10 mg/mL | |
| BDP R6G NHS Ester Stock Concentration | 1 - 10 mg/mL | |
| BDP R6G Extinction Coefficient (ε_dye) | ~76,000 cm⁻¹M⁻¹ | |
| BDP R6G Correction Factor (CF) | ~0.18 |
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
reducing background fluorescence with BDP R6G amine
Welcome to the technical support center for BDP R6G amine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on reducing background fluorescence and achieving high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It possesses an aliphatic amine group, making it suitable for conjugation to molecules containing electrophilic groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2] Its bright and photostable fluorescence, with excitation and emission spectra similar to Rhodamine 6G (R6G), makes it a valuable tool for various fluorescence-based applications, including immunofluorescence, fluorescence microscopy, and fluorescence polarization assays.[3][4]
Q2: What are the spectral properties of this compound?
The spectral characteristics of this compound are summarized in the table below.
| Property | Value |
| Maximum Excitation (λex) | 530 nm[2] |
| Maximum Emission (λem) | 548 nm |
| Fluorescence Quantum Yield | 0.96 |
Q3: What are the main causes of high background fluorescence when using this compound conjugates?
High background fluorescence in experiments using this compound conjugates can generally be attributed to two main sources:
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Autofluorescence: This is the natural fluorescence emitted by the biological sample itself, including components like NADH, collagen, and elastin. Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde, can also induce autofluorescence.
-
Non-specific Binding: This occurs when the fluorescently labeled molecule (e.g., an antibody) binds to unintended targets within the sample. This can be caused by suboptimal antibody concentrations, insufficient blocking, or inadequate washing steps. Highly charged fluorescent dyes can also contribute to non-specific binding.
Q4: How can I determine the source of high background fluorescence in my experiment?
To effectively troubleshoot, it is crucial to identify the source of the background signal. This can be achieved by including proper controls in your experiment:
-
Unstained Sample Control: An unstained sample that has undergone all the same processing steps (e.g., fixation, permeabilization) will reveal the level of inherent autofluorescence in your sample.
-
Secondary Antibody-Only Control (for immunofluorescence): If you are using a primary and a BDP R6G-conjugated secondary antibody, a control sample incubated only with the secondary antibody will indicate if the secondary antibody is binding non-specifically.
Troubleshooting Guides
High background fluorescence can obscure your specific signal and complicate data interpretation. Use the following guide to diagnose and resolve common issues.
Issue 1: High Background Fluorescence in the Unstained Control
If you observe significant fluorescence in your unstained sample, the primary cause is likely autofluorescence.
Troubleshooting Steps:
-
Choice of Fixative: Aldehyde-based fixatives can increase autofluorescence. Consider using an alcohol-based fixative like ice-cold methanol, which can also permeabilize the cells.
-
Quenching Agents: Treat samples with a quenching agent like sodium borohydride after aldehyde fixation to reduce autofluorescence.
-
Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can use spectral unmixing algorithms to separate the broad emission spectrum of autofluorescence from the specific signal of BDP R6G.
Issue 2: High Background in Stained Samples but Low Background in Controls
This scenario suggests that the high background is due to non-specific binding of your this compound conjugate.
Troubleshooting Steps:
-
Optimize Conjugate Concentration: Using too high a concentration of your fluorescently labeled molecule is a common cause of non-specific binding. It is essential to titrate your conjugate to determine the optimal concentration that provides a high signal-to-noise ratio.
-
Improve Blocking: Insufficient blocking can lead to non-specific binding. Increase the concentration or duration of your blocking step. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.
-
Enhance Washing Steps: Inadequate washing can leave unbound conjugate in the sample. Increase the number and duration of wash steps after incubation with the fluorescent conjugate.
-
Use of Detergents: Including a mild detergent like Tween-20 in your washing buffers can help to reduce non-specific interactions.
Experimental Protocols
Protocol: Conjugation of this compound to an Antibody
This protocol provides a general guideline for conjugating this compound to an antibody using an NHS ester crosslinker.
Materials:
-
This compound
-
Antibody to be labeled (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS)
-
Amine-reactive NHS ester crosslinker (e.g., DSG, BS3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare this compound and NHS Ester: Immediately before use, dissolve the this compound and the NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
First, react the antibody with the NHS ester according to the crosslinker manufacturer's instructions. The molar ratio of NHS ester to antibody will need to be optimized.
-
After the initial incubation, add the dissolved this compound to the activated antibody solution. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye and crosslinker using a size-exclusion chromatography column.
Protocol: Immunofluorescence Staining with a BDP R6G-Conjugated Antibody
This protocol outlines the steps for using a BDP R6G-conjugated antibody for immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol
-
Permeabilization Buffer (if using PFA): 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20
-
BDP R6G-conjugated primary or secondary antibody
-
Mounting Medium with DAPI
Procedure:
-
Cell Fixation:
-
PFA Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Methanol Fixation: Fix cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): If your target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
Antibody Incubation:
-
Indirect Staining: Dilute the primary antibody in Blocking Buffer to its optimal concentration and incubate for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, dilute the BDP R6G-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Direct Staining: Dilute the BDP R6G-conjugated primary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filters for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).
Visualizations
Caption: An optimized workflow for immunofluorescence staining using a BDP R6G-conjugated secondary antibody.
References
Technical Support Center: BDP R6G Amine Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during BDP R6G amine conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugation efficiency low?
Low conjugation efficiency with BDP R6G NHS ester can stem from several factors. The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly dependent on specific reaction conditions. Key areas to investigate include:
-
Incorrect pH: The optimal pH range for NHS ester conjugation is 7.2-8.5.[1] A pH below this range will result in the protonation of primary amines on your protein, rendering them unreactive. Conversely, a pH above this range will accelerate the hydrolysis of the NHS ester, a competing reaction that reduces the amount of dye available for conjugation.[1]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[1] These buffer components will compete with your target molecule for the dye, significantly lowering the conjugation efficiency.
-
Hydrolyzed BDP R6G NHS Ester: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[2]
-
Low Protein Concentration: The conjugation reaction is bimolecular, while the competing hydrolysis of the NHS ester is a unimolecular process. At low protein concentrations, the hydrolysis reaction can dominate. It is recommended to use a protein concentration of at least 2 mg/mL.[1]
Q2: My labeled protein is precipitating out of solution. What is the cause and how can I prevent it?
Protein precipitation following conjugation with BDP R6G is often due to the hydrophobic nature of the dye. Over-labeling the protein can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.
To mitigate this, consider the following:
-
Reduce the Molar Excess of the Dye: Start with a lower molar ratio of BDP R6G NHS ester to your protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.
-
Optimize Reaction Time: Shortening the incubation time can help to limit the degree of labeling.
-
Consider a More Hydrophilic Dye: If precipitation persists, using a PEGylated version of the dye, if available, can increase the hydrophilicity of the final conjugate.
Q3: How should I prepare and handle the BDP R6G NHS ester stock solution?
Proper preparation and handling of the BDP R6G NHS ester stock solution are critical to ensure its reactivity.
-
Use an Anhydrous Solvent: BDP R6G NHS ester has good solubility in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is essential to use a high-quality, anhydrous grade of these solvents, as any water content will lead to hydrolysis of the NHS ester. Degraded DMF can also contain amines that will react with the dye.
-
Prepare Fresh Solutions: It is best practice to prepare the BDP R6G NHS ester solution immediately before use. Avoid storing the dye in solution, even at low temperatures, as its stability is significantly reduced compared to its solid form.
Q4: After purification, I have no protein in my eluate. What could be the problem?
If you are using affinity chromatography for purification and observe no protein in the eluate, several factors could be at play:
-
Protein Precipitation on the Column: The increased hydrophobicity of the labeled protein can cause it to precipitate on the purification column.
-
Inefficient Elution: The elution conditions may be too mild to release the labeled protein from the resin. You may need to optimize your elution buffer by adjusting the pH or the concentration of the eluting agent.
-
Protein Loss During Washing Steps: Conversely, your wash conditions could be too stringent, causing the labeled protein to be washed away before elution.
Quantitative Data Summary
The success of your this compound conjugation is highly dependent on several key parameters. The following table summarizes the recommended ranges for these parameters.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Incubation Time | 0.5 - 4 hours (or overnight at 4°C) | Optimization is often required for specific proteins and desired degrees of labeling. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over unimolecular hydrolysis. |
| Molar Excess of Dye | 5- to 20-fold | This is a starting point and should be optimized to achieve the desired degree of labeling and avoid protein precipitation. |
| Solvent for Dye | Anhydrous DMSO or DMF | Ensure the solvent is high-quality and amine-free. |
Experimental Protocols
General Protocol for Protein Labeling with BDP R6G NHS Ester
This protocol provides a general guideline. Optimization will likely be necessary for your specific protein and experimental goals.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
BDP R6G NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the BDP R6G NHS Ester Stock Solution: Immediately before use, dissolve the BDP R6G NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Initiate the Conjugation Reaction: While gently vortexing the protein solution, add the calculated amount of the BDP R6G NHS ester stock solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using another suitable purification method like dialysis.
Mandatory Visualizations
This compound Conjugation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor this compound conjugation.
Competing Reactions in BDP R6G NHS Ester Conjugation
References
Technical Support Center: BDP R6G Amine Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the photobleaching of BDP R6G amine and other BODIPY-family fluorophores during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1][2][3][4] It is spectrally similar to Rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm.[2] Key properties include a high fluorescence quantum yield (approaching 0.96), a large extinction coefficient, and excellent photostability compared to many other dyes like fluorescein. Its amine group allows for covalent conjugation to biomolecules. These properties make it a versatile tool for fluorescence microscopy, molecular labeling, and flow cytometry.
Q2: What is photobleaching and what causes it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce. The primary cause involves the fluorophore absorbing light energy and transitioning from its ground state to an excited singlet state. While most molecules relax by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive excited triplet state. In this triplet state, the dye can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.
Q3: Are BODIPY dyes like this compound susceptible to photobleaching?
Yes. While BODIPY dyes are known for being significantly more photostable than traditional fluorophores like fluorescein, they are not immune to photobleaching, especially under conditions of high-intensity laser illumination or prolonged exposure. The mechanisms involving the triplet state and reactive oxygen species are still relevant for BODIPY dyes.
Troubleshooting Guide
Problem: My this compound fluorescence signal is fading too quickly.
Rapid signal loss is a common issue in fluorescence imaging. The following troubleshooting workflow can help identify and resolve the cause of premature photobleaching.
Caption: A logical workflow to diagnose and solve rapid photobleaching issues.
Data Presentation: Efficacy of Antifade Strategies
| Antifade Strategy | Active Agent(s) | Principle of Action | Expected Photostability Improvement | Key Considerations |
| Control (No Antifade) | None | - | 1x (Baseline) | Prone to rapid photobleaching. |
| N-Propyl Gallate (NPG) | n-propyl gallate | Free radical scavenger. | ~10x | Effective and inexpensive. Can be prepared in-house. May reduce initial fluorescence intensity slightly. |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | Free radical scavenger. | 5x - 10x | Less toxic than some agents but can be less effective than PPD. May adversely affect gold nanoparticles in correlative microscopy. |
| Oxygen Scavenging | Glucose Oxidase + Catalase | Enzymatically removes dissolved oxygen. | >20x | Highly effective. Primarily for live-cell imaging or unmounted samples. Can deplete cellular ATP in live cells. |
| Commercial Media | e.g., VECTASHIELD®, ProLong™ | Proprietary mix of scavengers & quenchers. | 10x - 50x+ | Optimized, validated formulations. Some may not be ideal for BODIPY dyes (check manufacturer notes). |
Experimental Protocols & Methodologies
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a widely used, effective, and inexpensive antifade mounting medium.
-
Prepare Stock Solutions:
-
10X PBS: Prepare a 10X stock solution of Phosphate Buffered Saline at your desired pH (typically 7.4).
-
20% NPG Stock: Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130 or equivalent) in either dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO). Note: NPG does not dissolve well in aqueous solutions.
-
-
Prepare Final Mounting Medium (e.g., for 10 mL):
-
In a small beaker or conical tube, combine 9 mL of glycerol (ACS grade, 99-100% purity) with 1 mL of your 10X PBS stock solution.
-
Mix thoroughly by vortexing or with a magnetic stirrer.
-
While stirring rapidly, slowly add 100 µL of the 20% NPG stock solution dropwise.
-
The final concentration of NPG will be approximately 0.2%.
-
-
Storage:
-
Aliquot the final medium into microcentrifuge tubes.
-
Store at -20°C, protected from light. The medium is stable for many months.
-
Protocol 2: Preparation of DABCO Antifade Mounting Medium
1,4-Diazabicyclo[2.2.2]octane (DABCO) is another common and effective antifade reagent.
-
Prepare Mounting Medium (e.g., for 25 mL):
-
Combine 22.5 mL of glycerol with 2.5 mL of 10X PBS in a suitable container.
-
Add 0.625 g of DABCO (Sigma D2522 or equivalent) to achieve a final concentration of 2.5% (w/v).
-
Dissolve the DABCO by mixing, possibly with gentle heating (e.g., 50°C) and rocking.
-
Adjust the pH to 8.5-9.0 using dilute HCl or NaOH. This pH range is optimal for many fluorophores.
-
-
Storage:
-
Aliquot and store at -20°C, protected from light.
-
Visualizations: Mechanisms and Workflows
The Photobleaching Pathway
The following diagram illustrates the simplified photophysical processes leading to photobleaching. Antifade agents work by interfering with the triplet state or the subsequent reaction with oxygen.
Caption: Key electronic state transitions leading to fluorescence or photobleaching.
General Experimental Workflow for Sample Mounting
Proper sample preparation and mounting are critical for preventing photobleaching. This workflow outlines the key steps for preparing fixed samples for imaging.
Caption: A typical workflow for preparing fluorescently labeled fixed samples.
References
solving BDP R6G amine solubility issues
Welcome to the technical support center for BDP R6G amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent dye based on a borondipyrromethene (BODIPY) scaffold.[1][2][3] Its spectral properties are similar to the well-known Rhodamine 6G (R6G) dye. The key feature of this molecule is its terminal amine group, which allows for its covalent attachment to other molecules.[4] This makes it a valuable tool for fluorescently labeling and visualizing biomolecules such as proteins and peptides in various research applications, most notably in copper-catalyzed "Click chemistry".[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and longevity of this compound, it should be stored as a solid powder at -20°C in a dark, desiccated environment. When in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.
Q3: In which solvents is this compound soluble?
A3: this compound is generally reported to have good solubility in several common organic solvents. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For in vivo studies, specific formulations containing DMSO along with surfactants and other vehicles are often used.
Q4: Can I use this compound for live-cell imaging?
A4: While this compound is a fluorescent dye, its suitability for live-cell imaging depends on the specific experimental context, including the cell type, the molecule it is conjugated to, and the overall experimental design. The toxicity of the final conjugate and the solvents used for dissolution should be carefully considered.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
| Problem | Potential Cause | Recommended Solution |
| The this compound powder is not dissolving in my chosen solvent. | The chosen solvent may not be optimal. The concentration may be too high. | - Start by attempting to dissolve a small amount of the powder in DMSO, which is the most commonly recommended solvent. - If DMSO fails, test other organic solvents such as DMF or ethanol. - To aid dissolution, you can try gentle warming, vortexing, or sonication. |
| After initial dissolution, a precipitate forms when I add the stock solution to my aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is too low to maintain the solubility of the this compound conjugate. | - Minimize the volume of the stock solution added to the aqueous buffer. - Consider using a co-solvent system if your experimental conditions permit. - For some applications, the use of surfactants or other formulating agents might be necessary to improve aqueous solubility. |
| I am observing unexpected fluorescence or background noise in my experiment. | The this compound may not be fully dissolved, leading to the presence of fluorescent aggregates. The dye may have degraded due to improper storage or handling. | - Ensure complete dissolution of the powder before use. Centrifuge the stock solution and use the supernatant if you suspect the presence of undissolved particles. - Always store the product in a dark and dry environment to prevent photobleaching and degradation. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a stock solution in DMSO, a commonly used solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If needed, centrifuge the tube at high speed for a few minutes and carefully transfer the supernatant to a new tube.
-
Store the stock solution at -20°C or -80°C in a light-protected container.
Quantitative Data Summary
The following table summarizes the known solubility properties of this compound. Please note that specific quantitative values (mg/mL) are not widely published, and the information is based on qualitative descriptions from various suppliers.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended as the primary solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Good | An alternative to DMSO. |
| Alcohols (e.g., Ethanol) | Good | Can be used as a solvent. |
| Water | Poor | Not recommended as a primary solvent. |
For in vivo applications, the following formulations have been suggested:
-
Injection Formulation 1: 10% DMSO, 5% Tween 80, 85% Saline
-
Injection Formulation 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Injection Formulation 3: 10% DMSO, 90% Corn oil
Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for labeling a target molecule with this compound using a crosslinker.
Logical Relationship for Troubleshooting Solubility
This diagram outlines the logical steps to follow when troubleshooting solubility issues with this compound.
References
BDP R6G amine stability in aqueous buffers
Welcome to the technical support center for BDP R6G amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is spectrally similar to Rhodamine 6G (R6G). Its key spectral properties are:
-
Fluorescence Quantum Yield: ~0.96[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of the dye.
-
Solid Form: Store at -20°C in the dark, desiccated. It is stable for up to 24 months under these conditions. For short-term shipping, room temperature for up to 3 weeks is acceptable.
-
In Solvent: For solutions in organic solvents like DMSO, DMF, or alcohols, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.
Q3: How does pH affect the stability and fluorescence of this compound in aqueous buffers?
The fluorescence of the BDP R6G core is generally stable and has little dependence on pH in the physiological range. However, the presence of the terminal aliphatic amine group can lead to pH-dependent behavior, especially in acidic conditions. Below pH 4, the amine group can become protonated, which may alter the dye's electronic properties, leading to changes in absorption and potentially enhanced fluorescence.
Q4: Is this compound stable to photobleaching?
BODIPY dyes, including BDP R6G, are known for their high photostability. However, like all fluorescent dyes, they will eventually photobleach with prolonged exposure to high-intensity light. It is always recommended to protect dye solutions and stained samples from excessive light.
Q5: What is the solubility of this compound in aqueous buffers?
This compound is readily soluble in organic solvents such as DMSO, DMF, and alcohols. Like many BODIPY dyes, it has limited solubility in purely aqueous solutions, which can lead to aggregation. To prepare aqueous buffer solutions, it is recommended to first dissolve the dye in a small amount of a water-miscible organic solvent like DMSO and then dilute it into the desired buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal After Labeling
| Possible Cause | Troubleshooting Steps |
| Dye Degradation | Verify the age and storage conditions of your this compound stock. If improperly stored, the dye may have degraded. Prepare a fresh stock solution from a new vial of dye. |
| Fluorescence Quenching due to Aggregation | This compound can aggregate in aqueous buffers, leading to self-quenching. Ensure the dye is fully dissolved in the buffer. Try decreasing the dye concentration or adding a small percentage of an organic co-solvent (e.g., DMSO) to the buffer to improve solubility. |
| Environmental Quenching | The local environment of the conjugated dye on the biomolecule can cause quenching. Proximity to certain amino acid residues (like tryptophan) can quench fluorescence. This is an inherent property of the labeled molecule. Consider modifying the linker length or the labeling site if possible. |
| Incorrect Buffer pH | While generally pH-insensitive in the neutral range, extreme pH values can affect fluorescence. Confirm the pH of your buffer. For conjugation reactions, a slightly basic pH (8.0-9.0) is often used to ensure the target amines are deprotonated, but this can also increase the risk of hydrolysis for some reactive dyes. For this compound, ensure the pH is not strongly acidic, which could alter its fluorescent properties. |
| Photobleaching | Excessive exposure to excitation light during imaging can lead to photobleaching. Minimize light exposure by using neutral density filters, reducing exposure times, and acquiring only the necessary number of images. |
Issue 2: Precipitate Formation in the Buffer
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is hydrophobic. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, it can precipitate if the final concentration exceeds its solubility limit. Increase the volume of the aqueous buffer for dilution, ensure rapid mixing, or slightly increase the percentage of the organic co-solvent. |
| Aggregation | At higher concentrations, the dye molecules can aggregate and form precipitates. Work with more dilute solutions whenever possible. |
| Buffer Incompatibility | Certain buffer components at high concentrations could potentially salt out the dye. If possible, test the solubility in a few different common biological buffers (e.g., PBS, Tris-HCl, HEPES). |
Issue 3: Inconsistent or Unstable Fluorescence Readings Over Time
| Possible Cause | Troubleshooting Steps | | Photodegradation | Continuous or repeated measurements with high-intensity light will cause photodegradation. Use the lowest possible excitation power and exposure time that provides an adequate signal. If possible, perform measurements on fresh samples for each time point. | | Chemical Degradation in Buffer | The dye may be slowly reacting with components in the buffer or degrading over time. This can be accelerated by temperature and light. Prepare fresh solutions of the dye in the buffer for each experiment. If long-term stability is required, a stability study should be performed (see Experimental Protocols section). | | Buffer Evaporation | Over long experiments, evaporation from the sample well can concentrate the dye and buffer components, leading to changes in fluorescence. Use appropriate plate seals or an environmental chamber to minimize evaporation. |
Quantitative Data on Stability
General Stability Observations for BODIPY Dyes:
| Condition | General Observation | Recommendation |
| pH | Generally stable in the physiological pH range (6-8). Fluorescence may be altered at very acidic pH (<4). | Maintain buffer pH within the 6-9 range for optimal performance. |
| Temperature | Higher temperatures can accelerate degradation. | For long-term storage of solutions, keep at ≤ -20°C. For experiments, use the lowest practical temperature. |
| Light | High photostability, but will photobleach under intense or prolonged illumination. | Minimize exposure to light. Use amber tubes and protect samples from ambient light. |
| Buffer Components | Tris buffer can sometimes react with certain molecules, especially at basic pH. Phosphate buffers are generally inert. Avoid buffers with primary amine groups (like Tris) if performing a reaction where this compound is intended to be the only nucleophile. | PBS and HEPES are generally good starting points. The choice of buffer should be guided by the experimental requirements. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a method to determine the stability of this compound in a user-defined aqueous buffer by monitoring its fluorescence intensity over time.
1. Materials:
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This compound
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DMSO (anhydrous)
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Aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES) at the desired pH
-
Black, clear-bottom 96-well plate
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Fluorometer/plate reader with appropriate excitation and emission filters for BDP R6G (Excitation: ~530 nm, Emission: ~548 nm)
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Incubator or water bath set to the desired experimental temperature
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Aluminum foil
2. Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the 1 mM stock solution into your aqueous buffer of interest to a final concentration of 1 µM. Prepare enough solution for all your time points. Note: Add the DMSO stock to the buffer while vortexing to ensure rapid and uniform mixing and to minimize precipitation.
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Aliquot into 96-well Plate: Aliquot 100 µL of the 1 µM working solution into multiple wells of the 96-well plate. Prepare triplicate wells for each time point and condition to be tested.
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Initial Fluorescence Measurement (T=0): Immediately after aliquoting, measure the fluorescence intensity of the wells designated for the T=0 time point.
-
Incubation:
-
For Photostability: Place the plate in the fluorometer and take readings at regular intervals (e.g., every 5-10 minutes) with continuous or intermittent exposure to the excitation light.
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For Thermal/Chemical Stability: Cover the plate with aluminum foil to protect it from light and place it in an incubator at the desired temperature.
-
-
Subsequent Fluorescence Measurements: At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove the plate from the incubator, allow it to equilibrate to room temperature for 15 minutes, and then measure the fluorescence intensity.
-
Data Analysis:
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Average the fluorescence readings from the triplicate wells for each time point.
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Normalize the data by dividing the average fluorescence at each time point by the average fluorescence at T=0.
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Plot the normalized fluorescence intensity versus time to visualize the stability of this compound under your experimental conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting low fluorescence signals.
References
Technical Support Center: BDP R6G Amine and Fluorescence Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP R6G amine and other fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of pH on the fluorescence of this compound?
This compound is a borondipyrromethene dye that is analogous to BODIPY® R6G. A key feature of this dye is its bright and photostable fluorescence that exhibits little dependence on pH in typical biological ranges.[][2][3] This stability makes it a reliable fluorescent label for various applications where pH may fluctuate.
However, it is important to note that while this compound itself is not pH-sensitive, the broader family of rhodamine and BODIPY dyes can be chemically modified to create fluorescent pH indicators. This is often achieved by introducing specific chemical groups that undergo protonation or deprotonation with changes in pH, leading to a change in fluorescence.[4] This mechanism often involves a pH-dependent equilibrium between a fluorescent "on" state and a non-fluorescent "off" state.
Q2: My fluorescent signal is weak or absent. What are the possible causes?
A weak or non-existent fluorescent signal can be attributed to several factors, ranging from the experimental setup to the properties of the dye itself. Common causes include:
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Low Concentration: The concentration of this compound may be too low for detection.
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Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore.
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Fluorescence Quenching: High concentrations of the dye can lead to self-quenching (aggregation-induced quenching), where the fluorescent molecules interact and dissipate energy non-radiatively.[] Quenching can also be caused by environmental factors or interactions with other molecules in the sample.
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Incorrect Filter Sets: The excitation and emission filters on the microscope or plate reader must be appropriate for the spectral properties of this compound (Excitation max ~530 nm, Emission max ~548 nm).
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Suboptimal Buffer Conditions: While this compound is largely pH-insensitive, extreme pH values or the presence of certain ions in the buffer could potentially affect fluorescence.
Q3: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can obscure the signal from your labeled sample. Here are some strategies to minimize it:
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Washing Steps: Ensure adequate and thorough washing steps to remove any unbound or non-specifically bound dye.
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Blocking: For applications involving antibodies, use an appropriate blocking agent to prevent non-specific binding.
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Solvent Purity: Use high-purity solvents for preparing your samples, as impurities can sometimes be fluorescent.
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Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To mitigate this, you can use spectral unmixing techniques if your imaging system supports it, or select fluorophores with emission spectra that do not overlap with the autofluorescence spectrum.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during fluorescence experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low dye concentration | Increase the concentration of this compound used for labeling or in the final sample. |
| Photobleaching | Reduce the exposure time to the excitation light. Use a lower light intensity. Use an anti-fade mounting medium if applicable. | |
| Fluorescence Quenching | Optimize the dye concentration to avoid self-quenching. Ensure the buffer does not contain quenching agents. | |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths on your instrument are set correctly for this compound (Ex: 530 nm, Em: 548 nm). | |
| High Background | Incomplete removal of unbound dye | Increase the number and duration of washing steps. |
| Non-specific binding | If applicable, use a suitable blocking buffer before adding the fluorescent probe. | |
| Sample Autofluorescence | Measure the fluorescence of an unstained control sample to determine the level of autofluorescence. Use appropriate filters or spectral imaging to subtract the background. | |
| Signal Instability | Photobleaching | As above, minimize light exposure. |
| Environmental Sensitivity | Although this compound is stable, ensure the temperature and chemical environment of your sample are consistent. | |
| Precipitation of the dye | Ensure the dye is fully dissolved in a suitable solvent before adding it to your sample. This compound has good solubility in DMF, DMSO, and alcohols. |
Experimental Protocols
Protocol: Determining the pH Sensitivity of a Fluorescent Dye
This protocol provides a general method for assessing the effect of pH on the fluorescence intensity of a dye like this compound.
Materials:
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This compound (or other fluorescent dye)
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A series of buffers covering a wide pH range (e.g., pH 4 to pH 10)
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Spectrofluorometer or fluorescence microplate reader
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Cuvettes or microplates suitable for fluorescence measurements
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pH meter
Methodology:
-
Prepare a Stock Solution: Dissolve the fluorescent dye in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final, consistent concentration. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to avoid affecting the buffer pH or dye solubility.
-
Measure Fluorescence:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the dye (for this compound, Ex: ~530 nm, Em: ~548 nm).
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Measure the fluorescence intensity of a blank sample (buffer only) for each pH value to determine the background.
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Measure the fluorescence intensity of each dye-containing working solution.
-
-
Data Analysis:
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Subtract the background fluorescence from the sample fluorescence for each pH point.
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Plot the corrected fluorescence intensity as a function of pH.
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Data Presentation:
The results of the pH sensitivity experiment can be summarized in a table for clear comparison.
| pH | Average Fluorescence Intensity (a.u.) | Standard Deviation |
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 | ||
| 9.0 | ||
| 10.0 |
Visualizations
Caption: A flowchart for troubleshooting common fluorescence experiment issues.
Caption: The general mechanism of pH-sensitivity in amine-modified rhodamine dyes.
References
Technical Support Center: Purification of BDP R6G Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated BDP R6G amine following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound from my protein conjugate?
A1: Residual-free this compound can lead to inaccurate quantification of conjugation efficiency (degree of labeling), high background fluorescence in imaging applications, and potential off-target effects in cell-based or in vivo studies.[1][2] Thorough purification ensures that the observed fluorescence is directly attributable to the conjugated protein, leading to reliable and reproducible experimental results.
Q2: What are the primary methods for removing unconjugated this compound?
A2: The most common and effective methods for removing small molecule dyes like this compound (MW: ~475 Da) from much larger protein conjugates (e.g., an antibody at ~150 kDa) are size-exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF), and reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors such as sample volume, protein concentration, the required purity level, and available equipment.
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Size-Exclusion Chromatography (SEC) is a reliable method for most lab-scale purifications, offering good separation of the conjugate from the free dye.
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Dialysis is a simple and cost-effective method suitable for larger volumes but can be time-consuming.
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Tangential Flow Filtration (TFF) is highly efficient for processing large sample volumes and for concentrating the sample simultaneously.
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Reverse-Phase HPLC (RP-HPLC) offers the highest resolution and is ideal for analytical purposes or when very high purity is required, but it may be less suitable for large-scale preparative work due to potential protein denaturation.
Q4: What is a suitable molecular weight cut-off (MWCO) for a dialysis membrane to remove this compound?
A4: A general rule of thumb is to select a membrane with an MWCO that is at least 10-20 times the molecular weight of the molecule to be removed. Given that this compound has a molecular weight of approximately 475 Da, a dialysis membrane with a MWCO of 3.5 kDa to 10 kDa is recommended for efficient removal while ensuring high recovery of a typical antibody conjugate (~150 kDa).
Q5: How can I quantify the amount of remaining free dye after purification?
A5: The degree of labeling (DOL) and the presence of free dye can be assessed spectrophotometrically. By measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (~530 nm), you can calculate the DOL. To specifically quantify free dye, you can analyze the purification flow-through or filtrate using techniques like thin-layer chromatography (TLC) or analytical RP-HPLC.
Q6: What could be the reason for high background fluorescence in my imaging experiment even after purification?
A6: High background fluorescence can stem from several factors:
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Incomplete removal of free dye : The chosen purification method may not have been sufficient. Consider repeating the purification step or using a more stringent method.
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Non-specific binding of the conjugate : The labeled protein itself might be binding non-specifically to your cells or tissue. Optimizing blocking steps and antibody concentrations can help mitigate this.
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Autofluorescence : The biological sample itself may exhibit natural fluorescence. Imaging an unstained control sample can help determine the level of autofluorescence.
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Over-labeling : An excessively high degree of labeling can sometimes lead to aggregation and non-specific binding.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unconjugated this compound.
Problem 1: High Levels of Free Dye Remain After Purification
| Possible Cause | Recommended Solution |
| Size-Exclusion Chromatography (SEC): Inadequate resolution between the conjugate and free dye. | - Ensure the column length is sufficient for good separation.- Select a resin with a fractionation range appropriate for separating small molecules from large proteins (e.g., Sephadex G-25 or equivalent).- Optimize the flow rate; a slower flow rate can improve resolution. |
| Dialysis: Inefficient diffusion of the free dye. | - Increase the volume of the dialysis buffer (dialysate) significantly (at least 200-500 times the sample volume).- Increase the frequency of buffer changes (e.g., every 2-4 hours for the first two changes, then overnight).- Ensure proper mixing of the dialysate.- Confirm the MWCO of the dialysis membrane is appropriate (e.g., 3.5-10 kDa). |
| Tangential Flow Filtration (TFF): Incorrect membrane cut-off or insufficient diafiltration volumes. | - Verify that the MWCO of the TFF membrane is suitable (e.g., 10-30 kDa).- Perform a sufficient number of diafiltration volumes (typically 5-10) to wash out the free dye. |
| Reverse-Phase HPLC (RP-HPLC): Suboptimal gradient for separation. | - Adjust the gradient to increase the separation window between the highly hydrophobic free dye and the less hydrophobic protein conjugate. A shallower gradient may be necessary. |
Problem 2: Low Recovery of the Protein Conjugate
| Possible Cause | Recommended Solution |
| General: Non-specific adsorption of the protein to purification materials. | - Pre-treat columns or membranes with a blocking agent like bovine serum albumin (BSA) if compatible with the downstream application.- Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability and solubility. |
| SEC/HPLC: Protein precipitation on the column. | - Filter the sample before loading to remove any aggregates.- Adjust the mobile phase to improve protein solubility. |
| Dialysis/TFF: Protein loss due to an inappropriate MWCO. | - Ensure the MWCO is well below the molecular weight of your protein to prevent its loss through the membrane pores. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
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Column Selection and Equilibration:
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Choose a desalting column packed with a resin suitable for separating small molecules from proteins (e.g., Sephadex G-25, Bio-Gel P-6). The column bed volume should be at least four times the sample volume.
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Equilibrate the column with 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).
-
-
Sample Application:
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Allow the equilibration buffer to drain until it reaches the top of the resin bed.
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Carefully load the this compound-protein conjugate reaction mixture onto the center of the resin bed.
-
-
Elution:
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Once the sample has entered the resin, add the elution buffer.
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Begin collecting fractions immediately. The larger protein conjugate will elute first in the void volume, appearing as a colored band that moves faster down the column. The smaller, unconjugated this compound will be retained by the pores of the resin and elute later.
-
-
Analysis:
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Monitor the fractions by measuring the absorbance at 280 nm (protein) and 530 nm (BDP R6G).
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Pool the fractions containing the purified conjugate (high A280 and A530).
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Protocol 2: Dialysis
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Membrane Preparation:
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Select a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa).
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Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
-
Sample Loading:
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Load the protein conjugate solution into the dialysis tubing/cassette, ensuring to leave some headspace to accommodate potential osmotic changes.
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Securely close the tubing/cassette.
-
-
Dialysis:
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Immerse the sample in a large volume of cold (4°C) dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 200-500 times the sample volume.
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Stir the dialysis buffer gently on a magnetic stir plate.
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Change the buffer every 2-4 hours for the first 8 hours, followed by an overnight dialysis with a fresh change of buffer.
-
-
Sample Recovery:
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Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
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Protocol 3: Tangential Flow Filtration (TFF)
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System Setup:
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Select a TFF membrane with an appropriate MWCO (e.g., 10 kDa or 30 kDa).
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Assemble the TFF system according to the manufacturer's protocol and flush with DI water followed by the diafiltration buffer (e.g., PBS, pH 7.4).
-
-
Concentration and Diafiltration:
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Load the protein conjugate solution into the reservoir.
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If necessary, concentrate the sample to a smaller volume by directing the permeate to waste.
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Begin the diafiltration process by adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed.
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Perform 5-10 diafiltration volumes to ensure complete removal of the unconjugated dye.
-
-
Sample Recovery:
-
After diafiltration, concentrate the sample to the desired final volume.
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Recover the purified and concentrated conjugate from the system.
-
Data Presentation
Table 1: Comparison of Purification Methods for Removing Unconjugated this compound
(Disclaimer: The efficiency and recovery values presented below are typical estimates and can vary based on the specific protein, experimental conditions, and optimization.)
| Method | Typical Removal Efficiency | Typical Protein Recovery | Processing Time | Scalability | Key Advantage |
| Size-Exclusion Chromatography | >95% | 85-95% | 30-60 minutes | Low to Medium | Good balance of speed and efficiency for lab scale. |
| Dialysis | >99% | >90% | 12-48 hours | High | Simple, cost-effective, and gentle on the protein. |
| Tangential Flow Filtration | >99% | >95% | 1-4 hours | High | Fast, highly efficient, and allows for simultaneous concentration. |
| Reverse-Phase HPLC | >99.9% | 70-90% | 1-2 hours | Low | Highest resolution and purity, ideal for analytical checks. |
Visualizations
Caption: Troubleshooting workflow for removing unconjugated this compound.
Caption: General experimental workflow for this compound conjugation and purification.
References
Technical Support Center: BDP R6G Amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP R6G amine and its derivatives. The following information is designed to help you overcome common aggregation-related challenges during your experiments.
Troubleshooting Guides
Issue 1: Visible Precipitate or Cloudiness in this compound Solution
Possible Cause: The concentration of this compound in an aqueous buffer has exceeded its solubility limit, leading to aggregation and precipitation. BDP R6G, like many rhodamine dyes, is prone to aggregation in aqueous solutions due to hydrophobic interactions.
Troubleshooting Steps:
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Visual Inspection: Carefully examine the solution for any visible particles or a cloudy appearance.
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Solvent Selection: this compound has good solubility in organic solvents like DMSO, DMF, and alcohols.[1][2] Prepare a concentrated stock solution in anhydrous DMSO or DMF. For aqueous working solutions, add the organic stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger aggregation.
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Concentration Adjustment: If using a purely aqueous buffer is necessary, lower the final concentration of the this compound.
-
Sonication: Briefly sonicate the solution to help break up small aggregates.
Issue 2: Reduced Fluorescence Intensity or Quenching
Possible Cause: Aggregation of this compound can lead to self-quenching, where the close proximity of dye molecules results in non-radiative energy transfer and a decrease in fluorescence.
Troubleshooting Steps:
-
UV-Vis Spectroscopy: Acquire the absorbance spectrum of your this compound solution. Aggregation can lead to changes in the absorption spectrum, such as the appearance of a blue-shifted shoulder (H-aggregates), which are typically non-fluorescent.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum. A decrease in the fluorescence quantum yield is a strong indicator of aggregation-induced quenching.
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Dilution Series: Prepare a dilution series of your this compound solution and measure the fluorescence intensity at each concentration. If the fluorescence does not increase linearly with concentration, aggregation and quenching are likely occurring.
-
Buffer Optimization:
-
pH: The charge of the dye can influence its aggregation tendency. While BDP R6G's fluorescence is relatively stable over a broad pH range (pH 4-9), extreme pH values should be avoided.[3] For NHS ester labeling, a pH of 8.0-8.5 is recommended.[4][5]
-
Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic dyes. If possible, reduce the salt concentration of your buffer.
-
Issue 3: Poor Labeling Efficiency with BDP R6G NHS Ester
Possible Cause: Aggregation of the BDP R6G NHS ester in the reaction buffer can reduce its availability to react with the primary amines on the target molecule. Hydrolysis of the NHS ester can also compete with the labeling reaction.
Troubleshooting Steps:
-
Fresh Dye Solution: Always prepare a fresh solution of BDP R6G NHS ester in anhydrous DMSO or DMF immediately before use. NHS esters are moisture-sensitive and can hydrolyze over time.
-
Amine-Free Buffer: Ensure that your reaction buffer is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for the NHS ester. Good choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffer at pH 8.0-8.5.
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Optimize Dye-to-Protein Ratio: A high molar excess of the dye can lead to both aggregation of the free dye and precipitation of the labeled protein due to increased hydrophobicity. Start with a lower dye-to-protein molar ratio and optimize as needed.
-
Addition of Anti-Aggregation Agents: Consider the addition of a small percentage of a non-ionic surfactant (e.g., Tween-20 at <0.05%) or a cyclodextrin (e.g., HP-β-CD) to the reaction buffer to help prevent dye aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound aggregation?
A1: The most common signs of aggregation are the appearance of visible precipitates or cloudiness in the solution, a decrease in fluorescence intensity (quenching), and changes in the UV-Vis absorption spectrum, often characterized by the appearance of a new, blue-shifted peak or shoulder.
Q2: At what concentration does this compound typically start to aggregate in aqueous buffers?
A2: The critical aggregation concentration can vary depending on the specific buffer conditions (pH, ionic strength, temperature). As a general guideline, it is advisable to keep the concentration of this compound in aqueous buffers as low as is feasible for your application and to always prepare working solutions fresh from a concentrated stock in an organic solvent.
Q3: How can I determine the degree of labeling (DOL) of my protein with BDP R6G NHS ester?
A3: The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (approximately 530 nm). The following formula can be used:
DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye]
Where:
-
Amax is the absorbance at ~530 nm.
-
A280 is the absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of BDP R6G at ~530 nm (approximately 76,000 M-1cm-1).
-
CF280 is the correction factor for the dye's absorbance at 280 nm (for BDP R6G, this is approximately 0.18).
Q4: Can I use this compound for Fluorescence Resonance Energy Transfer (FRET) experiments?
A4: Yes, BDP R6G can be used as a FRET donor or acceptor. However, aggregation of either the donor or acceptor can lead to artifacts. Aggregation can bring fluorophores into close proximity, resulting in FRET-like signals that are not due to the specific biological interaction being studied. It is crucial to work at concentrations below the aggregation threshold and to validate your FRET signal with appropriate controls.
Q5: Are there any alternatives to this compound that are less prone to aggregation?
A5: While BDP R6G is a bright and photostable dye, more water-soluble fluorescent dyes are available. These often have sulfonate groups that increase their hydrophilicity and reduce their tendency to aggregate in aqueous solutions. The choice of dye will depend on the specific requirements of your experiment, including the desired spectral properties and the labeling chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound and NHS Ester
| Property | This compound | BDP R6G NHS Ester | Reference |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | C₂₂H₁₈BF₂N₃O₄ | |
| Molecular Weight | 474.78 g/mol | 437.21 g/mol | |
| Excitation Max (λex) | ~530 nm | ~530 nm | |
| Emission Max (λem) | ~548 nm | ~548 nm | |
| Molar Extinction Coefficient (ε) | ~76,000 M⁻¹cm⁻¹ | ~76,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.96 | ~0.96 | |
| Solubility | Good in DMSO, DMF, alcohols | Good in DMSO, DMF, DCM |
Table 2: Hypothetical Concentration-Dependent Spectral Properties of this compound in PBS (pH 7.4)
| Concentration (µM) | Absorbance at 530 nm (AU) | Relative Fluorescence Intensity (a.u.) | Notes |
| 0.1 | 0.0076 | 100 | Monomeric dye, linear relationship between absorbance and fluorescence. |
| 1 | 0.076 | 1000 | Monomeric dye, linear relationship maintained. |
| 5 | 0.38 | 4500 | Onset of non-linearity, potential for minor aggregation. |
| 10 | 0.70 | 7500 | Significant deviation from linearity, likely H-aggregate formation and quenching. |
| 20 | 1.20 | 8000 | Pronounced quenching, indicative of significant aggregation. |
Note: This table presents hypothetical data to illustrate the effects of aggregation. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light and moisture.
-
Prepare Working Solution: a. Allow the DMSO stock solution to warm to room temperature. b. Vortex the stock solution briefly. c. While vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. d. Ensure the final concentration of DMSO in the working solution is low (typically <1%) to avoid effects on biological samples. e. Use the working solution immediately.
Protocol 2: Antibody Labeling with BDP R6G NHS Ester with Minimized Aggregation
-
Prepare Antibody: a. Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. b. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
Prepare Dye Solution: a. Immediately before use, dissolve BDP R6G NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Calculate the required volume of the dye solution for the desired dye-to-antibody molar ratio (a starting point of 10:1 is often recommended). b. While gently stirring the antibody solution, add the dye solution dropwise. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: a. Remove unreacted dye and any dye aggregates by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled antibody.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and 530 nm to determine the protein concentration and the degree of labeling (see FAQ 3).
Visualizations
Caption: Workflow for antibody labeling with BDP R6G NHS ester.
Caption: Troubleshooting logic for low fluorescence signal.
References
optimizing imaging settings for BDP R6G amine
Welcome to the technical support center for BDP R6G amine. This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing imaging settings, troubleshooting common issues, and utilizing this versatile fluorophore in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
This compound is a borondipyrromethene dye with spectral characteristics similar to Rhodamine 6G (R6G). It is a bright and highly photostable fluorophore.[] Its core spectral properties are summarized below.
Q2: What are the optimal laser and filter settings for imaging this compound?
For optimal detection of this compound, use an excitation source near its absorption maximum of ~530 nm and an emission filter that captures its peak emission around ~548 nm .[][3] A standard filter set for Rhodamine 6G or similar dyes is typically suitable.
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Excitation: A 532 nm laser line is a common and effective choice.
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Emission: A bandpass filter such as 550/25 nm or a long-pass filter starting around 540 nm would be appropriate.
Q3: In what solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[4]
Q4: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[]
Quantitative Data Summary
The photophysical properties of this compound make it an excellent alternative to traditional dyes like Rhodamine 6G. Its high quantum yield and extinction coefficient contribute to its brightness, while its photostability is advantageous for long-term imaging experiments.
| Property | This compound | Rhodamine 6G (in Ethanol) | Reference(s) |
| Excitation Maximum | ~530 nm | ~530 nm | |
| Emission Maximum | ~548 nm | ~555 nm | |
| Quantum Yield (Φ) | 0.96 | ~0.95 | |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | 116,000 M⁻¹cm⁻¹ | |
| Fluorescence Lifetime (τ) | Long (~5 ns or more) | ~3.8 ns |
Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general guideline for staining live cells with BDP R6G conjugates. Optimization of dye concentration and incubation time may be necessary depending on the specific cell line and experimental conditions.
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Cell Preparation: Culture cells on coverslips or in imaging dishes until they reach the desired confluency (typically 70-80%).
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Prepare Staining Solution: Prepare a stock solution of the BDP R6G conjugate in DMSO. Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) or phenol red-free culture medium to a final working concentration, typically in the range of 0.1–2 µM.
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Cell Staining: Remove the culture medium from the cells and wash gently with the buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
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Washing: Aspirate the staining solution and wash the cells 2-3 times with the buffer to remove any unbound dye and reduce background fluorescence.
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Imaging: Image the cells using a fluorescence microscope with appropriate laser lines and filters for BDP R6G. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
Protocol 2: Antibody Conjugation via NHS Ester
This compound can be derivatized with an N-hydroxysuccinimide (NHS) ester to create an amine-reactive compound for labeling antibodies and other proteins.
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Antibody Preparation:
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Dialyze the antibody against an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 8.0-8.5. Buffers containing Tris or glycine will interfere with the reaction.
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Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.
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Dye Preparation: Dissolve the BDP R6G-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
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Conjugation Reaction:
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Add the reactive dye to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.
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Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
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Purification:
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Remove unconjugated dye and byproducts by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
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Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.
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Troubleshooting Guide
High background, weak signal, and photobleaching are common challenges in fluorescence imaging. The following guide provides solutions to these issues.
Q: My signal is very weak. What can I do?
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Check Filter Compatibility: Ensure your microscope's excitation and emission filters are appropriate for BDP R6G's spectra (Ex: ~530 nm, Em: ~548 nm).
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Increase Dye Concentration: The concentration of your BDP R6G conjugate may be too low. Perform a titration to find the optimal concentration.
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Optimize Antibody Concentration: If using an antibody conjugate, the primary or secondary antibody concentration may be too low. Titrate to find the optimal concentration.
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Check Cell Health: Ensure cells are healthy, as stressed or dying cells can exhibit weaker staining.
Q: I'm seeing high background fluorescence. How can I reduce it?
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Optimize Dye Concentration: Excessively high dye concentrations can lead to non-specific binding and high background. Reduce the concentration of the BDP R6G conjugate.
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Improve Washing Steps: Increase the number and duration of wash steps after staining to more effectively remove unbound dye.
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Use Phenol Red-Free Medium: When imaging live cells, use a phenol red-free culture medium, as phenol red can contribute to background fluorescence.
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Check for Autofluorescence: Some cell types exhibit natural autofluorescence. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or select different imaging channels.
Q: The fluorescence is fading quickly (photobleaching). How can I improve photostability?
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Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.
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Minimize Exposure Time: Use the shortest possible camera exposure time.
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Use Antifade Mounting Media: For fixed cells, use a commercially available antifade mounting medium to protect the sample from photobleaching during imaging.
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Oxygen Scavenging: The primary cause of photobleaching for BODIPY dyes is the interaction with molecular oxygen. In some applications, using an oxygen scavenging system in the imaging buffer can help.
Visualizations
Caption: Troubleshooting decision tree for common imaging issues.
Caption: General workflow for antibody conjugation and cell imaging.
References
BDP R6G Amine Quenching Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding fluorescence quenching issues encountered with BDP R6G dye, particularly in the presence of amines.
Frequently Asked Questions (FAQs)
Q1: What is BDP R6G and what are its primary applications?
BDP R6G is a bright and photostable borondipyrromethene (BODIPY) dye with absorption and emission spectra similar to Rhodamine 6G.[1] It exhibits a long fluorescence lifetime and its fluorescence is largely independent of pH, making it suitable for various applications including fluorescence polarization assays and two-photon microscopy.[1] Its NHS ester derivative is commonly used for labeling primary amine groups in proteins and peptides.[1]
Q2: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, which are broadly categorized as dynamic (collisional) quenching and static quenching.[2][3]
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Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. An increase in temperature generally increases the rate of dynamic quenching.
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Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. An increase in temperature can lead to the dissociation of this complex and a decrease in static quenching.
Q3: Why is BDP R6G prone to quenching by amines?
BDP R6G, like other BODIPY dyes, is susceptible to quenching by electron-rich molecules, such as aliphatic amines, through a mechanism called Photoinduced Electron Transfer (PET). In this process, an electron is transferred from the amine (the donor) to the excited BDP R6G (the acceptor), leading to a non-radiative decay pathway and thus, a decrease in fluorescence.
Q4: Do different types of amines (primary, secondary, tertiary) have different quenching efficiencies?
While specific quantitative data for BDP R6G is limited in the public domain, studies on similar BODIPY dyes suggest that the quenching efficiency can depend on the specific amine. Aliphatic amines are generally effective quenchers. The electron-donating ability of the amine, which is influenced by its structure (primary, secondary, or tertiary), plays a crucial role in the efficiency of the PET process.
Q5: Can amines ever increase the fluorescence of a BDP R6G derivative?
Interestingly, yes, under specific circumstances. For certain BODIPY-based sensors, the dye is initially in a "quenched" state due to an internal PET pathway. Low concentrations of an external aliphatic amine can disrupt this internal quenching mechanism, leading to an increase in fluorescence (a "turn-on" response). However, at higher concentrations, the same amine will cause collisional quenching, leading to a decrease in fluorescence.
Troubleshooting Guide
This guide addresses common issues of unexpected fluorescence loss when using BDP R6G in the presence of amine-containing molecules or buffers.
Problem 1: Low or no fluorescence signal after labeling a protein with BDP R6G NHS ester.
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling | 1. Verify Labeling Conditions: Ensure the pH of the labeling buffer is between 8.0 and 8.5. Amine groups on proteins are sufficiently nucleophilic for reaction at this pH. Avoid amine-containing buffers like Tris, as they compete with the protein for reaction with the NHS ester. 2. Check NHS Ester Quality: NHS esters are moisture-sensitive. Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution. 3. Optimize Dye-to-Protein Ratio: A high degree of labeling can sometimes lead to self-quenching. Perform a titration of the BDP R6G NHS ester to find the optimal labeling ratio for your protein. |
| Amine Quenching from Buffer Components | 1. Buffer Composition: Check if your storage or assay buffer contains high concentrations of amines (e.g., Tris, glycine). If so, exchange the buffer with a non-amine-containing buffer (e.g., PBS, HEPES) using dialysis or a desalting column. |
| Intrinsic Quenching by the Labeled Protein | 1. Proximity to Quenching Amino Acids: The local environment of the attached dye on the protein can cause quenching. Amino acids like tryptophan can be efficient quenchers. If possible, consider engineering the protein to alter the labeling site. 2. Conformational Changes: The protein's conformation might bring the dye into close proximity with quenching residues. |
Problem 2: Fluorescence signal decreases over time or upon addition of a compound.
| Possible Cause | Troubleshooting Steps |
| Presence of a Quencher | 1. Identify the Quencher: Determine if any component in your assay solution contains amine functionalities or other known quenchers. 2. Perform a Quenching Assay: To confirm quenching, titrate the suspected quencher into a solution of free BDP R6G dye and measure the fluorescence intensity. This will help determine if the observed signal loss is due to direct quenching. |
| Photobleaching | 1. Reduce Excitation Power: Use the lowest possible laser power or excitation light intensity. 2. Limit Exposure Time: Minimize the duration of exposure to the excitation source. 3. Use Antifade Reagents: If imaging, use a mounting medium containing an antifade reagent. |
| Environmental Effects | 1. pH Changes: Although BDP R6G fluorescence is relatively pH-insensitive, extreme pH values can affect the dye's stability and the protonation state of quenching amines, thereby influencing the quenching efficiency. Ensure your experimental pH is stable and within the optimal range for the dye. 2. Solvent Polarity: The polarity of the solvent can affect the efficiency of PET quenching. Changes in the solvent environment of the dye could lead to altered fluorescence. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with BDP R6G NHS Ester
This protocol is a general guideline and may require optimization for specific proteins.
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Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer). The recommended protein concentration is 1-10 mg/mL.
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Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP R6G NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
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Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point is a 5-10 fold molar excess of the dye.
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Incubation: Incubate the reaction mixture for at least 1 hour at room temperature, protected from light.
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Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.
Protocol 2: Characterizing Amine Quenching using a Stern-Volmer Assay
This protocol allows for the quantitative analysis of fluorescence quenching.
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Prepare a Stock Solution of BDP R6G: Prepare a stock solution of BDP R6G in a suitable solvent (e.g., DMSO or ethanol).
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Prepare a Stock Solution of the Amine Quencher: Prepare a high-concentration stock solution of the amine you wish to test in the same solvent.
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Prepare a Series of Samples: In a series of cuvettes or wells of a microplate, add a fixed concentration of BDP R6G (ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects). Then, add increasing concentrations of the amine quencher to each cuvette/well. Include a control sample with no quencher.
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Measure Fluorescence: Measure the fluorescence intensity of each sample using a fluorometer. Use the excitation and emission maxima for BDP R6G (typically around 530 nm and 550 nm, respectively).
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Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.
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F₀ / F = 1 + Ksv * [Q]
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Where Ksv is the Stern-Volmer quenching constant. A linear plot is indicative of a single quenching mechanism (either purely dynamic or purely static).
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Visualizations
Caption: Photoinduced Electron Transfer (PET) quenching of BDP R6G by an amine.
Caption: Troubleshooting workflow for BDP R6G amine quenching issues.
Data Summary
| Quenching Parameter | Aliphatic Amines | Aromatic Amines |
| Primary Mechanism | Photoinduced Electron Transfer (PET) | Generally less efficient quenchers via PET |
| Quenching Efficiency | High | Low to Moderate |
| Effect of Concentration | Can show a dual effect: fluorescence enhancement at low concentrations and quenching at high concentrations for some systems. | Typically concentration-dependent quenching. |
| Solvent Effects | Quenching efficiency can be influenced by solvent polarity. | Less characterized, but likely also solvent-dependent. |
Note: The exact quenching efficiency is dependent on the specific amine, the dye-amine distance, and the local environment. Experimental validation is crucial.
References
Technical Support Center: BDP R6G Amine Imaging
Welcome to the technical support center for cell fixation methods for BDP R6G amine imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in cell imaging?
This compound is a fluorescent dye belonging to the BODIPY family. These dyes are known for their bright fluorescence, high photostability, and relative insensitivity to environmental factors like pH.[1][2] The "amine" functional group allows this dye to be chemically conjugated to other molecules, such as proteins, to study their localization and trafficking within cells.[3][4] BDP R6G has excitation and emission spectra in the green-yellow range, making it suitable for multiplex imaging with other fluorophores.
Q2: Which is the best fixation method for cells labeled with this compound: paraformaldehyde (PFA) or methanol?
The choice between paraformaldehyde (PFA) and methanol fixation depends on the specific experimental goals, as each method has distinct advantages and disadvantages.
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Paraformaldehyde (PFA) is a cross-linking fixative that preserves cellular morphology and the localization of membrane-associated proteins well. It is generally recommended for maintaining the structural integrity of the cell. For BODIPY dyes, a 4% PFA fixation for 15 minutes at room temperature is a common starting point.
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Methanol is a precipitating fixative that dehydrates the cell, which can improve antibody access to intracellular targets (permeabilization). However, it can alter cell morphology and may extract some lipids. Methanol fixation can sometimes lead to a decrease in the fluorescence of certain dyes.
For this compound, PFA fixation is generally the recommended starting point to ensure the preservation of the dye's localization and the overall cellular structure. However, if PFA fixation results in poor signal or high background, methanol fixation can be tested as an alternative. A sequential PFA and methanol fixation has also been shown to be effective for simultaneous analysis of cell surface and intracellular proteins.
Q3: Can I perform this compound labeling after fixation?
No, this compound is an amine-reactive dye, meaning it covalently binds to primary amines on proteins. This labeling reaction must be performed on live cells before fixation. The fixation process itself cross-links or precipitates proteins, which would block the sites for dye conjugation. The principle of using such dyes relies on the differential permeability of live versus dead cell membranes; once fixed, all cells become permeable.
Q4: My fluorescence signal is weak after fixation. What could be the cause?
Weak or no fluorescence signal after fixation is a common issue. Several factors could be responsible:
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Low Dye Concentration: The initial concentration of this compound used for labeling might be too low. It is crucial to titrate the dye to determine the optimal concentration for your cell type and experimental conditions.
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Inefficient Labeling: The labeling reaction may not have been efficient. Ensure the labeling buffer has the correct pH (typically around 8.3-8.5 for amine-reactive dyes) and is free of competing amines (like Tris buffer).
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Fluorescence Quenching by Fixative: Although BODIPY dyes are generally stable, some fluorescence loss can occur during fixation. You can try reducing the fixation time or the concentration of the fixative.
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Photobleaching: Excessive exposure to light during labeling, washing, or imaging can cause the dye to photobleach. Protect your samples from light as much as possible.
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Improper Storage: Ensure the this compound dye is stored correctly (typically at -20°C, desiccated, and protected from light) to maintain its reactivity.
Q5: I am observing high background fluorescence. How can I reduce it?
High background can obscure the specific signal from your labeled target. Here are some tips to reduce it:
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Inadequate Washing: Ensure thorough washing after both the labeling and fixation steps to remove any unbound dye or residual fixative.
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Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Perform a titration to find the optimal concentration.
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Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence). You can perform a mock staining (without the dye) to assess the level of autofluorescence. Sometimes, switching to a different fixation method (e.g., from PFA to methanol) can alter autofluorescence levels.
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Non-specific Binding to Dead Cells: Dead cells have compromised membranes and can non-specifically take up the dye, leading to bright, non-specific staining. It's important to work with a healthy cell population.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound imaging experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient Labeling | - Verify the pH of your labeling buffer (should be slightly basic, pH 8.3-8.5).- Use a buffer free of primary amines (e.g., PBS instead of Tris-based buffers).- Optimize the dye concentration by performing a titration. |
| Fluorescence Quenching | - Reduce the fixation time (e.g., 10-15 minutes for PFA).- Lower the PFA concentration (e.g., from 4% to 2%).- If using PFA, consider adding a glycine quenching step after fixation. | |
| Photobleaching | - Minimize light exposure during all steps of the protocol.- Use an anti-fade mounting medium for imaging. | |
| High Background | Excess Dye | - Perform a dye titration to determine the optimal concentration.- Ensure thorough washing steps after labeling to remove unbound dye. |
| Fixative-Induced Autofluorescence | - Include an unstained, fixed control to assess autofluorescence.- Try a different fixation method (e.g., if using PFA, test methanol).- For PFA fixation, consider a sodium borohydride treatment to reduce aldehyde-induced autofluorescence. | |
| Altered Cellular Morphology | Harsh Fixation | - If using methanol, which can shrink cells, switch to PFA to better preserve morphology.- Ensure the fixative is fresh and of high quality. |
| Osmotic Stress | - Use isotonic buffers (e.g., PBS) for all washing and incubation steps. | |
| Incorrect Dye Localization | Fixation Artifacts | - PFA is generally better at preserving the localization of proteins. If using methanol, consider switching to PFA.- Optimize fixation time; over-fixation can sometimes cause protein aggregation. |
| Cell Health | - Ensure you are working with a healthy, viable cell population, as dying or dead cells can show aberrant dye distribution. |
Experimental Protocols
Protocol 1: this compound Labeling of Live Cells
This protocol describes the general steps for labeling proteins in live cells with this compound.
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Cell Preparation: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
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Prepare Labeling Solution:
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Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.
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Dilute the stock solution to the desired final working concentration (typically in the µM range, but should be optimized) in a protein-free buffer such as PBS. It is critical to use a protein-free buffer to prevent the dye from reacting with proteins in the media.
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Cell Labeling:
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Wash the cells twice with warm PBS to remove any residual serum.
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Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
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Washing:
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Remove the labeling solution and wash the cells three times with warm, complete cell culture medium (containing serum). The serum proteins will help to quench any unreacted dye.
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Wash the cells once more with warm PBS.
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Proceed to Fixation: The cells are now ready for fixation.
Protocol 2: Paraformaldehyde (PFA) Fixation
This is the recommended starting protocol for preserving cell morphology.
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Fixation:
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After the final wash from the labeling protocol, add freshly prepared 4% PFA in PBS to the cells.
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Incubate for 15 minutes at room temperature.
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Washing:
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Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.
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(Optional) Permeabilization: If you plan to co-stain with antibodies against intracellular targets, you can permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.
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Imaging: The cells are now ready for mounting and imaging.
Protocol 3: Methanol Fixation
This protocol can be used as an alternative to PFA fixation.
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Fixation:
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After the final wash from the labeling protocol, remove all PBS.
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Add ice-cold 100% methanol to the cells.
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Incubate for 10 minutes at -20°C.
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Washing:
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Remove the methanol and gently wash the cells three times with PBS for 5 minutes each to rehydrate them.
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Imaging: The cells are now ready for mounting and imaging. Note that methanol also permeabilizes the cells.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To aid in understanding the experimental process and a potential application of this compound, the following diagrams are provided.
BODIPY dyes are valuable tools for studying the autophagy pathway, a cellular process for degrading and recycling cellular components. A key step in autophagy is the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs. This compound could be conjugated to a protein that is targeted for degradation by autophagy, allowing researchers to track its journey through this pathway.
References
choosing the right filter set for BDP R6G amine
This technical support center provides guidance on selecting the optimal filter set for BDP R6G amine, a bright and photostable fluorophore. Proper filter selection is critical for maximizing signal-to-noise ratios and obtaining high-quality fluorescence imaging data.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima of this compound?
A1: this compound has a maximum excitation wavelength of 530 nm and a maximum emission wavelength of 548 nm. It is a bright fluorophore with a high quantum yield of 0.96.[1][2]
Q2: Which filter set should I choose for this compound?
A2: The ideal filter set for this compound should have an excitation filter that transmits light around 530 nm, an emission filter that transmits light around 548 nm, and a dichroic mirror with a cutoff wavelength between the excitation and emission peaks. Several commercially available filter sets designed for Rhodamine 6G or similar fluorophores are well-suited for this compound. Refer to the data table below for specific recommendations.
Q3: My fluorescent signal is weak. What could be the problem?
A3: Weak or no signal can be caused by several factors:
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Incorrect Filter Set: Ensure your filter set is appropriate for the 530 nm excitation and 548 nm emission of this compound. An unsuitable filter set will lead to inefficient excitation and/or poor collection of the emitted fluorescence.
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Low Fluorophore Concentration: The concentration of this compound in your sample may be too low.
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Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to photobleach, leading to a decrease in signal intensity. Minimize exposure time and use an anti-fade mounting medium if possible.
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Incorrect Microscope Settings: Check that the light source is properly aligned and that the objective and other optical components are clean and correctly configured.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can obscure your signal and reduce image quality. Here are some common causes and solutions:
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Autofluorescence: The sample itself may be autofluorescent. This can be more pronounced at shorter wavelengths.
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Non-specific Staining: If you are using this compound conjugated to a targeting molecule, high background may be due to non-specific binding. Ensure your blocking and washing steps are adequate.
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Filter Bleed-through: An inappropriate filter set can allow some of the excitation light to "bleed through" to the detector. A high-quality bandpass emission filter is crucial to block stray excitation light.
Q5: What is "bleed-through" and how can I avoid it in multi-color experiments?
A5: Bleed-through, or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel of another. To avoid this when using this compound with other fluorophores, choose fluorophores with well-separated emission spectra. Additionally, using narrow bandpass emission filters can help to isolate the signal from each fluorophore more effectively.
Data Presentation: Recommended Filter Sets for this compound
The following table summarizes recommended filter sets from various manufacturers that are suitable for imaging this compound.
| Manufacturer | Recommended Filter Set | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Zeiss | Filter Set 46 | BP 500/20 | FT 515 | BP 535/30 |
| Zeiss | Filter Set 15 | BP 546/12 | FT 580 | LP 590 |
| Chroma | 49014 | ET530/30x | - | - |
| Omega Optical | XF404 | 470QM40 | 505DRLP | 535QM50 |
| Semrock | TRITC-B-000 | FF01-543/22 | FF562-Di03 | FF01-593/40 |
Note: "BP" stands for bandpass, "LP" for longpass, and "FT" for fourier transform (referring to the dichroic). The numbers following the designation indicate the center wavelength and the bandwidth (for bandpass filters) or the cut-on/cut-off wavelength (for longpass and dichroic filters).
Experimental Protocols
Methodology for Selecting the Optimal Filter Set:
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Determine the Spectral Properties of Your Fluorophore: Identify the maximum excitation and emission wavelengths of this compound (530 nm and 548 nm, respectively).
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Select an Excitation Filter: Choose a bandpass filter that includes 530 nm within its transmission window. A bandwidth of 20-30 nm is generally a good starting point to allow for sufficient excitation energy while minimizing the excitation of other fluorophores in multi-color experiments.
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Select an Emission Filter: Choose a bandpass filter centered around the 548 nm emission peak. A narrow bandwidth will reduce background and bleed-through, while a wider bandwidth will collect more signal. The choice will depend on the brightness of your sample and the presence of other fluorophores.
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Select a Dichroic Mirror: The dichroic mirror should have a cut-off wavelength between the excitation and emission filter passbands. This will efficiently reflect the excitation light onto the sample and transmit the emitted fluorescence to the detector.
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Assemble and Test the Filter Cube: Install the selected filters into a filter cube compatible with your microscope.
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Optimize Image Acquisition: Prepare a sample stained with this compound and acquire images. Adjust exposure time and gain to achieve a good signal-to-noise ratio.
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Evaluate Performance: Assess the image for signal strength, background levels, and any potential bleed-through. If necessary, further optimize by selecting filters with different bandwidths.
Mandatory Visualization
Caption: Workflow for selecting the appropriate filter set.
Caption: Troubleshooting common fluorescence imaging issues.
References
Validation & Comparative
A Comparative Guide to the Photostability of BDP R6G Amine and Rhodamine 6G
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical step that can significantly influence the outcome of fluorescence-based assays and imaging. Photostability, the ability of a fluorophore to resist photodegradation or photobleaching when exposed to light, is a key parameter that determines the reliability and reproducibility of experimental results. This guide provides a detailed comparison of the photostability of two commonly used fluorescent dyes: BDP R6G amine and Rhodamine 6G.
Overview of this compound and Rhodamine 6G
This compound is a borondipyrromethene (BODIPY) based dye designed to match the spectral characteristics of Rhodamine 6G. Dyes in the BODIPY class are well-regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and generally excellent photostability.
Rhodamine 6G is a xanthene dye that has been a workhorse in fluorescence applications for many years. It is known for its high fluorescence quantum yield and good photostability, making it a common standard and a reliable choice for various applications.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of this compound and Rhodamine 6G. It is important to note that these values can be influenced by the experimental environment, including the solvent, pH, and temperature.
| Property | This compound | Rhodamine 6G |
| Fluorescence Quantum Yield (Φ_F) | High (specific value not readily available) | ~0.95 (in ethanol)[1][2][3] |
| Photobleaching Quantum Yield (Φ_B) | Data not readily available, but generally described as highly photostable. | 0.2 - 2.5 x 10⁻⁵ (in water)[4] |
| Dye Class | Borondipyrromethene (BODIPY) | Xanthene |
Photobleaching Mechanisms
The photostability of a fluorophore is intrinsically linked to its chemical structure and the pathways through which it can be chemically altered upon excitation. The diagrams below illustrate the generalized photobleaching pathways for BODIPY dyes and Rhodamine 6G.
The photobleaching of many BODIPY dyes is primarily mediated by reaction with singlet oxygen. Upon excitation, the dye can transition to a triplet state, which then transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the BODIPY core, leading to its degradation.
The photodegradation of Rhodamine 6G can also involve the triplet state and subsequent reactions. A common degradation pathway involves the N-demethylation of the dye, leading to the formation of various intermediates and eventually smaller, non-fluorescent molecular products.
Experimental Protocols
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach for determining the photobleaching rate.
Experimental Workflow for Photostability Measurement
Objective: To determine the rate of photobleaching of a fluorescent dye under controlled illumination.
Materials:
-
Fluorescent dye solutions of known concentration in a suitable solvent (e.g., phosphate-buffered saline, ethanol).
-
Microscope with a suitable light source and filter sets for the dye.
-
Digital camera for image acquisition.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare solutions of the fluorescent dyes to be tested at a standardized concentration. Mount the sample on the microscope slide.
-
Microscope Setup:
-
Choose an appropriate objective and filter set for the fluorophore.
-
Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all dyes being compared.
-
-
Image Acquisition:
-
Focus on the sample.
-
Begin acquiring a time-lapse series of images with a fixed exposure time and interval. The duration of the acquisition should be sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve can be fitted to an exponential decay function to determine the photobleaching rate constant (k_b).
-
Conclusion
Both this compound and Rhodamine 6G are bright and useful fluorophores. The choice between them may depend on the specific requirements of the experiment.
-
This compound is an excellent choice when maximum photostability is the primary concern. As a member of the BODIPY dye family, it is expected to offer superior resistance to photobleaching, making it ideal for long-term imaging experiments or applications involving high-intensity illumination.
-
Rhodamine 6G remains a robust and reliable fluorophore with well-characterized properties. Its high fluorescence quantum yield and good photostability make it suitable for a wide range of applications. For experiments where its known photobleaching characteristics are acceptable and well-controlled, it is a cost-effective and dependable option.
For critical applications, it is always recommended to perform a direct comparison of the photostability of different fluorophores under the specific experimental conditions that will be used.
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence quantum yields of some rhodamine dyes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of BDP R6G Amine and Cy3 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is critical for the success of protein labeling experiments. This guide provides an objective comparison of two popular fluorescent dyes, BDP R6G amine and Cy3, offering insights into their performance, supported by experimental data, to facilitate an informed decision for your specific research needs.
This comparison delves into the key photophysical and chemical characteristics of BDP R6G, a borondipyrromethene (BODIPY) dye, and Cy3, a cyanine dye. Both are widely utilized for covalently labeling proteins to study their localization, interactions, and dynamics. The choice between these fluorophores can significantly impact experimental outcomes, particularly in applications demanding high sensitivity, photostability, and minimal environmental interference.
Quantitative Performance At-a-Glance
To provide a clear overview, the following table summarizes the key quantitative parameters of BDP R6G and Cy3. These values are compiled from various sources and represent typical performance characteristics.
| Property | BDP R6G | Cy3 |
| Excitation Maximum (nm) | ~530 | ~550 |
| Emission Maximum (nm) | ~548 | ~570 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~76,000 | ~150,000 |
| Fluorescence Quantum Yield | ~0.96 | ~0.15-0.3 (can be enhanced upon protein binding) |
| Photostability | High | Moderate |
| Environmental Sensitivity | Low | High (fluorescence can be influenced by the local environment) |
| pH Sensitivity | Low | Low |
In-Depth Performance Analysis
Photostability: BDP R6G Takes the Lead
One of the most significant advantages of the BODIPY class of dyes, including BDP R6G, is their exceptional photostability compared to cyanine dyes like Cy3.[1][2] In imaging experiments that require prolonged or intense light exposure, such as single-molecule studies or time-lapse microscopy, photobleaching can be a major limiting factor. The robust nature of BDP R6G ensures a longer observation window and more reliable quantification of fluorescent signals.
Brightness: A Tale of Two Dyes
While Cy3 possesses a higher molar extinction coefficient, suggesting a greater ability to absorb light, its fluorescence quantum yield in aqueous solution is relatively modest.[3] However, a unique characteristic of Cy3 is its propensity for protein-induced fluorescence enhancement (PIFE).[4][5] Upon binding to a protein, the local environment can restrict the isomerization of the Cy3 molecule, leading to a significant increase in its quantum yield and, consequently, its brightness. This property can be advantageous for detecting protein binding events.
In contrast, BDP R6G exhibits a consistently high quantum yield that is largely insensitive to its environment. This predictability can be beneficial for applications where a stable and consistent signal is paramount, regardless of the protein's conformational state.
Environmental Sensitivity: Consistency vs. Responsiveness
The fluorescence of Cy3 is known to be sensitive to the polarity and viscosity of its microenvironment. While this can be exploited to probe changes in protein conformation, it can also introduce variability into experiments if not properly controlled. BDP R6G, on the other hand, is renowned for its relative insensitivity to environmental factors, providing a more stable and reliable fluorescent signal.
Experimental Protocols
The following are detailed methodologies for labeling proteins with this compound and Cy3. The protocol for this compound involves a two-step process of first activating the amine group with an N-hydroxysuccinimide (NHS) ester before conjugation to the protein. Cy3 is typically supplied as a more direct-to-use NHS ester.
Protocol 1: Two-Step Labeling of Proteins with this compound
This protocol first involves the activation of the this compound to create an amine-reactive NHS ester, which then reacts with the primary amines on the protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or a similar NHS ester activating agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add a 1.5-fold molar excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring, protected from light. The product of this reaction is BDP R6G-NHS ester.
-
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Labeling Reaction:
-
Slowly add the activated BDP R6G-NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction and consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Direct Labeling of Proteins with Cy3-NHS Ester
This protocol describes the direct conjugation of a commercially available Cy3-NHS ester to a protein.
Materials:
-
Cy3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dye Preparation:
-
Dissolve the Cy3-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Labeling Reaction:
-
Slowly add the Cy3-NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer.
-
Visualizing Experimental Workflows and Signaling Pathways
Fluorescently labeled proteins are instrumental in elucidating complex biological processes. The following diagrams, created using the DOT language, illustrate common experimental workflows and a key signaling pathway where BDP R6G or Cy3-labeled proteins are frequently employed.
Caption: A generalized workflow for labeling proteins with amine-reactive fluorescent dyes.
Caption: Visualization of receptor-mediated endocytosis using a BODIPY-labeled ligand.
References
- 1. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xobi.net [xobi.net]
- 4. Protein induced fluorescence enhancement as a single molecule assay with short distance sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
BDP R6G Amine: A High-Performance Fluorophore for Advanced Research
A Comparative Guide to Quantum Yield and Photophysical Properties
In the landscape of fluorescent probes, the selection of a dye with optimal photophysical properties is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of BDP R6G amine with other commonly used fluorescent dyes, focusing on quantum yield—a critical measure of fluorescence efficiency. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Unveiling this compound: A Borondipyrromethene Powerhouse
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for their sharp excitation and emission peaks, high extinction coefficients, and environmental insensitivity. BDP R6G is specifically designed to match the spectral characteristics of Rhodamine 6G (R6G), a well-established and widely used fluorophore. The amine-reactive functionality of this compound allows for straightforward conjugation to various biomolecules, making it a versatile tool for biological imaging and assays.
Quantum Yield: The Decisive Metric for Fluorescence Brightness
The fluorescence quantum yield (Φ) represents the ratio of photons emitted to photons absorbed by a fluorophore. A higher quantum yield signifies a more efficient conversion of excitation energy into fluorescent light, resulting in a brighter signal. This is a crucial parameter for applications requiring high sensitivity, such as single-molecule imaging, flow cytometry, and high-throughput screening.
Comparative Analysis of Quantum Yields
The following table summarizes the quantum yield and other key photophysical properties of this compound in comparison to other popular fluorescent dyes.
| Dye | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| This compound | 0.96 [1][2] | 530 [1] | 548 [1] | - |
| Rhodamine 6G (R6G) | 0.95[3] | 528 | 551 | Ethanol |
| Fluorescein (FITC) | 0.925 | 490 | 514 | 0.1 N NaOH |
| Fluorescein | 0.79 | 482.5 | 508 | Ethanol |
| Fluorescein (basic) | 0.97 | 470 | - | Basic Ethanol |
| Cyanine 3 (Cy3) | 0.04 - 0.15 | 554 | 568 | PBS |
| Cyanine 5 (Cy5) | 0.27 - 0.3 | 649 | 667 | PBS |
| Alexa Fluor 488 | 0.92 | - | - | Aqueous solution |
As evidenced by the data, this compound exhibits an exceptionally high quantum yield of 0.96, placing it at the forefront of fluorescent probe brightness. This value is comparable to the well-regarded Rhodamine 6G and surpasses that of fluorescein in neutral ethanol and the commonly used cyanine dyes, Cy3 and Cy5. The significantly lower quantum yields of Cy3 and Cy5 in aqueous buffers are attributed to their susceptibility to photoisomerization, a non-radiative decay pathway that quenches fluorescence.
Experimental Protocols for Quantum Yield Determination
The accurate measurement of fluorescence quantum yield is essential for the reliable comparison of different fluorophores. Two primary methods are employed for this purpose: the relative (or comparative) method and the absolute method.
Relative Quantum Yield Measurement
This is the more common and experimentally simpler method. It involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.
Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.
Equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦX and ΦST are the fluorescence quantum yields of the test sample and the standard, respectively.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard.
-
ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.
Experimental Workflow:
Caption: Workflow for relative fluorescence quantum yield determination.
Detailed Steps:
-
Sample and Standard Preparation: Prepare a series of dilutions for both the test sample and a suitable quantum yield standard in a spectroscopic grade solvent. The standard should have a well-documented quantum yield and its absorption and emission spectra should overlap with the sample as much as possible.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution. The absorbance at the chosen excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: In a spectrofluorometer, measure the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. It is crucial to maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements. A solvent blank should also be measured and subtracted from each spectrum.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the equation provided above.
-
Absolute Quantum Yield Measurement
This method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere.
Principle: An integrating sphere captures all the light emitted from the sample in all directions. By comparing the integrated intensity of the excitation light with and without the sample, the number of absorbed photons can be determined. The integrated intensity of the sample's emission spectrum then gives the number of emitted photons.
Experimental Workflow:
Caption: Workflow for absolute fluorescence quantum yield determination.
Detailed Steps:
-
Instrument Setup: An integrating sphere is placed in the sample compartment of a spectrofluorometer.
-
Blank Measurement: A measurement of the excitation light profile is taken with a blank (solvent only) in the integrating sphere. This provides the intensity of the incident light.
-
Sample Measurement: The sample is placed in the integrating sphere, and the spectrum is recorded. This measurement will show a peak corresponding to the scattered excitation light and the fluorescence emission of the sample.
-
Data Analysis: The areas under the scattered excitation peak and the fluorescence emission peak are integrated. The number of absorbed photons is the difference between the integrated intensity of the excitation light from the blank measurement and the scattered excitation light from the sample measurement. The number of emitted photons is the integrated intensity of the fluorescence emission.
-
Calculation: The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
Conclusion
This compound stands out as a superior fluorescent probe due to its exceptionally high quantum yield, which translates to brighter fluorescence signals and enhanced sensitivity in a wide range of applications. Its performance is comparable or superior to many commonly used dyes, including the traditional Rhodamine 6G and the popular cyanine dyes. For researchers seeking to maximize signal-to-noise ratios and achieve high-quality fluorescence data, this compound presents a compelling choice. The detailed experimental protocols provided in this guide offer a framework for the accurate determination of quantum yields, enabling researchers to validate and compare the performance of different fluorophores in their specific experimental contexts.
References
A Head-to-Head Comparison: BDP R6G Amine vs. Alexa Fluor Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of BDP R6G amine, a borondipyrromethene (BODIPY)-based dye, and the widely used Alexa Fluor family of dyes. This analysis is supported by photophysical data and established experimental protocols to assist in selecting the optimal fluorophore for your specific research needs.
This comparison focuses on the key performance characteristics of these dyes, including their spectral properties, brightness, photostability, and the chemistries used for conjugation to biomolecules. By presenting quantitative data in structured tables and detailing the experimental methodologies, this guide aims to provide a comprehensive resource for researchers utilizing fluorescence-based techniques such as microscopy and flow cytometry.
Photophysical Properties: A Quantitative Overview
The selection of a fluorescent dye is fundamentally guided by its photophysical properties. These characteristics determine the compatibility of the dye with existing instrumentation and its overall performance in a given application. BDP R6G is spectrally similar to Rhodamine 6G, positioning it as a competitor to several Alexa Fluor dyes in the green-yellow to orange region of the spectrum, such as Alexa Fluor 532 and Alexa Fluor 546.[1]
| Property | This compound | Alexa Fluor 532 | Alexa Fluor 546 |
| Excitation Maximum (nm) | 530[2][3] | 532[4] | 556[4] |
| Emission Maximum (nm) | 548 | 554 | 573 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 76,000 | 81,000 | 112,000 |
| Fluorescence Quantum Yield | 0.96 | 0.61 | >0.6 |
| Fluorescence Lifetime (ns) | Long (not specified) | 2.5 | 4.0 |
Table 1. Photophysical properties of this compound and spectrally similar Alexa Fluor dyes.
Performance Characteristics: Brightness and Photostability
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Based on the data in Table 1, this compound exhibits a very high quantum yield, suggesting it is an intensely bright dye. While Alexa Fluor 532 and 546 have higher extinction coefficients, their quantum yields are lower than that of BDP R6G.
The signal-to-noise ratio (SNR) is a crucial factor in obtaining high-quality fluorescence images. A high SNR allows for the clear distinction of the fluorescent signal from background noise. BODIPY dyes are noted for providing a high signal-to-noise ratio, partly due to their high fluorescence quantum yields and narrow emission peaks, which reduce spectral overlap. Alexa Fluor dyes are also designed to produce bright conjugates, leading to excellent signal-to-noise ratios in various applications.
Conjugation Chemistry: Amine-Reactive Labeling
Both this compound and the majority of Alexa Fluor dyes are available with amine-reactive functionalities, most commonly as N-hydroxysuccinimidyl (NHS) esters. This allows for the straightforward covalent conjugation of the dyes to primary amines on proteins, antibodies, and other biomolecules. The primary targets for this reaction are the ε-amino groups of lysine residues.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results. Below are methodologies for the conjugation of amine-reactive dyes to antibodies and a general protocol for immunofluorescence microscopy.
Protocol 1: Amine-Reactive Dye Conjugation to an Antibody
This protocol is adapted from standard procedures for labeling antibodies with NHS ester dyes.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Amine-reactive dye (BDP R6G NHS ester or Alexa Fluor NHS ester)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
-
Prepare the Dye:
-
Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the dissolved dye to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients to determine the DOL (moles of dye per mole of antibody).
-
Protocol 2: Immunofluorescence Staining for Microscopy
This protocol provides a general workflow for using a fluorescently labeled antibody to stain cells for fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled primary or secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If staining an intracellular target, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Incubate the cells with the fluorescently labeled antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Application in Signaling Pathways: FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, such as protein-protein interactions in signaling pathways. FRET relies on the energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. This process is highly dependent on the distance between the two fluorophores, making it an effective "molecular ruler." Both BODIPY and Alexa Fluor dyes can be used as FRET pairs.
Conclusion
Both this compound and the Alexa Fluor dyes are high-performance fluorophores suitable for a wide range of applications in modern biological research.
-
This compound stands out for its exceptionally high quantum yield, suggesting superior brightness, and the inherent photostability of the BODIPY class of dyes.
-
Alexa Fluor dyes offer a comprehensive range of spectrally distinct fluorophores, are well-characterized, and are known for their excellent brightness and photostability.
The ultimate choice between this compound and an Alexa Fluor dye will depend on the specific requirements of the experiment, including the available excitation sources and filter sets, the need for multiplexing with other fluorophores, and the specific brightness and photostability demands of the application. For researchers working in the green-yellow to orange spectral range, this compound presents a compelling alternative to Alexa Fluor dyes, particularly when maximal brightness is a key consideration.
References
A Researcher's Guide to Amine-Reactive Dyes for Fluorescence Microscopy: BDP R6G and Its Alternatives
For researchers in the life sciences and drug development, the precise visualization of cellular components is paramount. Amine-reactive fluorescent dyes, which covalently label proteins and other biomolecules, are indispensable tools for fluorescence microscopy. Among these, BDP R6G amine has gained attention for its performance. This guide provides an objective comparison of this compound with its popular alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.
Quantitative Comparison of Amine-Reactive Fluorescent Dyes
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key spectral properties of this compound and several spectrally similar alternatives. Brighter dyes, characterized by a high quantum yield and extinction coefficient, provide a stronger signal, which is crucial for detecting low-abundance targets.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| BDP R6G NHS ester | 530[1][2] | 548[1][2] | 0.96[1] | 76,000 |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | 0.10 | 155,000 |
| 5-TAMRA NHS Ester | 546 | 580 | 0.1 | 95,000 |
| CF™555 Succinimidyl Ester | 555 | 565 | Not specified | 150,000 |
| Janelia Fluor® 549 NHS Ester | 549 | 571 | 0.88 | 101,000 |
| BDP TMR NHS ester | 542 | 574 | 0.64 | 55,000 |
Experimental Protocols
The following protocols provide a general framework for labeling antibodies with amine-reactive succinimidyl ester (NHS ester) dyes and their subsequent use in immunofluorescence microscopy.
Protocol 1: Antibody Labeling with Amine-Reactive NHS Ester Dyes
This protocol outlines the steps for conjugating an amine-reactive dye to an antibody. The dye-to-antibody ratio may need to be optimized for different proteins and dyes to achieve the desired degree of labeling (DOL).
Materials:
-
Antibody to be labeled (free of amine-containing buffers like Tris)
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL. If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS first.
-
Prepare the Dye Stock Solution: Allow the vial of the NHS ester dye to warm to room temperature. Add the appropriate amount of anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex to fully dissolve the dye. This solution should be used immediately.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. The molar ratio of dye to antibody typically ranges from 10:1 to 20:1. Incubate the reaction for 1 hour at room temperature in the dark.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or an ultrafiltration device according to the manufacturer's instructions. Elute with PBS.
-
Determine Degree of Labeling (Optional but Recommended): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and at the dye's maximum absorbance wavelength.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol describes a general procedure for using a fluorescently labeled primary or secondary antibody to stain cultured cells.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 1-5% BSA or serum)
-
Fluorescently labeled primary or unlabeled primary and fluorescently labeled secondary antibodies
-
Mounting medium with an antifade agent
Procedure:
-
Cell Fixation: Rinse the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilization (for intracellular targets): After rinsing with PBS, permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash the cells with PBS and then incubate in blocking buffer for at least 30-60 minutes to reduce nonspecific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (labeled or unlabeled) in blocking buffer to the predetermined optimal concentration. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation (for indirect immunofluorescence): If an unlabeled primary antibody was used, wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unbound antibodies.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, visualize a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for antibody labeling and immunofluorescence.
A common application for fluorescently labeled antibodies is the visualization of cell surface receptors and their downstream signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation, is an excellent example.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
References
A Comparative Guide to BDP R6G Amine Labeling Specificity
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental results. This guide provides an objective comparison of the performance of BDP R6G amine, a borondipyrromethene-based fluorescent dye, with two other widely used amine-reactive dyes: Alexa Fluor 488 and Cy3. The comparison focuses on labeling specificity, efficiency, signal-to-noise ratio, and photostability, with supporting data and detailed experimental protocols.
Comparative Performance of Amine-Reactive Dyes
The selection of a fluorescent dye for amine labeling depends on a variety of factors, including the specific application, the nature of the biomolecule to be labeled, and the imaging instrumentation available. Below is a summary of the key performance characteristics of this compound, Alexa Fluor 488, and Cy3.
| Feature | This compound | Alexa Fluor 488 | Cy3 |
| Reactive Group | Amine (typically derivatized to NHS ester for labeling) | NHS Ester | NHS Ester |
| Target | Primary amines (e.g., lysine residues, N-terminus of proteins) | Primary amines (e.g., lysine residues, N-terminus of proteins) | Primary amines (e.g., lysine residues, N-terminus of proteins) |
| Excitation Max (nm) | ~530 | ~495 | ~550 |
| Emission Max (nm) | ~548 | ~519 | ~570 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~76,000[1] | ~71,000[2] | ~150,000[3] |
| Quantum Yield | ~0.96[1] | ~0.92 | Not specified |
| Photostability | High | High[4] | Moderate |
| pH Sensitivity | Low | Low (pH 4-10) | Low |
| Hydrophobicity | High | Low (sulfonated) | Moderate |
Quantitative Comparison of Labeling Performance
The following table summarizes the quantitative data on the labeling efficiency, specificity, and signal-to-noise ratio of the three dyes. It is important to note that these values can vary depending on the specific protein and experimental conditions.
| Parameter | This compound (NHS Ester) | Alexa Fluor 488 (NHS Ester) | Cy3 (NHS Ester) |
| Typical Labeling Efficiency (%) | High (data not specified) | High (data not specified) | High (D/P ratios of 2.3 to 4.6 achieved with 10:1 and 20:1 molar excess) |
| Specificity for Primary Amines (%) | High (BODIPY dyes are known for low non-specific binding in some applications) | High (low cross-reactivity) | High |
| Potential for Non-Specific Binding | Moderate to High (due to hydrophobicity, can aggregate in aqueous solutions) | Low (hydrophilic due to sulfonation) | Moderate |
| Signal-to-Noise Ratio | High (BODIPY dyes are known for high signal-to-noise ratios) | Very High (Alexa Fluor Plus variants offer up to 4x higher signal-to-noise) | Good |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the validation and comparison of amine-reactive dyes.
Protocol 1: Protein Labeling with Amine-Reactive Dyes
This protocol describes a general method for labeling a protein with an amine-reactive NHS ester dye.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Amine-reactive dye (BDP R6G NHS ester, Alexa Fluor 488 NHS ester, or Cy3 NHS ester)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the dye stock solution to achieve a desired molar excess of dye to protein (typically 10-20 fold).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and at the absorption maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein where CF is the correction factor (A_280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.
Protocol 3: Validation of Labeling Specificity by Mass Spectrometry
Mass spectrometry can be used to identify the specific amino acid residues that have been labeled.
Procedure:
-
Proteolytic Digestion: Digest the labeled protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides and the specific sites of modification by the fluorescent dye. The mass shift corresponding to the dye will be observed on lysine residues and the N-terminus if the labeling was specific to primary amines.
Visualizations
Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Fluorescently labeled antibodies targeting EGFR or its downstream components are frequently used to study this pathway.
Caption: Simplified EGFR signaling pathway leading to gene transcription.
Experimental Workflow: Antibody Labeling and Validation
The following workflow outlines the key steps in labeling an antibody and validating the conjugation.
Caption: Workflow for fluorescently labeling and validating an antibody.
Logical Relationship: Validation of Labeling Specificity
This diagram illustrates the logical steps involved in validating the specificity of an amine-reactive dye.
Caption: Logical workflow for validating the specificity of amine labeling.
References
BDP R6G Amine: A Comparative Guide for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for obtaining reliable and reproducible data in cellular imaging experiments. This guide provides a comparative analysis of the performance of BDP R6G amine, a borondipyrromethene (BODIPY)-based dye, against other common fluorescent probes in different cell lines.
This compound is a fluorescent dye that shares spectral similarities with Rhodamine 6G (R6G). It is known for its high fluorescence quantum yield and photostability, making it a potentially valuable tool for live-cell imaging. This guide aims to provide an objective comparison of its performance characteristics, supported by available experimental data, to aid researchers in selecting the optimal probe for their specific applications.
Performance Comparison in Key Cell Lines
The choice of a fluorescent probe is often dictated by its performance within the specific biological context of the experiment. Factors such as brightness, photostability, and cytotoxicity are paramount for successful and accurate imaging. The following table summarizes the performance of this compound and its alternatives in commonly used cell lines, HeLa (adherent cervical cancer cells) and Jurkat (suspension T-lymphocyte cells).
| Feature | This compound | Rhodamine 6G | Alexa Fluor 488 |
| Cell Line | HeLa | Jurkat | HeLa |
| Relative Brightness | High | High | Moderate to High |
| Photostability | High | High | Moderate |
| Cytotoxicity | Low to Moderate | Moderate | Moderate to High |
| Quantum Yield | ~0.95 (in ethanol)[1] | ~0.95 (in ethanol)[1] | ~0.95 (in ethanol)[1] |
Note: Direct comparative studies for this compound in these specific cell lines are limited in publicly available literature. The data presented for this compound is based on the general characteristics of BODIPY dyes. The performance of Rhodamine 6G and Alexa Fluor 488 is well-documented.
In-Depth Analysis of Performance Metrics
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and fluorescence quantum yield. This compound, like other BODIPY dyes, generally exhibits a high quantum yield, contributing to its bright fluorescent signal. Alexa Fluor 488 is renowned for its exceptional brightness and is often used as a benchmark.[2] Rhodamine 6G also provides a strong signal, though it can be more susceptible to environmental quenching than this compound.
Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is crucial for long-term imaging experiments. BODIPY dyes, including this compound, are known for their robust photostability. Alexa Fluor 488 also demonstrates high photostability, making it suitable for time-lapse imaging. Rhodamine 6G is generally less photostable and can be prone to fading under intense or prolonged illumination.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of different fluorescent probes. Below are general protocols for cell staining and cytotoxicity assays.
General Cell Staining Protocol for Adherent (HeLa) and Suspension (Jurkat) Cells
This protocol provides a basic framework for staining cells with fluorescent probes. Optimal concentrations and incubation times should be determined empirically for each probe and cell line.
-
Cell Preparation:
-
HeLa Cells: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Jurkat Cells: Culture cells in suspension to the desired density.
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., this compound, Rhodamine 6G, Alexa Fluor 488) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free culture medium or phosphate-buffered saline (PBS).
-
-
Staining:
-
HeLa Cells: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Jurkat Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
HeLa Cells: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.
-
Jurkat Cells: Pellet the cells by centrifugation, remove the supernatant, and wash the cells by resuspending in pre-warmed PBS or culture medium. Repeat the wash step two to three times.
-
-
Imaging:
-
After the final wash, add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding:
-
HeLa Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Jurkat Cells: Seed cells in a 96-well plate at a density of 20,000-50,000 cells per well.
-
-
Treatment:
-
Prepare a range of concentrations of the fluorescent probe in the culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the probe. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for comparing fluorescent probes and assessing cytotoxicity.
Caption: Workflow for comparing fluorescent probes.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound presents a promising option for cellular imaging due to the generally favorable characteristics of BODIPY dyes, including high brightness and photostability. However, for critical applications, especially in sensitive cell lines like Jurkat, well-established probes such as Alexa Fluor 488 may offer a more reliable performance with lower cytotoxicity. The choice of the optimal fluorescent probe will ultimately depend on the specific requirements of the experiment, including the desired imaging duration, the sensitivity of the cells, and the instrumentation available. Researchers are encouraged to perform their own comparative studies to determine the most suitable probe for their particular research needs.
References
A Head-to-Head Comparison: BDP R6G Amine vs. BODIPY FL for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts experimental outcomes. Both BDP R6G amine and BODIPY FL belong to the versatile boron-dipyrromethene (BODIPY) class of dyes, which are renowned for their sharp emission peaks, high fluorescence quantum yields, and excellent photostability.[][2][3] However, subtle differences in their spectral properties and reactive groups make them suitable for different applications. This guide provides a detailed, data-driven comparison to facilitate an informed choice between these two powerful fluorophores.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe is fundamentally guided by its photophysical characteristics. This compound is spectrally similar to Rhodamine 6G (R6G), while BODIPY FL shares spectral characteristics with fluorescein (FITC).[4][5] A direct comparison reveals their distinct performance profiles.
| Property | This compound | BODIPY FL |
| Excitation Maximum (λex) | ~530 nm | ~502-505 nm |
| Emission Maximum (λem) | ~548 nm | ~511-513 nm |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | >80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.96 | >0.9, often approaching 1.0 |
| Stokes Shift (λem - λex) | ~18 nm | ~9-11 nm |
| Molecular Weight | ~474.78 g/mol (salt form) | Varies by derivative |
| Reactive Group | Aliphatic Amine | Varies (core dye is unreactive) |
| Solubility | Good in DMF, DMSO, Alcohols | Hydrophobic; Soluble in DMSO |
Performance Overview
This compound: This dye is an excellent choice for applications requiring excitation in the green-yellow region of the spectrum, fitting well with standard R6G filter sets. Its standout feature is an exceptionally high quantum yield of approximately 0.96. The presence of a terminal aliphatic amine group allows for straightforward conjugation with electrophiles like NHS esters or for use in enzymatic transamination reactions. Its relatively long fluorescence lifetime also makes it a valuable tool for fluorescence polarization assays.
BODIPY FL: As a substitute for fluorescein, BODIPY FL is one of the most widely used green-fluorescent dyes. It boasts a very high extinction coefficient and a quantum yield that often approaches unity, making it intensely bright. A key advantage of BODIPY dyes, including BODIPY FL, is that their fluorescence is relatively insensitive to changes in solvent polarity and pH. Its intrinsic hydrophobicity makes it ideal for staining lipids, membranes, and other lipophilic structures. While the core BODIPY FL fluorophore is unreactive, it is commonly available in amine-reactive forms, such as succinimidyl esters (SE), for labeling proteins and other molecules.
Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are paramount for achieving reliable quantitative data. Below are methodologies for common applications of these dyes.
General Protocol for Cellular Staining (Live or Fixed Cells)
BODIPY dyes are widely used for visualizing cellular components, particularly lipid droplets. This protocol provides a general framework for staining either live or fixed cells.
-
Cell Preparation:
-
Live Cells: Plate cells on coverslips or in imaging dishes and grow to 70-80% confluency.
-
Fixed Cells: Grow cells as above. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells 2-3 times with PBS to remove residual fixative.
-
-
Staining Solution Preparation: Prepare a stock solution of the BODIPY dye (e.g., 1-5 mM) in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final working concentration of 0.5–5 µM.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.
-
Imaging: Mount the coverslips using an anti-fade mounting medium. Image the cells immediately using a fluorescence microscope or confocal microscope with appropriate filter sets (e.g., FITC channel for BODIPY FL). To minimize photobleaching, use low laser intensity and short exposure times.
General Protocol for Flow Cytometry
Flow cytometry allows for the quantitative analysis of fluorescence in single cells within a population.
-
Cell Preparation: Harvest cells by trypsinization to create a single-cell suspension. Transfer the cells to a conical tube and pellet by centrifugation (e.g., 250 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1 mL of a 1-2 µM BODIPY staining solution in PBS. Incubate for 15 minutes at 37°C, protected from light. Include an unstained cell sample as a negative control.
-
Washing: Wash the cells by adding 3-4 mL of PBS, pelleting by centrifugation, and aspirating the supernatant. Repeat this wash step once more.
-
Resuspension: Resuspend the final cell pellet in a suitable flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analysis: Filter the cell suspension through a 35-40 µm cell strainer into a FACS tube to prevent clumping. Analyze the samples on a flow cytometer, collecting a minimum of 10,000 events per sample. Use the appropriate laser (e.g., 488 nm) and emission filter for your chosen dye.
General Protocol for Fluorescence Polarization (FP) Assay
FP assays are used to monitor molecular interactions in real-time. This protocol describes a competitive binding assay where an unlabeled compound competes with a fluorescently labeled tracer for binding to a larger protein (e.g., a receptor).
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer that maintains the stability of all components.
-
Tracer: Prepare a stock solution of the fluorescently labeled small molecule (e.g., BDP R6G-labeled ligand). The final concentration should ideally be below its binding dissociation constant (Kd).
-
Receptor: Prepare a stock solution of the larger binding partner (e.g., protein).
-
Competitor: Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup: In a low-volume, non-binding microplate (e.g., black 384-well plate), add the assay components in the following order:
-
Receptor protein.
-
Unlabeled competitor compound (at varying concentrations).
-
Fluorescent tracer.
-
Include controls: tracer only (for minimum polarization) and tracer + receptor without competitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-120 minutes), protected from light.
-
Measurement: Read the plate using a microplate reader equipped with appropriate excitation and emission filters and polarizers. The instrument measures the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
Data Analysis: The instrument software calculates the fluorescence polarization (P or mP) for each well. Plot the mP values against the log concentration of the competitor to determine binding affinity (e.g., IC50).
Conclusion and Recommendations
Both this compound and BODIPY FL are high-performance fluorophores with exceptional brightness and photostability. The choice between them depends largely on the specific experimental requirements.
-
BODIPY FL is the superior choice for general-purpose green fluorescence applications, especially for imaging lipophilic structures and when a well-characterized, robust dye compatible with standard FITC filter sets is needed. Its relative insensitivity to environmental factors provides stable and predictable performance.
-
This compound is ideal for applications that can leverage its slightly red-shifted spectrum (compatible with R6G filters) and its inherent amine functionality for direct conjugation. Its longer fluorescence lifetime makes it particularly well-suited for fluorescence polarization-based assays where a high signal window is desirable.
For any application, careful optimization of dye concentration and incubation times is crucial to achieve the best signal-to-noise ratio while minimizing potential cytotoxicity in live-cell experiments.
References
A Head-to-Head Comparison: Assessing the Brightness of BDP R6G Amine Conjugates for Advanced Research Applications
In the landscape of fluorescent labeling, the quest for brighter, more photostable, and reliable reagents is paramount for researchers in cell biology, immunology, and drug development. This guide provides an objective comparison of BDP R6G amine-reactive dye, a borondipyrromethene dye, against other commonly used fluorescent labels. The focus is on the intrinsic brightness of the resulting bioconjugates, supported by quantitative data and detailed experimental methodologies.
Unveiling the Brightness: A Quantitative Showdown
The brightness of a fluorophore is a critical parameter, directly influencing the sensitivity and resolution of fluorescence-based assays. It is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[1]
BDP R6G NHS ester , an amine-reactive derivative of BDP R6G, exhibits impressive photophysical properties. With a molar extinction coefficient of 76,000 M⁻¹cm⁻¹ and a quantum yield of 0.96 , it stands as a formidable contender in the fluorescent dye market.[2][3][4]
To provide a clear perspective, the following table summarizes the key photophysical properties of BDP R6G NHS ester and its spectral competitors, Alexa Fluor 555 and Cy3.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| BDP R6G NHS ester | 530 | 548 | 76,000[2] | 0.96 | 72,960 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | >0.15 | >22,500 |
| Cy3 | 550 | 570 | 150,000 | >0.15 | >22,500 |
Note: The quantum yield for Alexa Fluor 555 and Cy3 protein conjugates can be variable and is often cited as greater than 0.15. The brightness value is therefore a conservative estimate. It has been noted that Alexa Fluor 555 conjugates are significantly more fluorescent than Cy3 conjugates, especially at higher degrees of labeling, due to reduced self-quenching.
Experimental Corner: Protocols for Robust Labeling and Analysis
Accurate assessment of fluorescent conjugate brightness relies on standardized and well-documented experimental procedures. Below are detailed protocols for protein labeling with amine-reactive dyes and the subsequent determination of fluorescence quantum yield.
Protein Labeling with Amine-Reactive Dyes
This protocol outlines the general steps for conjugating an amine-reactive dye, such as BDP R6G NHS ester, to a protein.
Workflow for Protein Conjugation with Amine-Reactive Dyes
Caption: Workflow for protein labeling with amine-reactive dyes.
Materials:
-
Protein of interest
-
Amine-reactive dye (e.g., BDP R6G NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Measuring Fluorescence Quantum Yield
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Workflow for Quantum Yield Determination (Comparative Method)
Caption: Workflow for quantum yield determination.
Materials:
-
Spectrophotometer
-
Fluorometer
-
Cuvettes
-
Sample of interest (fluorescent conjugate)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent
Procedure:
-
Prepare Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectra of both solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra of both solutions using the same excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Discussion and Conclusion
The data presented clearly indicates that this compound conjugates are exceptionally bright, rivaling and potentially exceeding the performance of established dyes like Alexa Fluor 555 and Cy3. Its high quantum yield is a significant contributor to this brightness.
While Alexa Fluor 555 and Cy3 have higher molar extinction coefficients, their quantum yields in protein conjugates can be lower and more susceptible to quenching, particularly at high degrees of labeling. In contrast, BODIPY-based dyes like BDP R6G are known for their relatively sharp emission peaks and lower sensitivity to environmental factors, which can be advantageous in certain applications.
For researchers requiring maximal signal intensity and photostability, this compound-reactive dye presents a compelling option. The provided protocols offer a framework for achieving optimal labeling and for conducting in-house comparisons to validate performance for specific applications. The choice of a fluorescent dye should always be guided by the specific experimental requirements, including the instrumentation available and the nature of the biological sample.
References
Comparative Performance Analysis of BDP R6G Amine Conjugates for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BDP R6G amine conjugates with other commonly used fluorescent dyes for biological applications. The focus is on the potential for cross-reactivity and non-specific binding, supported by experimental protocols to evaluate conjugate performance.
Introduction to this compound
BDP R6G (borondipyrromethene rhodamine 6G) is a fluorescent dye belonging to the BODIPY class of fluorophores.[1][2] It is characterized by high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental factors such as pH.[3] The amine-reactive form of BDP R6G allows for its conjugation to various biomolecules, including antibodies and proteins, for use in fluorescence microscopy, flow cytometry, and other biological assays.[4]
Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye for conjugation can significantly impact the outcome of an experiment, particularly concerning signal specificity and background noise. While BDP R6G offers excellent photophysical properties, it is essential to consider its performance in the context of alternative dyes.
| Property | BDP R6G | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | 530[4] | 555 | 555 |
| Emission Max (nm) | 548 | 565 | 570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~76,000 | ~155,000 | ~150,000 |
| Quantum Yield | 0.96 | ~0.1 | 0.31 |
| Molecular Weight (Da) | ~475 | ~1250 | ~628 |
| Solubility | Good in DMF, DMSO, alcohols | High water solubility | Moderately soluble in water, good in polar organic solvents |
| Class | BODIPY | Xanthene (sulfonated rhodamine) | Cyanine |
Cross-Reactivity and Non-Specific Binding
Cross-reactivity, in the context of fluorescent conjugates, refers to the binding of the labeled molecule (e.g., an antibody) to unintended targets. This can be influenced by the properties of the biomolecule itself, the fluorescent dye, and the experimental conditions. Non-specific binding can also occur due to hydrophobic interactions between the dye and cellular components, leading to increased background fluorescence.
BODIPY dyes, including BDP R6G, are known to be relatively hydrophobic, which can sometimes contribute to non-specific binding. In contrast, dyes like Alexa Fluor 555 are sulfonated to increase their hydrophilicity and reduce non-specific interactions. Cyanine dyes such as Cy3 are also widely used and are known for their brightness and photostability.
Experimental Protocols
Protocol 1: General Protein Labeling with Amine-Reactive Dyes
This protocol describes a general method for conjugating an amine-reactive dye to a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Amine-reactive dye (BDP R6G NHS ester, Alexa Fluor 555 NHS ester, or Cy3 NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the amine-reactive dye in a small amount of DMF or DMSO to create a stock solution.
-
Adjust the concentration of the protein to 2-5 mg/mL in the reaction buffer.
-
Slowly add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove unreacted dye and purify the conjugate using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's and the protein's maximum absorption wavelengths.
Protocol 2: Assessing Non-Specific Binding in Immunofluorescence
This protocol is designed to evaluate the level of non-specific binding of a fluorescently labeled antibody.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Fluorescently labeled primary antibody conjugate
-
Unlabeled primary antibody (from the same host species as the conjugate)
-
Mounting medium with DAPI
Procedure:
-
Positive Control: Incubate the sample with the fluorescently labeled primary antibody conjugate at its optimal dilution.
-
Negative Control (Secondary Antibody Only - for indirect immunofluorescence): Incubate the sample with only the fluorescently labeled secondary antibody to check for its non-specific binding.
-
Negative Control (Isotype Control): Incubate the sample with a fluorescently labeled isotype control antibody at the same concentration as the primary antibody conjugate.
-
Negative Control (No Primary Antibody): For direct immunofluorescence, incubate the sample with the blocking buffer alone, omitting the primary antibody conjugate.
-
Blocking Peptide Control: Pre-incubate the fluorescently labeled primary antibody with an excess of the immunizing peptide before adding it to the sample.
-
Wash all samples extensively with PBS.
-
Mount the samples and acquire images using a fluorescence microscope with consistent settings for all conditions.
-
Compare the fluorescence intensity and localization between the positive control and the various negative controls to assess the level of non-specific binding.
Conclusion
This compound is a high-performance fluorescent dye with excellent photophysical properties. However, its relatively hydrophobic nature may contribute to non-specific binding in some applications. When selecting a fluorescent dye for conjugation, it is crucial to consider the trade-offs between brightness, photostability, and the potential for non-specific interactions. The experimental protocols provided in this guide offer a framework for systematically evaluating the performance of this compound conjugates and comparing them to alternatives like Alexa Fluor 555 and Cy3 to determine the most suitable probe for a specific research application.
References
A Comparative Guide to the Long-Term Stability of Amine-Labeled Samples: BDP R6G vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of fluorescent labels is a critical decision that profoundly impacts the reliability and reproducibility of experimental data. The long-term stability of these labels is paramount for studies conducted over extended periods, as well as for the storage and reuse of valuable labeled samples. This guide provides an objective comparison of the long-term stability of BDP R6G amine-labeled samples against two widely used alternatives: Alexa Fluor 555 and Cy3.
This comparison focuses on two key aspects of stability: photostability, the resistance of a fluorophore to photodegradation upon exposure to light, and chemical stability, the ability of the fluorophore and its conjugate to withstand degradation during storage in various buffer systems and temperatures. While direct, long-term comparative data for this compound alongside Alexa Fluor 555 and Cy3 is limited in publicly available literature, this guide synthesizes existing data for each dye class and proposes a comprehensive experimental protocol for a head-to-head comparison.
Performance at a Glance: A Qualitative and Quantitative Comparison
The ideal fluorescent label for long-term studies maintains its spectral properties and fluorescence intensity over time, ensuring consistent and reliable measurements. The following table summarizes the known photophysical and stability characteristics of BDP R6G, Alexa Fluor 555, and Cy3. It is important to note that the stability of a labeled sample is influenced by various factors, including the nature of the conjugated biomolecule, the degree of labeling, the storage buffer composition, and the storage temperature.
| Property | BDP R6G | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~528 | ~555 | ~550 |
| Emission Max (nm) | ~548 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~150,000 | ~150,000 |
| Fluorescence Quantum Yield | High | High | Moderate |
| Photostability | Generally good, but can be susceptible to photobleaching under intense illumination. | Excellent, significantly more photostable than Cy3.[1][2][3][4] | Moderate, prone to photobleaching, especially under prolonged or intense light exposure. |
| Chemical Stability | Good in a neutral pH range. BODIPY dyes, in general, can be sensitive to highly polar environments and may undergo degradation under harsh chemical conditions. | Excellent, stable over a wide pH range and in common storage buffers. | Moderate, can be susceptible to degradation, particularly at non-neutral pH. |
| pH Sensitivity | Low | Low (stable over a wide pH range) | Moderate |
| Brightness (relative) | Bright | Very Bright | Bright |
Note: The quantum yield and brightness of conjugated dyes can vary depending on the biomolecule they are attached to and the degree of labeling.
Experimental Protocols for Comparative Stability Assessment
To provide a definitive comparison of the long-term stability of this compound, Alexa Fluor 555, and Cy3 labeled samples, a standardized experimental protocol is essential. The following detailed methodologies are proposed for assessing both photostability and chemical stability.
I. Protein Labeling with Amine-Reactive Dyes
Objective: To prepare consistently labeled protein samples for subsequent stability studies.
Materials:
-
Bovine Serum Albumin (BSA) as a model protein.
-
Amine-reactive succinimidyl ester (or equivalent) forms of BDP R6G, Alexa Fluor 555, and Cy3.
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., size-exclusion chromatography).
-
Spectrophotometer.
Procedure:
-
Dissolve BSA in the labeling buffer to a final concentration of 10 mg/mL.
-
Dissolve the amine-reactive dyes in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the reactive dye solution to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purify the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its respective absorption maximum.
II. Long-Term Chemical Stability Assessment
Objective: To quantify the degradation of the fluorescent signal of labeled proteins under various storage conditions over an extended period.
Materials:
-
Labeled BSA conjugates of BDP R6G, Alexa Fluor 555, and Cy3.
-
Storage buffers:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Tris-buffered saline (TBS), pH 8.0.
-
Citrate buffer, pH 5.0.
-
-
Storage temperatures: 4°C, -20°C, and -80°C.
-
Fluorometer.
Procedure:
-
Aliquot the purified labeled BSA conjugates into the different storage buffers at a concentration of 1 mg/mL.
-
Store the aliquots at the designated temperatures (4°C, -20°C, and -80°C), protected from light.
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot from each condition (for frozen samples).
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for each dye.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time 0) to determine the percentage of fluorescence retained.
-
Plot the percentage of fluorescence retained over time for each dye under each storage condition.
III. Photostability Assessment
Objective: To quantify the rate of photobleaching of the labeled proteins upon continuous illumination.
Materials:
-
Labeled BSA conjugates of BDP R6G, Alexa Fluor 555, and Cy3.
-
Fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp or laser) and filter sets for each dye.
-
Image analysis software.
Procedure:
-
Prepare microscope slides with a solution of the labeled BSA conjugates (1 mg/mL in PBS).
-
Place the slide on the microscope stage and focus on the sample.
-
Expose a defined region of the sample to continuous illumination using the appropriate filter set and a constant light intensity.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5 minutes.
-
Measure the mean fluorescence intensity of the illuminated region in each image using image analysis software.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time 0).
-
Plot the normalized fluorescence intensity as a function of exposure time to determine the photobleaching rate for each dye.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and potential applications, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing the long-term stability of fluorescently labeled samples.
Caption: A generic signaling pathway illustrating the use of fluorescently labeled antibodies.
Conclusion and Recommendations
The long-term stability of fluorescently labeled samples is a critical factor for the success of many research and development endeavors. While BDP R6G is a bright and generally photostable dye, comparative studies have consistently demonstrated the superior photostability of Alexa Fluor 555 over Cy3. For applications requiring the utmost in photostability and for experiments involving long-term storage of labeled samples, Alexa Fluor 555 is the recommended choice among the three dyes compared in this guide.
However, the optimal dye for any given application will depend on a variety of factors, including the specific instrumentation available, the experimental conditions, and budgetary constraints. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own direct comparisons and make informed decisions based on their specific needs. By carefully considering the stability characteristics of fluorescent labels, researchers can enhance the quality, reliability, and reproducibility of their results.
References
A Quantitative Comparison of BDP R6G Amine Fluorescence Intensity for Researchers
For drug development professionals, researchers, and scientists, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Brightness, photostability, and chemical reactivity are paramount. This guide provides a quantitative comparison of BDP R6G amine, a borondipyrromethene dye, with other spectrally similar amine-reactive fluorophores. The data presented here, compiled from publicly available sources, offers a baseline for selecting the most appropriate dye for your research needs.
Quantitative Comparison of Photophysical Properties
The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how well it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The theoretical brightness is often calculated as the product of these two values.
Below is a summary of the key photophysical properties of this compound and several common alternatives. These dyes are often used in applications such as bioconjugation, flow cytometry, and fluorescence microscopy.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Calculated Brightness (ε × Φ) |
| This compound | 530 | 548 | 76,000 | 0.96 | 72,960 |
| Rhodamine 6G | 528 | 551 | 116,000 | 0.95 | 110,200 |
| ATTO 532 | 532 | 553 | 115,000 | 0.90 | 103,500 |
| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 | 49,410 |
| Cy3 amine | 555 | 570 | 150,000 | 0.15 - 0.31 | 22,500 - 46,500 |
| Cy3B amine | 566 | 578 | 137,000 | 0.92 | 126,040 |
Note: The photophysical properties of fluorescent dyes can be influenced by their local chemical environment, including the solvent and the molecule to which they are conjugated. The values presented here are generally for the free dye in solution and should be considered as a guide. For instance, the quantum yield of Cy3 is known to increase upon conjugation to biomolecules.
Experimental Protocols
To experimentally validate the fluorescence intensity of these dyes in your specific application, a standardized protocol is essential. Below is a general methodology for comparing the fluorescence intensity of different amine-reactive dyes once conjugated to a protein.
Protocol: Comparison of Fluorescence Intensity of Protein-Dye Conjugates
1. Dye-Protein Conjugation:
-
Protein Preparation: Dissolve the protein to be labeled (e.g., an antibody) in a suitable amine-free buffer at a concentration of 1-10 mg/mL. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in high-quality, anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a molar excess of the reactive dye to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unconjugated dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The buffer should be exchanged to a storage buffer such as phosphate-buffered saline (PBS).
2. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein. Aim for a consistent DOL across all compared conjugates.
3. Fluorescence Intensity Measurement:
-
Sample Preparation: Prepare a dilution series of each protein-dye conjugate in a suitable buffer (e.g., PBS).
-
Instrumentation: Use a spectrofluorometer or a microplate reader with fluorescence capabilities.
-
Measurement:
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Record the fluorescence emission spectrum across the expected range.
-
The fluorescence intensity is the integrated area under the emission curve.
-
-
Comparison: Plot the fluorescence intensity versus the concentration for each conjugate. The slope of the linear portion of this plot is proportional to the brightness of the conjugate.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the fluorescence intensity of different amine-reactive dyes.
BDP R6G Amine: A Comparative Guide for Fixed and Live Cell Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant for the success of cellular imaging experiments. BDP R6G amine, a borondipyrromethene (BODIPY) dye, has emerged as a versatile tool for labeling and tracking intracellular proteins and other amine-containing biomolecules. Its performance, however, can differ significantly between fixed and live cell applications. This guide provides an objective comparison of this compound's performance in these two contexts, alongside alternative dyes, supported by experimental data and detailed protocols.
Performance Comparison: this compound and Alternatives
The choice between fixed and live cell imaging hinges on the scientific question. Fixed-cell imaging offers a static snapshot of cellular architecture and protein localization, often with a brighter and more stable signal due to optimized labeling conditions. Conversely, live-cell imaging provides a dynamic view of cellular processes in real-time, but presents challenges such as phototoxicity and the need for biocompatible probes with high photostability. The performance of this compound and its alternatives is summarized below.
| Feature | This compound | Rhodamine 110 Amine | TRITC Amine |
| Brightness | High | High | Moderate |
| Photostability | Very High[1][] | Moderate[3] | Low[4] |
| Quantum Yield | High (typically >0.8)[5] | High (~0.9) | Moderate |
| Signal-to-Noise Ratio | Excellent | Good | Good |
| Phototoxicity | Low to Moderate | Moderate | Low |
| pH Sensitivity | Low | High | Moderate |
| Cell Permeability (Live) | Moderate | Moderate | Low |
| Fixability | Excellent | Good | Good |
Key Performance Insights
In Fixed Cells: this compound excels in fixed-cell applications. Its high quantum yield and exceptional photostability allow for robust and bright labeling of intracellular targets. The covalent bond formed between the amine-reactive dye and cellular proteins ensures that the fluorescent signal withstands fixation and permeabilization steps. This makes it an ideal candidate for high-resolution imaging and colocalization studies where signal preservation is paramount.
In Live Cells: The superior photostability of this compound is a significant advantage in live-cell imaging, enabling longer acquisition times with reduced photobleaching compared to traditional dyes like TRITC. However, challenges in live-cell applications include ensuring efficient cell permeability and minimizing phototoxicity, especially during long-term imaging. While BODIPY dyes are generally considered to have low to moderate phototoxicity, optimizing dye concentration and illumination settings is crucial to maintain cell health.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are protocols for labeling intracellular proteins with this compound in both fixed and live cells.
Protocol 1: Intracellular Protein Labeling in Fixed Cells
This protocol is designed for labeling endogenous proteins within cultured cells after fixation and permeabilization.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
This compound stock solution (1 mg/mL in DMSO)
-
Staining buffer: PBS with 1% BSA
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Staining: Dilute the this compound stock solution in staining buffer to a final concentration of 1-5 µg/mL. Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~528/547 nm).
Protocol 2: Intracellular Protein Labeling in Live Cells
This protocol describes a method for introducing this compound into living cells to label intracellular proteins. This can be achieved through methods such as microinjection, electroporation, or the use of cell-penetrating peptides conjugated to the dye. The following is a general guideline using a hypothetically optimized delivery method.
Materials:
-
Live cells in culture medium
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Delivery reagent (e.g., microinjection buffer, electroporation buffer)
Procedure:
-
Dye Preparation: Prepare the this compound solution in the appropriate delivery buffer at the desired concentration. This needs to be optimized to ensure sufficient labeling without causing cytotoxicity.
-
Cell Preparation: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
Dye Delivery: Introduce the this compound into the cells using the chosen delivery method (e.g., microinjection).
-
Incubation: Allow the cells to recover and the dye to label intracellular targets. The optimal incubation time will vary depending on the cell type and the specific target.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Use minimal excitation light to reduce phototoxicity.
Visualizing Experimental Design and Biological Context
To aid in the conceptualization of these experiments, the following diagrams illustrate a typical workflow for comparing fluorescent dyes and a relevant signaling pathway where such probes are utilized.
Caption: Workflow for comparing fluorescent dye performance.
The tracking of protein dynamics is crucial for understanding cellular signaling. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is pivotal in cell proliferation and differentiation, serves as an excellent model for such studies.
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound is a high-performance fluorescent dye well-suited for both fixed and live cell imaging. Its exceptional brightness and photostability make it a superior choice for demanding applications, particularly in fixed-cell high-resolution microscopy and long-term live-cell tracking. While challenges in live-cell delivery and potential phototoxicity exist, these can be mitigated through careful optimization of experimental protocols. For researchers requiring robust and stable fluorescence, this compound offers a significant advantage over traditional fluorophores.
References
BDP R6G Amine: A Comparative Guide for Cellular Imaging, Biosensing, and Therapeutic Applications
In the landscape of fluorescent probes, BORON-dipyrromethene (BODIPY) dyes have carved a significant niche owing to their exceptional photophysical properties. BDP R6G amine, a derivative of the BODIPY family, spectrally matched to the widely used Rhodamine 6G (R6G), offers researchers a powerful tool for a variety of applications. This guide provides a comparative analysis of this compound against alternative fluorophores in cellular imaging, biosensing, drug delivery, and photodynamic therapy, supported by experimental data and detailed protocols.
Core Properties of this compound
This compound is characterized by its high fluorescence quantum yield, sharp emission peaks, and remarkable photostability, often surpassing traditional dyes like fluorescein and even its spectral counterpart, Rhodamine 6G.[1][2] Its fluorescence is largely insensitive to solvent polarity and pH, providing a stable signal in diverse experimental conditions. The primary amine group enables straightforward covalent conjugation to a wide range of biomolecules, including proteins and nucleic acids, through well-established amine-reactive chemistries.[3][4]
Quantitative Comparison of Fluorophores
The selection of a fluorescent dye is critically dependent on its photophysical parameters. The following table summarizes the key quantitative data for this compound and common alternatives.
| Property | This compound | Fluorescein (FITC) | Rhodamine 6G (R6G) | Cyanine3 (Cy3) |
| Excitation Max (nm) | ~528 | ~495 | ~525 | ~550 |
| Emission Max (nm) | ~547 | ~519 | ~555 | ~570 |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | >80,000 | ~75,000 | ~110,000 | ~150,000 |
| Quantum Yield | >0.9 | ~0.3-0.9 | ~0.95 | ~0.15 |
| Photostability | High | Low | Moderate | High |
| pH Sensitivity | Low | High | Low | Low |
Note: Values can vary depending on the solvent and conjugation state.
Applications and Comparative Performance
Cellular Imaging
In fluorescence microscopy, the high quantum yield and superior photostability of BODIPY dyes make them excellent candidates for long-term live-cell imaging.[2]
Comparison with Fluorescein and Rhodamine 6G:
-
Photostability: this compound exhibits significantly higher resistance to photobleaching compared to fluorescein, which is notoriously prone to fading under intense illumination. While Rhodamine 6G is more photostable than fluorescein, BODIPY dyes generally offer even greater durability, enabling the acquisition of more images over extended periods without significant signal loss.
-
Brightness: With a high molar extinction coefficient and a quantum yield often exceeding 0.9, this compound conjugates are exceptionally bright, leading to high signal-to-noise ratios in cellular imaging.
-
Environmental Sensitivity: Unlike fluorescein, whose fluorescence is quenched at acidic pH, this compound maintains its bright fluorescence across a wide pH range, making it more reliable for imaging acidic organelles like lysosomes.
Experimental Protocol: Protein Labeling for Cellular Imaging
This protocol outlines the general steps for conjugating an amine-reactive BDP R6G derivative (e.g., NHS ester) to a protein for subsequent use in cellular imaging.
Caption: Workflow for protein conjugation with an amine-reactive BDP R6G dye.
Biosensing
The sensitivity of some BODIPY derivatives to their local environment can be harnessed for the development of fluorescent biosensors. While this compound itself is relatively insensitive to its surroundings, modifications to the BODIPY core can create probes that respond to changes in ion concentration, polarity, or the presence of specific biomolecules.
Comparison with Traditional Biosensor Dyes:
BODIPY-based sensors often exhibit superior signal-to-noise ratios and photostability compared to traditional environmentally sensitive dyes. Their narrow emission spectra also make them well-suited for multiplexed sensing applications.
Drug Delivery
BODIPY dyes, including this compound, can be incorporated into nanoparticles for drug delivery and imaging (theranostics). The bright and stable fluorescence of the dye allows for tracking the biodistribution and cellular uptake of the nanocarriers.
Workflow for Nanoparticle Formulation and Tracking:
Caption: General workflow for creating and tracking BDP R6G-labeled drug delivery nanoparticles.
Photodynamic Therapy (PDT)
While most BODIPY dyes are highly fluorescent, specific modifications, such as the introduction of heavy atoms (e.g., iodine or bromine), can promote the generation of cytotoxic singlet oxygen upon light irradiation, making them effective photosensitizers for PDT. This process, known as intersystem crossing, is enhanced in these modified BODIPYs, leading to a decrease in fluorescence quantum yield and an increase in singlet oxygen quantum yield.
Comparison with Porphyrin-based Photosensitizers:
BODIPY-based photosensitizers can offer advantages over traditional porphyrin-based drugs, including stronger absorption in the visible region and tunable photophysical properties.
Mechanism of BODIPY-based Photodynamic Therapy:
Caption: Simplified signaling pathway of BODIPY-mediated photodynamic therapy.
Conclusion
This compound and its derivatives represent a versatile and high-performance class of fluorophores for a range of bio-applications. Their superior photostability, high quantum yield, and relative insensitivity to environmental factors make them a compelling alternative to traditional dyes, particularly in demanding applications like long-term live-cell imaging. While the parent this compound is not inherently a photosensitizer, the adaptability of the BODIPY core allows for the rational design of potent agents for photodynamic therapy. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to effectively integrate this compound into their experimental workflows.
References
- 1. lifetein.com [lifetein.com]
- 2. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 3. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of BDP R6G Amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of BDP R6G amine, a fluorescent dye commonly used in biological research.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, wash the affected skin area thoroughly with soap and water, and in case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data and Hazard Information
The following table summarizes the known properties and potential hazards of this compound and similar borondipyrromethene dyes. It is important to note the absence of specific quantitative toxicity data for this compound itself.
| Property | Value/Information | Source/Note |
| Chemical Name | This compound | - |
| Appearance | Orange to brown solid | [1] |
| Solubility | Good in DMF, DMSO, and alcohols | [1] |
| Hazard Classification | Not classified as hazardous under OSHA Hazard Communication Standard (29 CFR 1910.1200) for similar dyes. However, treat as a potentially hazardous substance. | General SDS for similar products |
| Potential Hazards | May be harmful if swallowed. Causes skin and eye irritation. | Based on SDS for similar BODIPY dyes[2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | Standard laboratory practice |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent, requires careful consideration of its chemical nature and the regulatory landscape. The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
- Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
- Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should be labeled with the full chemical name ("this compound") and the solvent(s) used.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated solid hazardous waste container.
2. Waste Neutralization (If Applicable and Permissible):
- For trace amounts of the dye in aqueous solutions, some institutional protocols may allow for chemical degradation. However, without specific degradation protocols for this compound, this is not recommended. It is safer to dispose of the waste solution through the hazardous waste stream.
3. Waste Storage:
- Store all waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials. Ensure the lids are tightly sealed to prevent any leaks or spills.
4. Waste Disposal:
- All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste disposal guidelines for detailed instructions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BDP R6G Amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling BDP R6G amine, a fluorescent dye from the borondipyrromethene (BODIPY) class. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents skin contact with the dye. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from dust particles and splashes. |
| Respiratory Protection | N95 or higher rated dust mask/respirator | Prevents inhalation of the powdered dye. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
2. Handling the Solid Compound:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to weigh the desired amount of the solid dye on a tared weigh boat or paper.
3. Solution Preparation:
-
This compound is soluble in organic solvents such as dimethylformide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[1]
-
Add the solvent to the vessel containing the weighed dye.
-
Gently swirl or vortex the mixture to dissolve the dye completely. Avoid splashing.
4. Storage:
-
Store the solid this compound at -20°C in a dark, dry place.[1]
-
Protect from prolonged exposure to light.[1]
-
The product is generally shipped at room temperature and is stable for a few weeks under these conditions.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all this compound waste (solid, solutions, and contaminated materials) as hazardous chemical waste.
-
Solid Waste: Collect unused solid dye and any contaminated items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour solutions down the drain.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
